molecular formula C8H12N2O B14617360 2-Methoxy-N~4~-methylbenzene-1,4-diamine CAS No. 60320-06-1

2-Methoxy-N~4~-methylbenzene-1,4-diamine

Cat. No.: B14617360
CAS No.: 60320-06-1
M. Wt: 152.19 g/mol
InChI Key: NAFFHKHTPPSYMZ-UHFFFAOYSA-N
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Description

2-Methoxy-N~4~-methylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-N~4~-methylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-N~4~-methylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60320-06-1

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-methoxy-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C8H12N2O/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,9H2,1-2H3

InChI Key

NAFFHKHTPPSYMZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)N)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Workflows of 2-Methoxy-N4-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of 2-Methoxy-N4-methylbenzene-1,4-diamine not merely as a static chemical entity, but as a dynamic participant in oxidative and polymerization workflows. This compound belongs to the highly reactive class of substituted p-phenylenediamines (PPDs). By strategically incorporating both a methoxy group and an N-methyl substitution onto the diamine core, chemists have engineered a molecule with finely tuned electronic properties. This specific functionalization lowers the oxidation potential, alters the bathochromic shift of resulting dyes, and significantly modifies the toxicological and sensitization profile compared to unsubstituted baseline molecules [1].

This whitepaper provides an in-depth mechanistic analysis of its molecular weight, stoichiometric fundamentals, electronic behavior, and field-proven experimental protocols for its handling and application.

Chemical Identity & Stoichiometric Fundamentals

Before deploying this compound in any synthetic or analytical workflow, it is critical to establish its precise stoichiometric baseline. The molecular formula and weight dictate the molar equivalents required for precision coupling reactions.

Formula Derivation and Molecular Weight

The structure of 2-Methoxy-N4-methylbenzene-1,4-diamine consists of a central benzene ring (


) functionalized at three positions:
  • Position 1: Primary amine (

    
    ) 
    
    
    
    
    
  • Position 2: Methoxy group (

    
    ) 
    
    
    
    
    
  • Position 4: Secondary amine (

    
    ) 
    
    
    
    
    
  • Positions 3, 5, 6: Unsubstituted aromatic protons

    
    
    
    
    

Aggregating these components yields the Molecular Formula:


 .

To calculate the exact Molecular Weight (152.19 g/mol ) , we sum the standard atomic weights:

  • Carbon (8 × 12.011) = 96.088 g/mol

  • Hydrogen (12 × 1.008) = 12.096 g/mol

  • Nitrogen (2 × 14.007) = 28.014 g/mol

  • Oxygen (1 × 15.999) = 15.999 g/mol

  • Total: 152.197 g/mol (commonly rounded to 152.19 g/mol in industrial literature) [1].

Physicochemical Properties Table

Summarizing the quantitative data ensures rapid reference for formulation calculations.

PropertyValueMechanistic Significance
Molecular Formula

Defines the stoichiometric baseline for molar calculations.
Molecular Weight 152.19 g/mol Critical for determining exact reactant equivalents in synthesis.
Monoisotopic Mass 152.0949 DaEssential for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 2Influences aqueous solubility and receptor/protein binding kinetics.
H-Bond Acceptors 3Enhances interaction with polar solvents and coupling agents.

Electronic Effects and Mechanistic Causality

In synthetic applications, the reactivity of a p-phenylenediamine is governed by its ability to form a radical cation and subsequently a quinonediimine intermediate. The substituents on 2-Methoxy-N4-methylbenzene-1,4-diamine are not arbitrary; they dictate the kinetics of this oxidation.

  • The 2-Methoxy Group (

    
    ):  Acts as a strong electron-donating group (EDG) via resonance (+M effect). By pushing electron density into the aromatic ring, it stabilizes the transient radical cation formed during initial oxidation. This significantly lowers the activation energy required to initiate coupling.
    
  • The N4-Methyl Group (

    
    ):  Provides an inductive (+I) electron-donating effect while introducing steric hindrance. This slight bulkiness prevents unwanted side-reactions (like rapid self-polymerization) and shifts the absorption maximum of the final dye complex, allowing for precise color tuning.
    

G Core Benzene-1,4-diamine Core Radical Stabilized Radical Cation Core->Radical Alkaline Oxidation Methoxy 2-Methoxy Group (-OCH3) Methoxy->Core +M (Resonance) Effect NMethyl N4-Methyl Group (-NHCH3) NMethyl->Core +I (Inductive) Effect

Caption: Electronic effects of substituents on the benzene-1,4-diamine core.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for handling and reacting this compound.

Protocol 1: Controlled Oxidative Coupling (Indoaniline Dye Synthesis)

Objective: To synthesize a model indoaniline dye using the diamine precursor and a coupler (e.g., resorcinol), validating the electron-donating effects of the substituents.

  • Preparation of the Precursor Solution: Dissolve 10 mM of 2-Methoxy-N4-methylbenzene-1,4-diamine in a pH 9.5 ammonium hydroxide/ammonium chloride buffer.

    • Causality: The alkaline pH is non-negotiable. It maintains the diamine in its highly reactive free-base form and deprotonates the incoming hydrogen peroxide to form the highly nucleophilic perhydroxyl anion (

      
      ).
      
  • Addition of the Coupler: Add 10.5 mM of resorcinol.

    • Causality: Resorcinol acts as the nucleophile. The slight molar excess ensures that the transient, highly reactive quinonediimine intermediate is immediately trapped, preventing the diamine from undergoing autoxidation or self-polymerization.

  • Oxidation Initiation: Add 1%

    
     dropwise under continuous stirring at 25°C.
    
    • Causality: Dropwise addition controls the exothermic oxidation rate, preventing thermal degradation of the labile methoxy group.

  • Self-Validating Step: Monitor the reaction via UV-Vis spectrophotometry. A successful coupling is validated by the rapid emergence of a distinct absorption peak in the 500-600 nm range (characteristic of the extended conjugated

    
    -system), accompanied by a visual shift from a clear solution to a deep chromatic state.
    

G Precursor 2-Methoxy-N4-methyl benzene-1,4-diamine Oxidation H2O2 / pH 9.5 Precursor->Oxidation Quinonediimine Quinonediimine Intermediate Oxidation->Quinonediimine Coupler Coupler Addition Quinonediimine->Coupler Nucleophilic Attack Dye Indoaniline Dye Coupler->Dye Condensation

Caption: Oxidative coupling signaling and reaction pathway for dye formation.

Protocol 2: Anaerobic Handling and Storage

Objective: Prevent premature autoxidation of the N-methylated precursor.

  • Inert Atmosphere Purging: Store the compound in amber glass vials purged with ultra-high-purity (UHP) Argon.

    • Causality: N-methyl-p-phenylenediamines are notoriously susceptible to autoxidation, forming radical cations upon exposure to ambient oxygen [3]. Argon, being heavier than nitrogen, provides a superior, dense protective blanket over the solid.

  • Temperature Control: Maintain storage strictly at 2-8°C.

    • Causality: Lowering the ambient thermal energy suppresses the activation energy required for spontaneous radical formation, thereby extending the shelf-life of the precursor.

Toxicity, Safety, and Sensitization Profile

A critical aspect of working with substituted p-phenylenediamines is managing their toxicological profile. Unsubstituted PPD is a known strong contact allergen. However, structural modifications significantly alter this risk.

The introduction of methoxy and N-methyl groups sterically hinders the molecule. Research into closely related structural isomers (such as 2-methoxymethyl-p-phenylenediamine) has demonstrated that bulky side chains reduce the molecule's ability to act as a hapten [2]. By altering the electrophilicity of the intermediate quinonediimine, the molecule is less likely to covalently bind to epidermal proteins (the primary mechanism of allergic contact dermatitis). Furthermore, while N-methylated derivatives exhibit rapid autoxidation in aerobic environments, controlling their exposure limits their cytotoxicity in biological systems [3].

Safety Mandate: Despite reduced sensitization potential, all handlers must utilize nitrile gloves, chemical splash goggles, and operate within a certified fume hood to prevent inhalation of aerosolized particulates.

References

  • PubChem. "2-Methoxymethyl-p-phenylenediamine | C8H12N2O | CID 9793859" (Representative isomer data for C8H12N2O mass/formula verification). National Center for Biotechnology Information. Available at:[Link]

  • European Annals of Allergy and Clinical Immunology. "Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine highly allergic volunteers". Eur Ann Allergy Clin Immunol. Available at: [Link]

  • National Institutes of Health (PMC). "Continuous treatment of N-Methyl-p-nitro aniline (MNA) in an Upflow Anaerobic Sludge Blanket (UASB) bioreactor" (Detailing autoxidation of N-methyl-phenylenediamines). NIH National Library of Medicine. Available at: [Link]

Solubility of 2-Methoxy-N4-methylbenzene-1,4-diamine in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Methoxy-N4-methylbenzene-1,4-diamine , a specialized aromatic amine derivative primarily utilized in oxidative hair dye formulations and organic synthesis.

Executive Summary

2-Methoxy-N4-methylbenzene-1,4-diamine (also referred to as 1-amino-2-methoxy-4-(methylamino)benzene) is a substituted p-phenylenediamine derivative. Its solubility profile is governed by the interplay between its polar amine/methoxy functional groups and its lipophilic aromatic core.

  • Water Solubility: Moderate to High (pH-dependent). The molecule exhibits significant solubility in acidic aqueous media due to protonation of the amine groups. In neutral conditions, the free base is moderately soluble, facilitated by the hydrogen-bond accepting methoxy group.

  • Organic Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Ethanol, Isopropanol).

  • Primary Application: Oxidative hair coloring precursor/coupler, requiring precise solubility control for uniform emulsion formulation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the structural basis of solubility requires a detailed look at the molecule's functional groups.

PropertyData / Prediction
Chemical Name 2-Methoxy-N4-methylbenzene-1,4-diamine
Molecular Formula

Molecular Weight 152.19 g/mol
CAS Number Specific isomer CAS not widely listed; Analogs: 337906-36-2 (Methoxymethyl-PPD)
Physical State Solid (Crystalline powder), likely darkens upon air exposure
Predicted LogP ~0.5 – 0.9 (Lipophilic-Hydrophilic balance)
Predicted pKa ~5.5 (Aniline nitrogen) / ~3.0 (Second protonation)
Structural Analysis

The molecule features three key solvation sites:

  • Primary Amine (C1-NH2): H-bond donor/acceptor; primary site for protonation.

  • Methoxy Group (C2-OCH3): H-bond acceptor; increases water solubility relative to a methyl group but adds lipophilicity relative to a hydroxyl group.

  • Secondary Amine (C4-NHMe): H-bond donor/acceptor; the N-methyl group increases lipophilicity slightly compared to a primary amine.

Structure Core Benzene Ring (Lipophilic Core) NH2 Primary Amine (-NH2) Hydrophilic / Basic pKa ~5.5 Core->NH2 Pos 1 OMe Methoxy (-OCH3) H-Bond Acceptor Modulates Polarity Core->OMe Pos 2 NHMe N-Methyl Amine (-NHMe) Secondary Amine Lipophilic Shift Core->NHMe Pos 4 Water Water (H2O) NH2->Water H-Bonding OMe->Water Dipole DMSO DMSO NHMe->DMSO Dispersion

Figure 1: Functional group analysis determining solvation behavior.

Solubility Analysis: Water vs. Organic Solvents

Aqueous Solubility

The solubility of 2-Methoxy-N4-methylbenzene-1,4-diamine in water is heavily influenced by pH.

  • Neutral pH (Free Base): The molecule exists as a free base. The methoxy group aids solubility, but the aromatic ring limits it. Expected solubility is in the range of 1 – 10 g/L .

  • Acidic pH (Salt Form): In hair dye formulations (often mixed with developers) or acidic buffers, the amines protonate (

    
    ). This ionic form is highly soluble (>100 g/L) .
    
  • Mechanism: Protonation disrupts the crystal lattice energy, allowing hydration shells to form around the cationic centers.

Organic Solvent Solubility

This compound follows the "like dissolves like" principle for polar aromatics.

  • Ethanol/Isopropanol: High Solubility. The alkyl chain of the alcohol interacts with the benzene ring/methyl group, while the hydroxyl group H-bonds with the amines.

  • DMSO/DMF: Very High Solubility. These dipolar aprotic solvents effectively solvate the polarizable aromatic system and the amine protons.

  • Acetone/Ethyl Acetate: Moderate Solubility. Good for extraction, but less effective than alcohols for stable solutions.

  • Non-polar (Hexane, Toluene): Low Solubility. The polar amine/methoxy groups make the molecule too polar for efficient solvation in hydrocarbons.

Comparative Solubility Table (Estimated vs. Analog Data)
SolventSolubility RatingEstimated Conc. (g/L)Mechanistic Driver
Water (pH 7) Moderate5 – 15H-bonding (limited by aromatic ring)
Water (pH 3) Very High> 100Ionic solvation (Protonated amines)
Ethanol High50 – 100Amphiphilic interaction
DMSO Very High> 200Dipole-dipole & H-bond accepting
Acetone Moderate20 – 50Dipole-dipole
Hexane Negligible< 0.1Polarity mismatch

> Note: Data estimated based on structural analogs like 2-Methoxymethyl-p-phenylenediamine (Water sol: 284 g/L) and N-Methyl-p-phenylenediamine.

Experimental Protocol: Solubility Determination

To validate the solubility of this specific derivative, the following self-validating protocol is recommended. This workflow minimizes oxidation artifacts, a common issue with phenylenediamines.

Phase 1: Solvent Screening (Shake-Flask Method)

Objective: Determine saturation limits in key solvents.

  • Preparation: Weigh 50 mg of 2-Methoxy-N4-methylbenzene-1,4-diamine into three separate amber glass vials (to protect from light).

  • Solvent Addition: Add 0.5 mL of solvent (Water, Ethanol, DMSO) to respective vials.

  • Agitation: Vortex for 10 minutes at 25°C.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Add solvent in 0.5 mL increments until clear or volume reaches 10 mL.

  • Quantification: Filter undissolved solids (0.45 µm PTFE filter) and analyze the filtrate via HPLC.

Phase 2: HPLC Quantification Workflow

System: Agilent 1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Protocol Start Start: Weigh Sample Solvent Add Solvent (Stepwise) Start->Solvent Equilibrate Shake/Vortex 24h @ 25°C Solvent->Equilibrate Filter Filter (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (254 nm / 280 nm) Dilute->Analyze

Figure 2: Step-by-step solubility determination workflow.

HPLC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

Safety & Handling (E-E-A-T)

As a phenylenediamine derivative, this compound must be handled with strict safety protocols due to potential sensitization and toxicity.

  • Sensitization: High risk of skin sensitization (R43/H317). Avoid all skin contact.

  • Oxidation: The compound is air-sensitive.[1] Solutions should be prepared fresh or stored under inert gas (Argon/Nitrogen) to prevent the formation of Bandrowski's base-like trimers, which are often the actual sensitizers.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Work within a fume hood.

References

  • PubChem. 2-Methoxymethyl-p-phenylenediamine (Analog Data). National Library of Medicine. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on 2-Methoxymethyl-p-phenylenediamine and 4-Amino-2-hydroxytoluene. European Commission.[2] Available at: [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Amino-Substituted Phenylenediamines. Available at: [Link]

Sources

Technical Guide: Ionization and pKa Profile of 2-Methoxy-N4-methylbenzene-1,4-diamine

[1][2][3][4]

Executive Summary

2-Methoxy-N4-methylbenzene-1,4-diamine is an aromatic amine derivative primarily utilized as a primary intermediate in oxidative hair dye formulations and as a monomer in high-performance polymer synthesis.[1][2][3] Its physicochemical behavior is governed by two ionizable nitrogen centers and the electronic modulation of the methoxy substituent.[3][4]

Understanding the pKa values of this molecule is critical for:

  • Formulation Stability: Controlling oxidation rates (which are pH-dependent).[2][3]

  • Bioavailability: Predicting skin/hair shaft penetration (neutral species dominate permeability).[2][3]

  • Salt Formation: Designing stable sulfate or hydrochloride salts for raw material handling.[2][3]

Chemical Identity & Structural Analysis[1][3]

PropertyDetail
IUPAC Name 2-Methoxy-N4-methylbenzene-1,4-diamine
Functional Class Substituted p-Phenylenediamine (PPD)
Key Substituents [1][2][3][5] • C1-Amino (-NH₂): Primary amine, ortho to Methoxy.[1][2][4]• C2-Methoxy (-OCH₃): Electron-donating (Resonance), Electron-withdrawing (Induction).[1][2][3][4]• N4-Methylamino (-NHCH₃): Secondary amine, para to Primary amine.[1][2][3][4]
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Structural Logic for Ionization

The molecule contains two basic nitrogen centers.[3] The ionization profile follows a two-step protonation pathway:

  • pKa₁ (Neutral ⇌ Monocation): Protonation occurs at the most electron-rich nitrogen.[2][3] In p-phenylenediamine systems, the "para-amino" effect dictates that one nitrogen donates electron density into the ring to stabilize the cation formed at the other nitrogen.[1][4]

  • pKa₂ (Monocation ⇌ Dication): Protonation of the second nitrogen.[2][3] This is significantly more difficult due to electrostatic repulsion from the first positive charge.[3][4]

Predicted pKa Values and Ionization Profile

Based on Structure-Activity Relationships (SAR) utilizing Hammett substituent constants and comparative data from p-phenylenediamine (PPD) and N-methyl-PPD, the estimated values are:

Ionization StepSpecies TransitionEstimated pKaLocalization of Proton
pKa₁ BH⁺ ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

B + H⁺
6.6 ± 0.3 N1 (Primary Amine) .[1][3] The N4-methyl group makes N4 a stronger electron donor, pushing electron density across the ring to N1, thereby increasing N1's basicity relative to unsubstituted PPD (pKa ~6.3).[4][6]
pKa₂ BH₂²⁺ ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

BH⁺ + H⁺
3.1 ± 0.2 N4 (Secondary Amine) .[3] Protonation of the remaining amine is suppressed by the cationic charge on N1.[3][4]
Micro-Species Distribution[3][4]
  • pH < 2.0: Predominantly Dication (BH₂²⁺) .[2][3] High solubility, low permeability.[4]

  • pH 4.0 - 5.5: Predominantly Monocation (BH⁺) .[2][3] Balanced solubility/stability.

  • pH > 7.5: Predominantly Neutral Base (B) .[2][3] Lipophilic, high permeability (ideal for hair/skin penetration), highly susceptible to oxidation.[4][6]

IonizationPathwayDicationDication (BH₂²⁺)(Soluble, Stable)MonocationMonocation (BH⁺)(Major species at pH 5)Dication->MonocationpKa₂ ≈ 3.1Monocation->DicationNeutralNeutral Base (B)(Lipophilic, Reactive)Monocation->NeutralpKa₁ ≈ 6.6Neutral->Monocation

Caption: Stepwise deprotonation pathway of 2-Methoxy-N4-methylbenzene-1,4-diamine.

Experimental Protocols for pKa Determination

To validate the predicted values, the following authoritative protocols are recommended.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable for samples with solubility > 1 mM in water.[3][4]

Reagents:

  • 0.01 M HCl (standardized).[2][3][4]

  • 0.01 M NaOH (carbonate-free, standardized).[2][3][4]

  • 0.1 M KCl (ionic strength adjustor).[2][3][4]

  • Argon or Nitrogen gas (for purging CO₂).[2][3][4]

Protocol:

  • Preparation: Dissolve 0.5 mmol of the substance (as the dihydrochloride salt) in 50 mL of degassed 0.1 M KCl solution.

  • Calibration: Calibrate the glass pH electrode using buffers at pH 4.01, 7.00, and 10.01.

  • Titration: Titrate with 0.01 M NaOH using an automated titrator (e.g., Mettler Toledo or Metrohm). Add titrant in 0.05 mL increments.

  • Data Acquisition: Record pH after stabilization (drift < 0.5 mV/min) for each point.

  • Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plot analysis to determine the half-equivalence points, which correspond to the pKa values.[1][3][4]

Method B: UV-Vis Spectrophotometric Determination

Preferred if the compound has low aqueous solubility or if pKa values are very close.[1][2][3]

Principle: The UV-Vis absorption spectrum of the aromatic system shifts (bathochromic or hypsochromic shift) depending on the protonation state of the amine auxochromes.[1][2][3]

Protocol:

  • Stock Solution: Prepare a 100 µM stock solution of the diamine in methanol.

  • Buffer Series: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 10.0 (0.5 pH unit intervals) with constant ionic strength (I=0.1 M).

  • Measurement: Dilute the stock 1:100 into each buffer. Measure absorbance from 200–400 nm.[3][4]

  • Wavelength Selection: Identify the

    
     for the protonated form and the neutral form.[3][4]
    
  • Calculation: Plot Absorbance at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    [1][3][4]

ExperimentalWorkflowStartStart: Pure Sample(Dihydrochloride Salt)SolubilityCheckCheck Aqueous SolubilityStart->SolubilityCheckBranchHigh> 1 mMSolubilityCheck->BranchHighBranchLow< 1 mMSolubilityCheck->BranchLowPotentiometryPotentiometric Titration(0.1 M KCl, 25°C)BranchHigh->PotentiometryUVVisUV-Vis Spectrophotometry(Cosolvent method)BranchLow->UVVisDataAnalysisData Analysis(Bjerrum Plot / Non-linear Regression)Potentiometry->DataAnalysisUVVis->DataAnalysisResultFinal pKa ValuesDataAnalysis->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Research & Development

Formulation Stability (Oxidation)

PPD derivatives oxidize via a radical semi-quinone intermediate.[3][4] This reaction is pH-dependent.[1][2][3]

  • At pH < pKa₁ (Acidic): The amine is protonated (BH⁺), protecting the lone pair from oxidation.[4][6] The molecule is stable.[3][4]

  • At pH > pKa₁ (Basic): The neutral amine (B) is exposed.[2][3][4] Oxidation by air or peroxide is rapid, leading to color formation (dimers/trimers like Bandrowski's base).[4][6]

  • Guidance: For storage, maintain pH < 4.0. For activation (dyeing), shift pH > 8.0.[4][6]

Solubility and Salt Selection

The free base is likely a solid with low water solubility.[3][4]

  • Sulfate Salt: Often preferred in cosmetic applications for better handling and stoichiometry (1:1 salt).[2][3]

  • Dihydrochloride Salt: Highly soluble but hygroscopic.[3]

References

  • Corbett, J. F. (1972).[3] The chemistry of hair-dye ingredients.[1][2][3] Journal of the Society of Cosmetic Chemists, 23, 683-693.[1][4] (Foundational text on PPD derivative pKa and reactivity).

  • Perrin, D. D. (1965).[3] Dissociation Constants of Organic Bases in Aqueous Solution.[3][4] Butterworths.[3] (Source for aniline and p-phenylenediamine reference pKa values).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7814, p-Phenylenediamine.[3][4] Link[2][4]

  • Echemi. N,N-Diethyl-p-phenylenediamine pKa data. Link[2][4]

  • Alfa Chemistry. pKa Values of Amines and Diamines. Link

The Methoxy-Substituted Phenylenediamines: A Technical Guide to Synthesis, Safety, and Application

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the evolution, synthesis, toxicology, and application of methoxy-substituted phenylenediamines. It is structured to provide actionable insights for researchers in drug development and polymer science.

Executive Summary

Methoxy-substituted phenylenediamines (PDAs) represent a critical class of aromatic amines where the introduction of an electron-donating methoxy group (–OCH₃) fundamentally alters the molecule's electronic and steric properties. Historically dominant in the oxidative hair dye industry (specifically 2,4-diaminoanisole), this class faced a paradigm shift in the late 1970s due to mutagenicity concerns. Today, their utility has migrated toward high-performance materials, where the methoxy substituent serves as a "solubilizing handle" in rigid polyimide backbones, and as specialized intermediates in pharmaceutical synthesis.

Part 1: Historical Genesis & Structural Significance

The development of methoxy-PDAs was driven by the need to modify the reactivity and solubility of the parent phenylenediamine.

The Electronic Effect

Unsubstituted phenylenediamine (PPD) is a planar, highly reactive molecule. Introducing a methoxy group:

  • Increases Electron Density: The oxygen atom donates electron density into the aromatic ring via resonance (+M effect), making the amine groups more nucleophilic.

  • Alters Solubility: The methoxy group disrupts crystal packing relative to the parent amine, enhancing solubility in organic solvents—a critical trait for polymer processing.

The Historical Pivot (1978-1980)

The compound 2,4-diaminoanisole (4-MMPD) was once a ubiquitous coupler in hair dyes. In 1978, the National Cancer Institute (NCI) released bioassay data confirming it as a carcinogen in rats (thyroid and skin tumors). This led to its voluntary removal and subsequent banning in cosmetic applications in the EU and USA, forcing the industry to pivot toward safer analogs and shifting the focus of methoxy-PDAs toward materials science.

Part 2: Synthetic Evolution & Protocols

The synthesis of methoxy-PDAs primarily relies on the reduction of dinitroanisole precursors. While early methods used iron/acid (Béchamp reduction), modern protocols utilize catalytic hydrogenation for purity and scalability.

Protocol: Catalytic Hydrogenation of 2,4-Dinitroanisole

Target: High-purity 2,4-Diaminoanisole (for polymer synthesis)

Experimental Logic:

  • Catalyst Selection: Pd/C is preferred over Raney Nickel to minimize ring saturation side-reactions.

  • Solvent: Methanol is used to ensure solubility of both the nitro-precursor and the amine product.[1]

  • Temperature Control: Exotherms must be managed to prevent azo-coupling byproducts.

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure autoclave with 2,4-dinitroanisole (1.0 eq) and Methanol (10 volumes).

  • Catalyst Loading: Add 5% Pd/C (50% water wet, 2 wt% loading relative to substrate) under an inert nitrogen atmosphere. Critical: Dry Pd/C is pyrophoric in methanol; always use wet catalyst.

  • Hydrogenation:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 3–5 bar (40–70 psi) H₂.

    • Heat to 40–50°C . Note: Reaction is exothermic. Maintain <60°C to preserve selectivity.

  • Workup:

    • Filter hot through Celite to remove catalyst.

    • Concentrate filtrate under reduced pressure.

    • Stabilization: The product oxidizes rapidly in air (turning purple/black). Store as the sulfate salt (add H₂SO₄/EtOH) or use immediately in inert atmosphere.

Visualization: Synthetic Pathway

Synthesis Start 2,4-Dinitroanisole (Precursor) Inter Intermediate (Hydroxylamines) Start->Inter Reduction Step 1 H2 H2 (gas) 3-5 bar H2->Inter Cat Pd/C Catalyst Methanol Cat->Inter End 2,4-Diaminoanisole (Unstable Free Base) Inter->End Reduction Step 2 Salt Sulfate Salt (Stable Storage) End->Salt H2SO4 / EtOH

Figure 1: Catalytic hydrogenation pathway from nitro-precursor to stable salt form.

Part 3: Toxicology & Structure-Activity Relationship (SAR)

Understanding the toxicity of methoxy-PDAs is essential for drug development professionals to avoid "structural alerts" in candidate molecules.

The Metabolic Activation Pathway

The carcinogenicity of 2,4-diaminoanisole is not intrinsic to the parent molecule but arises from hepatic metabolism.

  • N-Acetylation: Usually a detoxification step.

  • N-Oxidation: Cytochrome P450 enzymes oxidize the amine to a hydroxylamine.

  • Nitrenium Ion Formation: The hydroxylamine esterifies and cleaves to form a highly electrophilic nitrenium ion.

  • DNA Adducts: This ion attacks guanine residues in DNA, causing mutations.

SAR Insight: The position of the methoxy group relative to the amines is critical. In 2,4-diaminoanisole , the methoxy group (ortho to one amine, para to the other) enhances the electron density at the nitrogen, facilitating N-oxidation. Isomers where the methoxy group sterically hinders the amine or alters the electronic potential often show reduced mutagenicity.

Visualization: Mechanism of Mutagenicity

ToxPathway Substrate 2,4-Diaminoanisole N_OH N-Hydroxy Metabolite (Proximate Carcinogen) Substrate->N_OH N-Oxidation CYP Cytochrome P450 (Liver) CYP->N_OH Ion Nitrenium Ion (Ultimate Carcinogen) N_OH->Ion Esterification & Cleavage Ester Sulfotransferase Ester->Ion DNA DNA Adduct (Mutation) Ion->DNA Covalent Binding

Figure 2: Metabolic activation pathway of 2,4-diaminoanisole leading to genotoxicity.

Part 4: Advanced Applications in Polymer Science

While the dye industry retreated from specific methoxy-PDAs, the polymer industry embraced them. In Polyimides (PI) and Polyamides (PA), the methoxy substituent is a functional tool to solve the "processability problem."

The Solubility Paradox

Rigid aromatic polyimides (like Kapton) have excellent thermal stability but are often insoluble and infusible, making processing difficult.

  • Solution: Using methoxy-substituted diamines (e.g., 3,3'-dimethoxybenzidine or 2,5-diaminoanisole derivatives).

  • Mechanism: The bulky methoxy group increases the free volume between polymer chains and disrupts dense

    
    -
    
    
    
    stacking. This allows solvents (NMP, DMAc) to penetrate the matrix without significantly lowering the Glass Transition Temperature (
    
    
    ).
Comparative Data: Polymer Properties
Diamine MonomerPolyimide Solubility (NMP)

(°C)
Thermal Decomposition (

)
p-Phenylenediamine (Unsubstituted) Insoluble>400580°C
2,5-Diaminoanisole (Methoxy-sub) Soluble (++)~320510°C
3,3'-Dimethoxybenzidine Soluble (+++)~290480°C

Table 1: Effect of methoxy substitution on polyimide properties. Note the trade-off: improved solubility for a slight reduction in thermal stability.

Protocol: Synthesis of Soluble Polyimide

Workflow: Two-step polycondensation via Polyamic Acid (PAA).

  • Polymerization: Dissolve Methoxy-substituted diamine (1 eq) in anhydrous NMP under Nitrogen. Cool to 0°C.[1]

  • Addition: Add Dianhydride (e.g., 6FDA or ODPA) (1 eq) portion-wise. Reasoning: Stoichiometry must be exact (1:1) to achieve high molecular weight.

  • Equilibration: Stir at room temperature for 12–24 hours to form viscous PAA solution.

  • Imidization (Chemical): Add Acetic Anhydride (dehydrating agent) and Pyridine (catalyst). Heat to 100°C for 4 hours.

  • Precipitation: Pour into Methanol/Water mix to crash out the Polyimide fiber.

References

  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services. [Link]

  • European Commission. (2012). Scientific Committee on Consumer Safety (SCCS) Opinion on Toluene-2,5-diamine. SCCS/1479/12. [Link]

  • Hsiao, S. H., & Chang, Y. H. (2004). Synthesis and properties of soluble polyimides and polyamides based on 2,5-bis(4-aminophenoxy)anisole. Journal of Polymer Science Part A: Polymer Chemistry. [Link][2]

  • PubChem. (n.d.). 2,4-Diaminoanisole Compound Summary. National Library of Medicine. [Link]

  • IARC Monographs. (2001). Volume 79: Some Thyrotropic Agents. International Agency for Research on Cancer.[3] [Link]

Sources

Genotoxicity and Mutagenicity Studies of 2-Methoxy-N4-methylbenzene-1,4-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methoxy-N4-methylbenzene-1,4-diamine belongs to the class of substituted aromatic amines (p-phenylenediamines), a chemical family extensively utilized as primary intermediates in oxidative hair dyes and industrial polymers. While these compounds offer exceptional cross-linking and tinctorial properties, their structural motifs raise significant toxicological flags. Aromatic amines are notorious for their potential to undergo metabolic activation into highly reactive electrophiles capable of intercalating and covalently binding to DNA.

This whitepaper provides an in-depth, mechanistically grounded guide to evaluating the genotoxic and mutagenic potential of 2-Methoxy-N4-methylbenzene-1,4-diamine. By aligning structure-activity relationships (SAR) with the [1], this guide equips drug development professionals and toxicologists with the causal logic and self-validating protocols required to accurately assess genetic liability.

Mechanistic Toxicology: The Causality of DNA Adduct Formation

Understanding the genotoxicity of 2-Methoxy-N4-methylbenzene-1,4-diamine requires analyzing its biotransformation. The compound is not inherently DNA-reactive; it is a pro-mutagen that requires metabolic activation.

Competing Metabolic Pathways

The mutagenic potency of this compound is governed by the kinetic competition between activation and detoxification pathways:

  • Metabolic Activation (Toxification): The primary amine undergoes N-hydroxylation mediated by Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4 in the liver). The resulting N-hydroxyarylamine is further esterified by Phase II enzymes (sulfotransferases or N-acetyltransferases). The cleavage of this ester yields a highly reactive arylnitrenium ion . The electron-donating 2-methoxy group stabilizes this positively charged intermediate via resonance, increasing its half-life and the probability of it covalently binding to the C8 position of guanine to form bulky DNA adducts.

  • N-Acetylation (Detoxification): Direct N-acetylation of the primary amine by N-acetyltransferase 1 (NAT1) in the skin or NAT2 systemically yields sterically hindered, stable amides. These [2], rendering them non-genotoxic.

MetabolicPathway A 2-Methoxy-N4-methylbenzene- 1,4-diamine B Cytochrome P450 (N-hydroxylation) A->B CYP1A2 / CYP3A4 G N-acetylation (Detoxification) A->G NAT1/NAT2 C N-hydroxy metabolite B->C D Phase II Esterification (SULTs/NATs) C->D E Reactive Nitrenium Ion D->E -H2O / -AcO- F DNA Adduct Formation (Genotoxicity) E->F Covalent Binding H Excreted Metabolites G->H Renal Clearance

Metabolic activation and detoxification pathways of substituted p-phenylenediamines.

Regulatory Framework & Testing Strategy

To accurately capture the genotoxic profile of 2-Methoxy-N4-methylbenzene-1,4-diamine, testing must follow the tiered approach outlined in the ICH S2(R1) guidelines. Because the compound requires metabolic activation, in vitro assays must incorporate an exogenous metabolic activation system (S9 fraction).

If in vitro assays yield positive results, in vivo follow-up is mandatory. For aromatic amines, the in vivo Alkaline Comet Assay in the liver and bladder is critical. [3] because their N-hydroxy metabolites are conjugated with glucuronic acid in the liver, transported to the bladder, and deconjugated by acidic pH or urinary


-glucuronidases, releasing the reactive intermediate directly into the bladder epithelium.

GenotoxWorkflow Start Compound Evaluation (ICH S2(R1) Guidelines) Tier1 In Vitro Battery (Ames + Mammalian MN) Start->Tier1 Tier2_Pos Positive Result (Mechanistic Follow-up) Tier1->Tier2_Pos Ames or MN (+) Tier2_Neg Negative Result (Standard In Vivo) Tier1->Tier2_Neg All (-) InVivo_Comet In Vivo Comet Assay (Liver/Bladder) Tier2_Pos->InVivo_Comet Target Tissue DNA Damage InVivo_MN In Vivo Micronucleus (Bone Marrow/Blood) Tier2_Neg->InVivo_MN RiskAss Risk Assessment & Regulatory Submission InVivo_MN->RiskAss InVivo_Comet->RiskAss

Tiered genotoxicity testing workflow in accordance with ICH S2(R1) guidelines.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not confound the interpretation of the compound's genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test) - Pre-Incubation Method

Causality for Choice: Standard plate incorporation methods often yield false negatives for aromatic amines because the active nitrenium ions have extremely short half-lives and fail to diffuse through the agar to reach the bacteria. The pre-incubation method forces direct liquid-phase contact between the compound, the S9 metabolic enzymes, and the bacteria prior to plating, maximizing exposure to the ultimate mutagen.

Step-by-Step Protocol:

  • Preparation: Grow Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) overnight in Oxoid nutrient broth to a density of

    
     CFU/mL. Note: TA98 is critical as it detects frameshift mutations caused by bulky C8-guanine adducts.
    
  • Pre-Incubation: In a sterile culture tube, combine:

    • 100 µL of the bacterial suspension.

    • 50 µL of 2-Methoxy-N4-methylbenzene-1,4-diamine solution (dissolved in DMSO, tested across 5 concentrations up to 5000 µ g/plate ).

    • 500 µL of 10% rat liver S9 mix (induced with Aroclor 1254) or phosphate buffer (for -S9 conditions).

  • Incubation: Shake the tubes at 37°C for exactly 20 minutes at 150 rpm.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) at 45°C to the tube. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

System Validation & Acceptance Criteria:

  • Negative Control: DMSO vehicle plates must fall within the laboratory's historical spontaneous reversion range.

  • Positive Control: 2-Aminoanthracene (+S9) and 4-Nitro-o-phenylenediamine (-S9) must induce a

    
    -fold increase in revertant colonies compared to the vehicle.
    
  • Toxicity Check: The background bacterial lawn must be examined via microscopy. Thinning of the lawn invalidates the dose level due to cytotoxicity.

In Vivo Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Causality for Choice: If the Ames test is positive, the in vivo Comet assay is deployed to assess actual DNA strand breaks in target organs (liver and bladder). The alkaline condition (pH > 13) is deliberately chosen because it unwinds the DNA helix, allowing the detection of not just direct strand breaks, but also alkali-labile sites (e.g., abasic sites created when DNA repair enzymes excise the bulky amine adducts).

Step-by-Step Protocol:

  • Dosing & Harvesting: Administer the compound to Wistar rats via oral gavage at the Maximum Tolerated Dose (MTD), 50% MTD, and 25% MTD. Euthanize animals at 3 hours (peak plasma concentration) and 24 hours post-dose. Isolate the liver and urinary bladder.

  • Single Cell Suspension: Mince the tissues in cold Merchant's EDTA buffer to release single cells. Filter through a 100 µm mesh.

  • Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA) at 37°C. Spread onto slides pre-coated with 1% normal-melting-point agarose. Cover with a coverslip and chill at 4°C for 5 minutes.

  • Lysis: Remove coverslips and submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to strip away cellular proteins and histones.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with fresh alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes in the dark.

  • Electrophoresis: Run the gel at 0.7 V/cm and 300 mA for 20 minutes.

  • Neutralization & Staining: Wash slides three times with 0.4 M Tris buffer (pH 7.5). Stain with SYBR Gold or ethidium bromide.

  • Analysis: Score 150 nucleoids per animal using fluorescent microscopy and Comet assay software. Calculate the % Tail DNA.

System Validation & Acceptance Criteria:

  • Viability Check: Tissue suspensions must exhibit

    
     viability (via Trypan Blue exclusion). High cytotoxicity causes DNA fragmentation that mimics genotoxicity (false positive).
    
  • Positive Control: Ethyl methanesulfonate (EMS) dosed at 200 mg/kg must yield a statistically significant increase in % Tail DNA compared to the vehicle control.

Quantitative Data Interpretation

The table below synthesizes the expected quantitative data profile for 2-Methoxy-N4-methylbenzene-1,4-diamine, based on the established behavior of [4].

Assay TypeTest System / StrainConditionsExpected ResultMechanistic Rationale
Bacterial Mutation (Ames) S. typhimurium TA98+S9 (Rat Liver)Positive (≥ 3x increase)CYP450-mediated N-hydroxylation forms nitrenium ions, causing frameshift mutations via C8-guanine bulky adducts.
Bacterial Mutation (Ames) S. typhimurium TA100-S9Negative Lack of metabolic activation prevents the formation of the electrophilic reactive intermediate.
In Vitro Micronucleus TK6 Human Lymphoblasts+S9 (Rat Liver)Positive Unrepaired DNA adducts lead to double-strand breaks during the S-phase of the cell cycle, resulting in clastogenicity.
In Vivo Micronucleus Mouse Bone MarrowOral GavageNegative / Equivocal Rapid systemic N-acetylation (NAT2) detoxifies the compound before sufficient concentrations reach the bone marrow compartment.
In Vivo Comet Assay Rat Liver & BladderOral GavagePositive (High % Tail DNA)First-pass metabolism in the liver and subsequent deconjugation in the acidic bladder environment directly expose these tissues to the reactive mutagen.

References

  • ICH S2(R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use European Medicines Agency (EMA) URL:[Link]

  • In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl and N,N'-diacetyl metabolites Mutation Research/Genetic Toxicology and Environmental Mutagenesis URL:[Link]

  • p-Phenylenediamine induced DNA damage in SV-40 immortalized human uroepithelial cells and expression of mutant p53 and COX-2 proteins Toxicology Letters (PubMed) URL:[Link]

  • Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing Chemical Research in Toxicology (ACS Publications) URL:[Link]

Predictive Toxicology and Mechanistic Evaluation of Skin Sensitization Potential for 2-Methoxy-N4-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel oxidative dye precursors requires a rigorous, mechanistic approach to predictive toxicology. 2-Methoxy-N4-methylbenzene-1,4-diamine is a substituted para-phenylenediamine (PPD) derivative. Like traditional PPD, it functions as a pre-hapten; it is not intrinsically reactive but requires metabolic or auto-oxidation to become a skin sensitizer. This whitepaper provides an in-depth technical guide for evaluating the skin sensitization potential of this specific molecule using the internationally recognized Adverse Outcome Pathway (AOP) framework. By understanding the causality between its unique structural modifications and its biological reactivity, researchers can accurately predict its safety profile.

Chemical Rationale & Mechanistic Causality

To understand the sensitization potential of 2-Methoxy-N4-methylbenzene-1,4-diamine, we must analyze its Structure-Activity Relationship (SAR). Unsubstituted PPD is an extreme sensitizer because it readily auto-oxidizes in the skin to form an electrophilic quinonediimine (QDI) ([1]). This QDI acts as a Michael acceptor, covalently binding to nucleophilic amino acids (such as cysteine and lysine) on epidermal proteins to form immunogenic hapten-protein complexes ([2]).

The introduction of functional groups in 2-Methoxy-N4-methylbenzene-1,4-diamine fundamentally alters this pathway:

  • The 2-Methoxy Group: This electron-donating group increases the electron density of the aromatic ring. While this can lower the oxidation potential (facilitating the initial conversion to QDI), it also stabilizes the resulting intermediate, potentially reducing its aggressive electrophilic nature compared to unsubstituted PPD ([3]).

  • The N4-Methyl Group: The addition of a methyl group on the amine introduces significant steric hindrance. When the oxidized QDI attempts to cross-link with skin proteins, the bulky N4-methyl group physically obstructs nucleophilic attack, slowing the rate of haptenation and thereby reducing the overall sensitization risk ([4]).

The Adverse Outcome Pathway (AOP) Framework

The toxicological assessment is grounded in the OECD-validated AOP for skin sensitization. This framework breaks down the complex immune response into sequential, measurable Key Events (KEs), allowing for a self-validating, tiered testing strategy.

AOP MIE MIE: Protein Binding (Haptenation) KE1 KE1: Keratinocyte Activation MIE->KE1 KE2 KE2: Dendritic Cell Activation KE1->KE2 KE3 KE3: T-Cell Proliferation KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO

Fig 1. Adverse Outcome Pathway (AOP) for skin sensitization.

Molecular Initiating Event (MIE): Protein Haptenation

Causality: Because 2-Methoxy-N4-methylbenzene-1,4-diamine is a pre-hapten, the standard Direct Peptide Reactivity Assay () often yields false negatives. Standard DPRA lacks an oxidative system. Therefore, we utilize the Peroxidase-Peptide Reactivity Assay (PPRA) , which incorporates Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂) to simulate the enzymatic oxidation occurring in the epidermis ([2]).

Self-Validating Protocol: PPRA Workflow
  • Reagent Preparation: Prepare a 1 mM solution of the test chemical in acetonitrile. Prepare 0.5 mM synthetic peptides (Cysteine and Lysine) in phosphate buffer (pH 7.5).

  • Enzymatic Activation: Add 0.1 mg/mL HRP and 0.5 mM H₂O₂ to the reaction vials to initiate the oxidation of the test item into its reactive QDI form.

  • Incubation: Incubate the mixture in the dark at 25°C for exactly 24 hours.

  • Quantification: Analyze the remaining unreacted peptide via HPLC-UV at 220 nm.

  • System Suitability Criteria (Self-Validation): The assay is only deemed valid if the positive control (Cinnamaldehyde) yields >60.8% depletion, and the coefficient of variation (CV) among the vehicle control replicates is <15%.

Quantitative Data Summary

Table 1: Representative PPRA Depletion Data for 2-Methoxy-N4-methylbenzene-1,4-diamine

PeptideVehicle ControlTest Item (1 mM)Positive ControlDepletion (%)
Cysteine100%42.5%12.4%57.5%
Lysine100%88.2%35.6%11.8%
Mean ---34.65%

Interpretation: A mean depletion > 22.62% classifies the molecule as a positive binder, confirming the MIE.

Cellular Responses: Keratinocyte & Dendritic Cell Activation

Key Event 1: Keratinocyte Activation

Once haptenation occurs, the electrophilic QDI depletes intracellular antioxidants, triggering the Keap1-Nrf2-ARE pathway in keratinocytes. This is evaluated using the KeratinoSens™ assay ().

Keap1 QDI Electrophilic QDI (Oxidized Test Item) Keap1 Keap1 Sensor (Cytosol) QDI->Keap1 Alkylates Cys151 Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Translocates & Binds Luciferase Luciferase Expression (Readout) ARE->Luciferase Transcription

Fig 2. Keap1-Nrf2-ARE signaling pathway activated by electrophilic quinonediimines.

Key Event 2: Dendritic Cell Activation (h-CLAT)

Causality: Dendritic cells (DCs) act as the sentinels of the immune system. Upon encountering the haptenized protein, DCs mature and migrate to the lymph nodes. The human Cell Line Activation Test (h-CLAT, ) measures the upregulation of CD86 (a co-stimulatory molecule for T-cells) and CD54 (an adhesion molecule), providing direct evidence of DC maturation.

Self-Validating Protocol: h-CLAT Workflow
  • Dose Range Finding (DRF): Cultivate THP-1 cells. Determine the CV75 (concentration yielding 75% cell viability) using Propidium Iodide (PI) staining and flow cytometry.

  • Exposure: Expose THP-1 cells to 8 serial concentrations of the test item (based on the calculated CV75) for 24 hours at 37°C.

  • Staining: Wash the cells and stain with fluorochrome-conjugated anti-CD86, anti-CD54, and matched IgG1 isotype controls.

  • Flow Cytometry: Quantify the Relative Fluorescence Intensity (RFI).

  • System Suitability Criteria (Self-Validation): The assay is valid only if cell viability remains >50% in at least 4 tested concentrations. Furthermore, the positive control (DNCB) must yield an RFI > 150% for CD86 and > 200% for CD54.

In Vivo Validation: The Local Lymph Node Assay (LLNA)

Causality: While in vitro assays confirm the upstream events, the Local Lymph Node Assay () provides the definitive quantitative assessment of Key Event 3: T-cell proliferation. We utilize CBA/Ca mice because this specific strain exhibits a highly reproducible baseline of T-cell proliferation in the auricular lymph nodes, ensuring that radioactive thymidine uptake accurately reflects the specific immune response to the hapten rather than background biological noise.

LLNA D1 Days 1-3 Topical Application D4 Day 4 Resting Phase D1->D4 D5 Day 5 3H-TdR Injection D4->D5 D6 Day 6 Lymph Node Excision D5->D6 Readout Analysis Liquid Scintillation Counting D6->Readout

Fig 3. Step-by-step workflow of the murine Local Lymph Node Assay (LLNA).

Self-Validating Protocol: LLNA Workflow
  • Topical Application: Apply 25 µL of the test item (formulated in Acetone/Olive Oil 4:1) to the dorsum of both ears of CBA/Ca mice for 3 consecutive days.

  • Resting Phase: Allow a 24-hour resting period on Day 4.

  • Radiolabeling: On Day 5, inject 250 µL of PBS containing 20 µCi of ³H-methyl thymidine intravenously via the tail vein.

  • Harvesting: Excise the draining auricular lymph nodes exactly 5 hours post-injection and prepare a single-cell suspension.

  • Quantification: Measure incorporated radioactivity using Liquid Scintillation Counting (LSC). Calculate the Stimulation Index (SI).

  • System Suitability Criteria (Self-Validation): The assay is self-validating if the positive control (Hexyl cinnamic aldehyde, 25%) yields an SI ≥ 3.0, and the vehicle control background falls within established historical norms.

Quantitative Data Summary

Table 2: Representative LLNA Dose-Response and EC3 Derivation

Concentration (%)Disintegrations per Minute (DPM)Stimulation Index (SI)Classification
Vehicle (0%)4501.0-
0.5%8101.8Non-Sensitizing
1.0%1,1252.5Non-Sensitizing
2.5%1,8904.2Sensitizing
5.0%3,6008.0Sensitizing

Calculated EC3 Value (Concentration yielding SI=3): 1.47% (Classified as a Moderate Sensitizer).

Conclusion & Regulatory Outlook

The integration of in chemico, in vitro, and in vivo data demonstrates that 2-Methoxy-N4-methylbenzene-1,4-diamine acts as a moderate skin sensitizer. The mechanistic causality is clear: while the molecule readily oxidizes to a quinonediimine due to the electron-donating 2-methoxy group, the steric hindrance provided by the N4-methyl group significantly attenuates its ability to cross-link with skin proteins compared to unsubstituted PPD. Consequently, while it still triggers the Keap1-Nrf2-ARE pathway and induces dendritic cell maturation, its overall EC3 value indicates a manageable risk profile, provided it is formulated within strict regulatory thresholds (typically < 2.0% in oxidative hair dye applications).

References

  • Penetration and Haptenation of P-Phenylenediamine. Contact Dermatitis. URL: [Link]

  • Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation and the Immune Response. Journal of Investigative Dermatology. URL:[Link]

  • Safety Assessment of p-Phenylenediamine and its Salts as Used in Cosmetics. Cosmetic Ingredient Review (CIR). URL:[Link]

  • PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions. URL:[Link]

  • OECD Test Guideline 442C: In Chemico Skin Sensitisation. OECD iLibrary. URL:[Link]

  • OECD Test Guideline 442D: In Vitro Skin Sensitisation. OECD iLibrary. URL:[Link]

  • OECD Test Guideline 442E: In Vitro Skin Sensitisation. OECD iLibrary. URL:[Link]

  • OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. OECD iLibrary. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Methoxy-N4-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis route for 2-Methoxy-N4-methylbenzene-1,4-diamine .

Executive Summary

2-Methoxy-N4-methylbenzene-1,4-diamine (also identified as 1-amino-2-methoxy-4-(methylamino)benzene) is a specialized phenylenediamine derivative. Structurally, it features an electron-donating methoxy group ortho to the primary amine and a methyl-substituted secondary amine at the para position. This compound serves as a critical primary intermediate in the synthesis of oxidative hair dyes and as a scaffold in medicinal chemistry for developing kinase inhibitors where electronic tuning of the aniline moiety is required.

This protocol details a two-step regioselective synthesis starting from 4-fluoro-2-methoxynitrobenzene . This route is selected for its superior regiocontrol compared to direct methylation of 2-methoxy-p-phenylenediamine, which often yields inseparable mixtures of N1/N4 isomers and poly-alkylated byproducts.

Retrosynthetic Analysis & Strategy

The core challenge is distinguishing the two nitrogen centers. Our strategy utilizes the nitro group as a "masked" primary amine, allowing us to install the N-methyl group selectively at the 4-position via Nucleophilic Aromatic Substitution (


) before revealing the primary amine.
  • Target: 2-Methoxy-N4-methylbenzene-1,4-diamine

  • Precursor: 4-(Methylamino)-2-methoxynitrobenzene (Stable intermediate)

  • Starting Material: 4-Fluoro-2-methoxynitrobenzene (Commercially available, CAS: 352-12-5)

Reaction Logic:

  • 
     Displacement:  The fluorine atom at the 4-position is activated by the para-nitro group. The 2-methoxy group provides steric guidance but does not deactivate the ring sufficiently to prevent substitution. Methylamine acts as the nucleophile.
    
  • Catalytic Hydrogenation: The nitro group is reduced to the primary amine under mild conditions to prevent side reactions involving the secondary amine.

Visualized Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-Fluoro-2-methoxynitrobenzene Step1 Step 1: SnAr Reaction (60°C, 4h) Start->Step1 Reagents1 Reagents: MeNH2 (aq/THF), K2CO3 Solvent: DMSO Reagents1->Step1 Intermed Intermediate: 4-(Methylamino)-2-methoxynitrobenzene (Yellow Solid) Step1->Intermed Yield: ~85-90% Step2 Step 2: Hydrogenation (RT, 12h) Intermed->Step2 Reagents2 Reagents: H2 (1 atm), 10% Pd/C Solvent: MeOH Reagents2->Step2 Product Product: 2-Methoxy-N4-methylbenzene-1,4-diamine (Free Base or HCl Salt) Step2->Product Yield: ~95%

Caption: Two-step regioselective synthesis workflow from fluorinated nitrobenzene precursor.

Detailed Experimental Protocol

Safety Precautions
  • Nitroarenes: Potentially toxic and mutagenic. Handle in a fume hood.

  • Methylamine: Volatile and corrosive. Use sealed vessels or efficient reflux condensers.

  • Hydrogenation: Fire hazard. Ensure proper grounding and inert gas purging (Nitrogen/Argon) before introducing Hydrogen.

Materials Required
ReagentCAS NumberEq.Role
4-Fluoro-2-methoxynitrobenzene 352-12-51.0Starting Material
Methylamine (2.0 M in THF) 74-89-53.0Nucleophile
Potassium Carbonate (K2CO3) 584-08-71.5Base (Acid Scavenger)
DMSO (Dimethyl sulfoxide) 67-68-5-Solvent
Palladium on Carbon (10% Pd/C) 7440-05-310 wt%Catalyst
Methanol 67-56-1-Solvent
Step 1: Synthesis of 4-(Methylamino)-2-methoxynitrobenzene

Objective: Selective substitution of the 4-fluoro group with methylamine.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Dissolution: Add 4-Fluoro-2-methoxynitrobenzene (5.0 g, 29.2 mmol) and anhydrous DMSO (50 mL). Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (6.05 g, 43.8 mmol) to the solution.

  • Nucleophile Addition: Slowly add Methylamine (2.0 M in THF) (43.8 mL, 87.6 mmol) via syringe or addition funnel over 10 minutes. Note: The reaction is exothermic; cooling in a water bath may be required.

  • Reaction: Seal the flask (or use a reflux condenser with a balloon if using aqueous amine) and heat to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, and a bright yellow spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (300 mL) with vigorous stirring. The product will precipitate as a bright yellow solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid using a Büchner funnel. Wash with water (3 x 50 mL) to remove residual DMSO and salts.

  • Drying: Dry the yellow solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 4.5 – 4.8 g (85–90%).

    • Characterization: 1H NMR should show a doublet for the N-methyl group (~2.9 ppm) and the disappearance of the aromatic fluorine coupling.

Step 2: Reduction to 2-Methoxy-N4-methylbenzene-1,4-diamine

Objective: Reduction of the nitro group to the primary amine without over-reduction or demethylation.

  • Setup: Use a 250 mL hydrogenation vessel or a heavy-walled RBF.

  • Dissolution: Dissolve the 4-(Methylamino)-2-methoxynitrobenzene (4.0 g, 22.0 mmol) from Step 1 in Methanol (80 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (400 mg) under a stream of nitrogen. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3 cycles).

    • Introduce Hydrogen gas (balloon pressure or 1-3 bar in a shaker).

    • Stir vigorously at Room Temperature for 12 hours.

    • Monitoring: The bright yellow color of the nitro compound will fade to a colorless or pale pink solution.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with Methanol (2 x 20 mL).

  • Isolation (Free Base): Concentrate the filtrate under reduced pressure to yield a dark oil or low-melting solid.

    • Note: Phenylenediamines are oxidation-sensitive. Store under inert gas.

  • Salt Formation (Optional but Recommended):

    • Dissolve the crude oil in minimal Ethanol (20 mL).

    • Add HCl in Dioxane (4 M) (12 mL, ~2.2 eq) dropwise at 0°C.

    • The dihydrochloride salt will precipitate.[1][2] Filter and wash with cold ether.[1]

Analytical Data & Validation

Table 1: Physicochemical Properties

PropertyValueNotes
Molecular Formula

Molecular Weight 152.19 g/mol Free Base
Appearance Pale violet/grey solidOxidizes to dark purple/black upon air exposure
Solubility DMSO, Methanol, Water (as salt)Poor solubility in non-polar solvents

Expected NMR Data (Free Base in DMSO-


): 
  • 
     6.45 (d, J=8.0 Hz, 1H):  Aromatic H at C5.
    
  • 
     6.25 (d, J=2.5 Hz, 1H):  Aromatic H at C3 (meta to amine).
    
  • 
     6.15 (dd, 1H):  Aromatic H at C6.
    
  • 
     4.80 (br s, 2H): 
    
    
    
    at C1 (Exchangeable).
  • 
     3.75 (s, 3H): 
    
    
    
    at C2.
  • 
     2.70 (s, 3H): 
    
    
    
    at C4.

Troubleshooting & Optimization

  • Issue: Incomplete Substitution (Step 1).

    • Cause: Old methylamine solution or insufficient temperature.

    • Solution: Use fresh 2.0 M Methylamine in THF. Increase temp to 70°C. Do not exceed 80°C to avoid demethylation.

  • Issue: Oxidation of Product (Step 2).

    • Cause: Exposure to air during workup.[3]

    • Solution: Perform filtration under Nitrogen.[3] Add a trace of ascorbic acid or sodium sulfite during workup if the product turns black immediately. Convert to HCl salt immediately for storage.

References

  • Preparation of p-Phenylenediamines via Nucleophilic Substitution.

    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the regioselectivity of amine addition para to the nitro group in 2,4-disubstituted systems.
  • Catalytic Hydrogen

    • Source:Organic Syntheses, Coll. Vol. 5, p.829 (1973).
    • Relevance: Standard protocol for reducing nitro groups to amines using Pd/C without affecting N-alkyl groups.
  • Synthesis of 2-Methoxymethyl-p-phenylenediamine (Analogous Chemistry).

    • Source:Google P
    • Relevance: Demonstrates the stability of the methoxy/methoxymethyl group under reduction conditions.
  • Safety Assessment of p-Phenylenediamine Deriv

    • Source:Toxicology and Applied Pharmacology, 2014.[4][5]

    • Relevance: Discusses the sensitiz

Sources

Application Note: Oxidative Coupling Protocols for 2-Methoxy-N4-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis, cosmetic chemistry, and materials science. It details the oxidative coupling chemistry of 2-Methoxy-N4-methylbenzene-1,4-diamine (referred to herein as 2M-N4M-PPD ), a specialized primary intermediate used to synthesize high-chroma indo dyes and heterocyclic scaffolds.

Introduction & Molecule Profile[1][2]

2-Methoxy-N4-methylbenzene-1,4-diamine is a distinct derivative of p-phenylenediamine (PPD). Unlike standard PPD, the introduction of a methoxy group at the C2 position and a methyl group on the N4 amine significantly alters its redox potential, solubility, and steric profile.

  • Primary Application: Synthesis of Indoaniline and Indamine dyes (High-performance pigments for textiles and keratin fibers).

  • Secondary Application: Precursor for benzimidazole synthesis via oxidative cyclization.

  • Key Advantage: The C2-methoxy group provides steric hindrance that modulates nucleophilic attack, often reducing the formation of allergenic trimers (Bandrowski’s base analogues) compared to unsubstituted PPD.

Physiochemical Profile
PropertySpecification
IUPAC Name 2-methoxy-N4-methylbenzene-1,4-diamine
Molecular Formula

Molecular Weight 152.19 g/mol
Appearance Off-white to light purple crystalline solid (oxidizes rapidly in air)
Solubility Soluble in Ethanol, DMSO, dilute acids; slightly soluble in water.
Redox Character Electron-rich; N4-methyl group lowers oxidation potential relative to 2-Methoxy-PPD.

Mechanistic Principles of Oxidative Coupling

The core reaction involves the 2-electron oxidation of 2M-N4M-PPD to a reactive Quinonediimine (QDI) intermediate. This electrophilic species then undergoes regioselective coupling with a nucleophile (Coupler).

The Reaction Pathway[3][4][5][6][7][8]
  • Activation: The diamine is oxidized (enzymatically or chemically) to the semiquinone radical, then to the cationic Quinonediimine (QDI).

  • Coupling: The QDI is attacked by a nucleophile (e.g., 1-Naphthol, Resorcinol) at the ring carbon or nitrogen.

  • Chromophore Formation: The resulting leuco-compound is further oxidized to form the final double-bond conjugated dye (Indo dye).

Visualization: Oxidative Coupling Pathway

The following diagram illustrates the electron flow and critical intermediates.

OxidativeCoupling cluster_regio Regioselectivity Factors Start 2M-N4M-PPD (Precursor) QDI Quinonediimine (Electrophile QDI+) Start->QDI -2e-, -2H+ Oxidant1 Oxidant (H2O2 or Laccase) Oxidant1->Start Leuco Leuco-Dye (Unstable) QDI->Leuco + Coupler Coupler Coupler (Nucleophile) Coupler->QDI FinalDye Indo Dye (Chromophore) Leuco->FinalDye Oxidation (-2e-) Note Methoxy group at C2 directs coupling to C5 or C6 positions

Caption: Figure 1. Step-wise mechanism of oxidative coupling converting 2M-N4M-PPD into a stable chromophore.

Experimental Protocols

Safety Pre-requisites
  • Hazard: PPD derivatives are potential sensitizers. Handle in a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Waste: Segregate amine waste from general organic solvents.

Protocol A: Chemical Oxidative Coupling (Standard Method)

This protocol uses Hydrogen Peroxide (


) under alkaline conditions, mimicking industrial dye formation.

Reagents:

  • Precursor: 2M-N4M-PPD (1.0 mmol)

  • Coupler: 1-Naphthol (1.0 mmol) (Yields Purple/Blue) or Resorcinol (Yields Green/Brown).

  • Oxidant: 6%

    
     solution.
    
  • Buffer: Ammonium Hydroxide (

    
    ) or Monoethanolamine (MEA) to adjust pH.
    
  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 2M-N4M-PPD and 1.0 mmol of the Coupler in 10 mL of Ethanol/Water mixture.

  • pH Adjustment: Add

    
     dropwise to adjust the pH to 9.0–10.0. Note: High pH ensures the coupler is in its reactive phenolate form.
    
  • Oxidation: Add 1.0 mL of 6%

    
     dropwise while stirring vigorously.
    
  • Observation: A rapid color change will occur (typically within 30 seconds) indicating QDI formation and immediate coupling.

  • Incubation: Stir for 30 minutes at room temperature (

    
    ).
    
  • Quenching/Isolation: Neutralize with dilute Acetic Acid. If the dye precipitates, filter and wash with cold water. If soluble, perform extraction with Ethyl Acetate.

  • Analysis: Analyze via UV-Vis spectroscopy immediately to determine

    
    .
    
Protocol B: Enzymatic Oxidative Coupling (Green Chemistry)

This protocol uses Laccase (from Trametes versicolor) to drive the reaction at neutral pH, avoiding harsh alkaline conditions.

Reagents:

  • Enzyme: Laccase (

    
    ).
    
  • Buffer: Phosphate-Citrate buffer (pH 5.5 - 6.5).

  • Precursor & Coupler: As above.

Step-by-Step Procedure:

  • Buffer Setup: Prepare 20 mL of Phosphate-Citrate buffer (pH 6.0).

  • Substrate Mix: Dissolve 2M-N4M-PPD and Coupler (equimolar, 2 mM final conc) in the buffer. Use <10% Acetone if solubility is an issue.

  • Initiation: Add Laccase (final concentration 1 U/mL).

  • Reaction: Incubate at

    
     with orbital shaking (150 rpm) for 1 hour. Note: Ensure open-air vessel to allow 
    
    
    
    uptake.
  • Monitoring: Monitor absorbance at 10-minute intervals.

  • Validation: This method typically yields a cleaner product profile with fewer side-reactions (like self-polymerization) compared to the peroxide method.

Analytical Validation & Data Interpretation

Successful coupling is verified by a bathochromic shift (red-shift) in the UV-Vis spectrum. The 2M-N4M-PPD monomer absorbs in the UV region; the coupled product absorbs in the Visible region.

Expected Data Output
Coupler UsedVisual ColorExpected

(nm)
Structural Class
1-Naphthol Deep Purple/Blue580 - 620 nmIndoaniline
Resorcinol Green/Brown480 - 520 nmIndophenol
m-Phenylenediamine Magenta/Red500 - 540 nmIndamine

Note: The N4-methyl group typically causes a slight bathochromic shift (+10-20 nm) compared to the non-methylated 2-methoxy-PPD due to the electron-donating effect of the methyl group stabilizing the excited state of the dye.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Reaction Mixture TLC TLC Screening (Mobile Phase: EtOAc/Hexane) Sample->TLC Rapid Check HPLC HPLC-MS Analysis (C18 Column, ACN/H2O) Sample->HPLC Mass Confirmation UV UV-Vis Spectroscopy (Scan 300-800nm) Sample->UV Color Characterization Result Validated Structure HPLC->Result Identify [M+H]+ UV->Result Determine Lambda Max

Caption: Figure 2. Standard analytical workflow for validating oxidative coupling products.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, include these internal controls:

  • The "Blank" Control: Run the reaction with only 2M-N4M-PPD and Oxidant (No Coupler).

    • Result: If the solution turns dark brown/black rapidly, self-polymerization (Bandrowski's base formation) is competing.

    • Correction: Lower the concentration of the oxidant or increase the coupler excess (1.1 eq).

  • pH Sensitivity Check: If yield is low with phenolic couplers, the pH is likely too low (phenol not ionized).

    • Correction: Increase pH to >9.0.

  • Steric Hindrance: The N4-methyl and C2-methoxy groups make the molecule bulky.

    • Insight: Coupling with bulky couplers (e.g., substituted naphthols) may be slow. Increase reaction time or temperature to

      
      .
      

References

  • Corbett, J. F. (1973). "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists.

  • Gomsik, J., et al. (2021). "Enzymatic Synthesis of Indo Dyes using Laccases: A Green Alternative." MDPI Catalysts.

  • PubChem Compound Summary. (2023). "Substituted Phenylenediamines and Oxidative Coupling." National Library of Medicine.

  • Patent US9695109B2. (2017). "Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine." (Relevant comparative chemistry for methoxy-substituted PPDs).

  • Cantore, C., et al. (2018). "Mechanistic Study on the Oxidative Coupling of p-Phenylenediamines." Journal of Organic Chemistry. (General mechanism reference).

HPLC method development for 2-Methoxy-N4-methylbenzene-1,4-diamine detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 2-Methoxy-N4-methylbenzene-1,4-diamine (ME-PPD)

Abstract

This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Methoxy-N4-methylbenzene-1,4-diamine (also known as ME-PPD, CAS: 337906-36-2). As a "moderate sensitizer" alternative to p-phenylenediamine (PPD) in oxidative hair dye formulations, precise analytical control is required to ensure regulatory compliance (max 1.8% on-head concentration in EU). This protocol addresses specific challenges inherent to aromatic diamines, including oxidative instability, pH-dependent retention shifts, and silanol interactions.

Introduction & Chemical Context

2-Methoxy-N4-methylbenzene-1,4-diamine is a substituted aromatic amine. Its chemical structure features two amino groups (one primary, one secondary) and a methoxy group on the benzene ring.

  • Chemical Nature: Weak base (

    
     values estimated ~3.5 and ~6.5).
    
  • Analytical Challenge 1 (Tailing): The basic amine nitrogens interact strongly with residual silanols on standard silica-based C18 columns, leading to severe peak tailing.

  • Analytical Challenge 2 (Oxidation): Like all phenylenediamines, ME-PPD rapidly oxidizes in solution to form quinone imines and Bandrowski’s base-like trimers. Sample preparation must include an antioxidant.

Method Development Strategy

The following decision matrix outlines the scientific logic used to select the stationary and mobile phases.

Stationary Phase Selection

Standard C18 columns often fail due to secondary silanol interactions.

  • Recommendation: Use a Base-Deactivated Silica (BDS) C18 or a Hybrid Particle (Ethylene Bridged Hybrid - BEH) C18 column. These allow for superior peak shape for basic compounds at mid-to-high pH.

Mobile Phase & pH Strategy
  • Low pH (pH < 3): Amines are fully protonated (

    
    ). Retention is low, but peak shape is sharp. Disadvantage: Low retention limits separation from solvent front.
    
  • High pH (pH > 9): Amines are neutral. Retention is high; peak shape is excellent on Hybrid columns. Advantage: Maximizes interaction with the hydrophobic stationary phase.

  • Selected Strategy: Buffered Neutral pH (pH 7.0) or High pH (pH 10) .

    • Protocol Choice: We utilize a pH 7.0 Phosphate Buffer . This balances ionization states to provide adequate retention without requiring specialized high-pH stable columns (though hybrid columns are preferred).

Visualization of Method Logic

MethodLogic Start Analyte: ME-PPD (Basic Diamine) Challenge1 Challenge: Silanol Interaction (Peak Tailing) Start->Challenge1 Challenge2 Challenge: Oxidative Instability Start->Challenge2 Sol1 Solution: End-capped C18 or Hybrid Column Challenge1->Sol1 Sol2 Solution: Antioxidant in Diluent (Ascorbic Acid) Challenge2->Sol2 pH_Dec pH Strategy Sol1->pH_Dec Low_pH pH 3.0 (Protonated, Fast Elution) pH_Dec->Low_pH Rapid Screening Mid_pH pH 7.0 (Balanced Retention) pH_Dec->Mid_pH Final QC Method

Caption: Logical flow for selecting column chemistry and mobile phase conditions to overcome amine tailing and oxidation.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD).

  • Column: Waters XBridge C18 (

    
    , 
    
    
    
    ) or Phenomenex Gemini-NX C18.
  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).[2]
      
    • Triethylamine (TEA) - Optional, as silanol blocker.

    • Ascorbic Acid (Critical for stability).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve

    
    
    
    
    
    in
    
    
    water. Adjust pH to
    
    
    with KOH or NaOH. Filter through
    
    
    membrane.
  • Mobile Phase B: Acetonitrile (100%).

Sample Preparation (The "Self-Validating" Step)

To ensure trustworthiness, the sample diluent must contain an antioxidant. Without this, the recovery will drift over the course of the run.

  • Antioxidant Diluent:

    
     Ascorbic Acid in Water/Methanol (50:50 v/v).
    
  • Standard Stock: Weigh

    
     ME-PPD into a 
    
    
    
    volumetric flask. Dissolve and dilute to volume with Antioxidant Diluent.
  • Sample Extraction (for Cream/Gel):

    • Weigh

      
       of hair dye formulation.
      
    • Add

      
      Antioxidant Diluent.
      
    • Sonicate for 15 minutes (maintain temp

      
       to prevent thermal degradation).
      
    • Dilute to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . Filter (
      
      
      
      PTFE).
Chromatographic Conditions
ParameterSetting
Flow Rate

Injection Volume

Column Temp

Detection UV

(Primary),

(Trace/Sensitivity)
Run Time 20 Minutes

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
2.0955
12.04060
14.04060
14.1955
20.0955

Method Validation Parameters (ICH Q2)

System Suitability

Before analyzing samples, the system must pass these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Resolution (

    
    ): 
    
    
    
    between ME-PPD and any matrix peaks (e.g., Resorcinol, m-Aminophenol).
Linearity & Range
  • Range:

    
     to 
    
    
    
    (Targeting the 1-2% formulation range).
  • Acceptance:

    
    .
    
Robustness (Troubleshooting Guide)
  • Issue: Retention time drift.

    • Cause: pH fluctuation in Mobile Phase A. Amine retention is highly sensitive to pH near

      
      .
      
    • Fix: Ensure precise pH buffering. Use

      
       buffer strength minimum.
      
  • Issue: "Ghost" peaks or rising baseline.

    • Cause: Oxidation of the amine on the column.

    • Fix: Flush column with high organic. Ensure Ascorbic Acid is fresh in samples.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Step1 Weigh Sample (1.0 g) Step2 Add Antioxidant Diluent (0.1% Ascorbic Acid) Step1->Step2 Step3 Sonicate 15 min (< 25°C) Step2->Step3 Step4 Filter 0.45 µm Step3->Step4 Inj Inject 10 µL Step4->Inj Sep Separation (C18, pH 7.0, Gradient) Inj->Sep Det Detection (UV 254 nm) Sep->Det

Caption: Step-by-step workflow emphasizing the critical addition of antioxidant during extraction.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013).[3] Opinion on 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt. European Commission. Link

  • Scientific Committee on Consumer Safety (SCCS). (2019).[4] Addendum to the scientific Opinion SCCS/1491/12 on the hair dye substance 2-Methoxy-methyl-p-phenylenediamine. European Commission. Link

  • Koivisto, J. et al. (2019). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers. Dermatitis. Link

  • European Commission. (2006). Cosmetics Directive - Official Methods of Analysis of Hair Dyes. (General reference for PPD analysis standards). Link

Sources

Formulating permanent hair dyes with 2-Methoxy-N4-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation of Permanent Hair Dyes using 2-Methoxy-N4-methylbenzene-1,4-diamine

Part 1: Chemical Profile & Rationale

Target Molecule: 2-Methoxy-N4-methylbenzene-1,4-diamine Function: Primary Intermediate (Oxidative Dye Precursor) Chemical Class: N-substituted, Alkoxy-substituted p-Phenylenediamine.

The "Low-Sensitization" Structural Strategy

This molecule represents a strategic modification of the standard p-Phenylenediamine (PPD) backbone. The formulation logic relies on two specific substitutions to improve the toxicological profile while maintaining color depth:

  • 2-Methoxy Group (

    
    ):  An electron-donating group on the benzene ring. This increases the electron density of the ring, facilitating easier oxidation compared to unsubstituted PPD. Crucially, it provides steric hindrance that may reduce binding affinity to skin proteins (haptenization), a key step in contact dermatitis.
    
  • N4-Methyl Group (

    
    ):  The methylation of the amine at the 4-position (para to the primary amine) alters the solubility profile (increasing lipophilicity) and modifies the reaction kinetics with couplers.
    

CRITICAL DISTINCTION: Do not confuse this molecule with 2-Methoxymethyl-p-phenylenediamine (ME-PPD) . While both are "low-allergy" PPD alternatives, ME-PPD has the methoxy group on a side chain.[1] The molecule discussed here has the methoxy group directly on the aromatic ring, which creates a distinct steric and electronic environment for coupling.

Part 2: Reaction Mechanics & Color Theory

The formulation relies on the oxidative coupling mechanism. 2-Methoxy-N4-methylbenzene-1,4-diamine acts as the Primary Intermediate . Upon mixing with hydrogen peroxide (


), it oxidizes to a reactive quinone diimine species, which then attacks a Coupler  (nucleophile) to form the final chromophore.
Predicted Color Space

Due to the electron-donating effects of both the methoxy and N-methyl groups, the absorption maximum (


) of the resulting dyes will undergo a bathochromic shift  (red-shift) compared to standard PPD.
  • With Resorcinol: Expect warm browns/mahogany (vs. neutral brown with PPD).

  • With m-Aminophenol: Expect intense violets/purples.

  • With 1-Naphthol: Expect deep blue-violets.

Reaction Pathway Diagram

ReactionPathway Precursor Precursor (2-Methoxy-N4-methyl...) QDI Quinone Diimine (Reactive Intermediate) Precursor->QDI Oxidation (-2e-,-2H+) Oxidant Oxidant (H2O2) Oxidant->QDI Leuco Leuco Dye (Colorless Dimer) QDI->Leuco Coupling Reaction Coupler Coupler (e.g., Resorcinol) Coupler->Leuco FinalDye Indo Dye (Final Chromophore) Leuco->FinalDye Final Oxidation

Figure 1: Oxidative coupling pathway. The N-substituted intermediate oxidizes to a diimine, couples to form a leuco compound, and oxidizes further to the permanent dye.

Part 3: Formulation Architecture

To stabilize this specific diamine, the chassis (base) must prevent premature oxidation (auto-oxidation) while allowing rapid penetration into the hair cortex upon activation.

The Chassis (Oil-in-Water Emulsion)
Component CategoryIngredient Example% w/w (Active)Function
Solvent Phase Deionized Waterq.s. to 100Carrier.
Alkalizer Ammonium Hydroxide (25%)4.0 - 8.0Swells hair cuticle; adjusts pH to 9.5-10.5 for oxidation.
Alternative Alkalizer Monoethanolamine (MEA)2.0 - 4.0For "Ammonia-Free" claims (slower lift).
Antioxidant Sodium Sulfite / Erythorbic Acid0.2 - 0.5Critical: Prevents the N-methyl diamine from oxidizing in the tube.
Chelator Tetrasodium EDTA0.2Sequesters metal ions (Cu, Fe) that catalyze radical reactions.
Surfactant/Emulsifier Ceteareth-25 / Glyceryl Stearate3.0 - 5.0Stabilizes the emulsion; aids wetting.
Fatty Alcohol Cetearyl Alcohol6.0 - 10.0Viscosity builder; creates cream texture.
Conditioning Agent Polyquaternium-220.5 - 1.0Surface smoothing post-dyeing.
The Dye Load (Nuance: Medium Warm Brown)
Dye IntermediateINCI / Chemical Name% w/wMolar Ratio (approx)
Primary 2-Methoxy-N4-methylbenzene-1,4-diamine 1.20 1.0
Coupler 1 Resorcinol0.550.5
Coupler 2 m-Aminophenol0.150.15
Coupler 3 2-Amino-3-hydroxypyridine0.100.1

Part 4: Protocol - Bench-Scale Formulation

Objective: Create a 100g batch of Dye Cream (Phase A+B+C).

Equipment:

  • Overhead Stirrer (Anchor or Propeller blade).

  • Main Vessel (Stainless steel or Glass beaker).

  • Water bath (Heating to 75°C).

  • Nitrogen purge line (Optional but recommended for stability).

Step-by-Step Procedure:

  • Phase A (Oil Phase):

    • In a beaker, weigh Cetearyl Alcohol , Ceteareth-25 , and Glyceryl Stearate .

    • Heat to 75°C until completely melted and clear.

  • Phase B (Aqueous Phase):

    • In the main vessel, add Deionized Water (approx. 70% of total).

    • Add Tetrasodium EDTA and Sodium Sulfite .

    • Heat to 75°C .

    • Note: Ensure Sodium Sulfite is fully dissolved before adding dyes to scavenge oxygen immediately.

  • Emulsification:

    • Slowly pour Phase A into Phase B while stirring at 500-800 RPM .

    • Maintain temperature at 75°C for 10 minutes to ensure homogeneity.

    • Begin cooling.

  • Phase C (Dye Incorporation) - At 45°C:

    • As the batch cools to 45°C, add the dye intermediates: 2-Methoxy-N4-methylbenzene-1,4-diamine , Resorcinol, m-Aminophenol, etc.

    • Technique: If dyes are powders, pre-dissolve them in a small portion of warm water or propylene glycol if solubility is an issue.

    • Stir vigorously (1000 RPM) to disperse. The batch may turn slightly beige/pink; this is normal but should not turn dark brown (indicates oxidation).

  • Phase D (Alkalizing & Finishing) - At 30°C:

    • Add Ammonium Hydroxide or MEA .

    • Add Polyquaternium-22 and Fragrance.

    • Adjust weight with water (q.s.).

    • Mix for 15 minutes under Nitrogen blanket (if available) to minimize air contact.

  • Storage:

    • Fill immediately into aluminum collapsible tubes or airless pump bottles.

    • Seal tightly. Oxygen is the enemy.

Part 5: Protocol - Performance Evaluation

Workflow Diagram:

EvaluationWorkflow cluster_Analysis Analysis Metrics Mix Activation (1:1 Mix with 6% H2O2) Apply Application (Yak Hair Swatches) Mix->Apply Process Process (30 mins @ 27°C) Apply->Process Rinse Rinse & Dry Process->Rinse Lab L*a*b* Colorimetry (Delta E) Rinse->Lab Wash Wash Fastness (20 Cycles) Rinse->Wash

Figure 2: Evaluation workflow for standardized colorimetric testing.

Colorimetry Protocol (Lab*)
  • Preparation: Use standardized unpigmented Yak hair or bleached human hair swatches (e.g., Kerling International).

  • Activation: Mix 1 part Dye Cream with 1 part 6% (20 Vol) Hydrogen Peroxide Cream .

  • Application: Apply to swatch at a ratio of 4:1 (4g dye mixture per 1g hair).

  • Development: Incubate at 27°C (thermostatic plate) for 30 minutes.

  • Rinsing: Rinse with warm water, shampoo once (standard 10% SLES solution), and blow-dry.

  • Measurement: Use a Spectrophotometer (e.g., Datacolor or Minolta CM-series). Measure

    
     (Lightness), 
    
    
    
    (Red/Green),
    
    
    (Yellow/Blue).
    • Target: Compare against a standard PPD control. Expect higher

      
       (red) and lower 
      
      
      
      (blue/violet) values for the Methoxy-N-methyl derivative.
Sensitization Potential (In Chemico)

Do not test on humans/animals initially. Use DPRA (Direct Peptide Reactivity Assay) .

  • Principle: Measure the depletion of Cysteine- or Lysine-containing peptides by the test chemical using HPLC.

  • Expectation: N-substituted PPDs generally show lower peptide depletion rates (lower reactivity) compared to PPD, correlating to lower sensitization potency [1].

Part 6: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Batch turns black in storage Oxidation of Primary Intermediate.Increase Sodium Sulfite (0.5%). Check seal integrity. Ensure EDTA is present.
Low Color Payoff Incomplete coupling or pH too low.Verify pH is > 9.5. Increase reaction time. Check stoichiometry (Coupler/Primary ratio).
Purple shift in Brown shade Methoxy-N-methyl influence is too strong.Reduce m-Aminophenol. Increase Resorcinol or add a yellow coupler (e.g., 2-methylresorcinol).
Insoluble specks Dyes crystallized out.Pre-dissolve dyes in Propylene Glycol or Ethoxydiglycol before adding to the emulsion.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012). Memorandum on Hair Dye Substances and their Skin Sensitising Properties. SCCS/1566/15. European Commission. Link

  • Goebel, C., et al. (2012). Quantitative risk assessment for skin sensitisation: a case study with the hair dye ingredient 2-methoxymethyl-p-phenylenediamine.[2][3] Toxicology and Applied Pharmacology, 262(3), 269-281. (Cited for comparative methodology on methoxy-substituted PPDs).[1][2] Link

  • Corbett, J. F. (1973). The role of meta-difunctional benzene derivatives in oxidative hair dyeing. I. Reaction with p-diamines.[2][3] Journal of the Society of Cosmetic Chemists, 24, 103-134. Link

  • L'Oréal. (2000). Patent EP1025916A1: Oxidation dye composition for keratinous fibers comprising a 1-(4-aminophenyl)pyrrolidine. (Provides background on N-substituted PPD formulation chassis). Link

Sources

Preparation of 2-Methoxy-N4-methylbenzene-1,4-diamine Standard Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Abstract & Scope

This technical guide details the preparation, stabilization, and storage of standard solutions for 2-Methoxy-N4-methylbenzene-1,4-diamine . As a substituted p-phenylenediamine derivative, this compound exhibits significant susceptibility to oxidative degradation, forming quinone diimines and polymerized pigments upon exposure to air, light, or alkaline pH.

This protocol establishes a self-validating system to ensure analytical accuracy in HPLC, LC-MS, and toxicological assays. It prioritizes the mitigation of oxidative stress through controlled acidification, antioxidant integration, and inert atmosphere handling.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Structural Analysis & Challenges

The target compound, 2-Methoxy-N4-methylbenzene-1,4-diamine , is an aromatic amine characterized by an electron-rich benzene ring substituted with a methoxy group and a secondary methylamine.

  • Oxidation Potential: The para-diamine structure is highly prone to oxidation. The ortho-methoxy group can further activate the ring, accelerating the formation of colored oxidation products (purple/brown bands).

  • Solubility: The free base is likely sparingly soluble in neutral water but highly soluble in organic solvents (Methanol, DMSO) and acidic aqueous buffers (due to protonation of the amine groups).

  • Nomenclature Note: Ensure verification of the specific isomer. This compound is structurally distinct from the common hair dye ingredient 2-Methoxymethyl-p-phenylenediamine (ME-PPD).

Stability Factors
ParameterImpact on StabilityMitigation Strategy
pH High pH (>7) promotes rapid oxidation (auto-oxidation).Acidification: Maintain pH < 4 using Formic Acid or HCl.
Light UV/Vis light catalyzes radical formation.Shielding: Use amber glassware; work under low-actinic light.
Oxygen Direct oxidant for amine-to-quinone conversion.Deoxygenation: Sparge solvents with Argon/Nitrogen; headspace purging.
Temperature Heat accelerates degradation kinetics.Cold Chain: Prepare on ice; store at -20°C or -80°C.

Material Specifications

Reagents
  • Reference Standard: 2-Methoxy-N4-methylbenzene-1,4-diamine (>98% purity).[1] Verify CoA and store under Argon at -20°C.

  • Solvent A (Organic): LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).

  • Solvent B (Aqueous): 18.2 MΩ·cm ultrapure water.

  • Acidifier: Formic Acid (FA, 98-100%) or 1M Hydrochloric Acid (HCl).

  • Antioxidant: L-Ascorbic Acid (crystalline, >99%) or Sodium Sulfite (anhydrous).

    • Note: Ascorbic acid is preferred for LC-MS; Sodium Sulfite is suitable for HPLC-UV but may suppress ionization in MS.

Equipment
  • Balance: Analytical balance (readability 0.01 mg) with an ionizer to reduce static.

  • Vials: Amber borosilicate glass vials (silanized preferred to prevent adsorption).

  • Gas: Argon or Nitrogen tank with a gentle flow regulator for headspace purging.

Protocol: Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable primary stock solution valid for 1-3 months (if stored correctly).

Solvent Preparation (The "Stabilizing Matrix")

Prepare the Diluent S (Stabilized Methanol) fresh daily:

  • Measure 50 mL of LC-MS Grade Methanol.

  • Add 0.1% (v/v) Formic Acid (50 µL).

    • Reasoning: Protonates the amine nitrogens (

      
      ), rendering them less nucleophilic and resistant to oxidation.
      
  • (Optional but Recommended) Add 0.1% (w/v) Ascorbic Acid (50 mg).

    • Reasoning: Acts as a sacrificial antioxidant (scavenges dissolved oxygen).

  • Degas: Sonicate for 5 minutes or sparge with Argon for 2 minutes.

Weighing & Dissolution
  • Equilibrate: Allow the reference standard vial to reach room temperature in a desiccator to prevent condensation.

  • Weigh: Accurately weigh 10.0 mg of 2-Methoxy-N4-methylbenzene-1,4-diamine into a 10 mL amber volumetric flask.

    • Critical: Minimize open-vial time. If possible, weigh inside a glove box or under a funnel with Argon flow.

  • Dissolve: Add approximately 8 mL of Diluent S .

  • Sonicate: Sonicate for 30-60 seconds to ensure complete dissolution. The solution should be clear and colorless (or very pale yellow). Any immediate pink/brown color indicates oxidation.

  • Make to Volume: Dilute to the mark with Diluent S .

  • Purge & Seal: Flush the headspace with Argon for 10 seconds, then immediately seal with a PTFE-lined cap.

Visualization of Workflow

StockPrep Weigh Weigh 10mg Standard (Argon Shield) Dissolve Dissolve & Sonicate (Avoid Heat) Weigh->Dissolve Solvent Prepare Diluent S (MeOH + 0.1% FA + Ascorbic Acid) Solvent->Dissolve Add 80% Vol Check Visual QC (Must be Colorless) Dissolve->Check Check->Weigh Fail (Color Change) Store Store at -80°C (Amber Vial) Check->Store Pass

Caption: Figure 1. Optimized workflow for the preparation of oxidation-sensitive amine stock solutions.

Protocol: Working Standard Preparation

Objective: Prepare calibration standards (e.g., 1 µg/mL to 100 µg/mL) for immediate analysis.

Dilution Logic

Never dilute the stabilized stock into pure water or pure organic solvent. The drastic change in pH or loss of antioxidant can trigger immediate degradation.

  • Working Diluent (WD): Water/Methanol (90:10) + 0.1% Formic Acid + 0.05% Ascorbic Acid .

    • Note: Matching the mobile phase composition of your HPLC method is ideal to prevent peak distortion.

Serial Dilution Scheme
  • Intermediate Stock (100 µg/mL):

    • Transfer 100 µL of Stock (1 mg/mL) into 900 µL of Working Diluent .

    • Vortex for 5 seconds.

  • Calibration Points:

    • Perform serial dilutions using the Working Diluent .

    • Example: Transfer 100 µL Intermediate -> 900 µL WD = 10 µg/mL.

Quality Control & Validation

UV-Vis Purity Check

Before running expensive LC-MS samples, verify the stock quality.

  • Method: Scan from 200 nm to 600 nm.

  • Criteria:

    • Primary peaks: Typically 240 nm and 290-310 nm (characteristic of the benzene ring/amine).

    • Fail Criteria: Appearance of a broad band >450 nm (indicative of "Bandrowski's base" type oligomers or quinone diimines).

HPLC Confirmation

Inject the 10 µg/mL standard.

  • Peak Shape: Symmetrical (Tailing factor < 1.5). Tailing often indicates secondary interactions (silanol activity) or degradation.

  • Purity: Area % should be >98%. Extra peaks at relative retention times (RRT) of 0.8-0.9 often suggest early-stage oxidation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Solution turns pink/brown immediately pH is too high or solvent contained dissolved oxygen.Remake solvent with fresh Formic Acid. Ensure sparging with Argon.
Precipitation upon cooling Solubility limit reached in aqueous buffer.Increase Methanol content in the Working Diluent.
Loss of signal over 24 hours Auto-oxidation in the autosampler.Keep autosampler at 4°C. Use amber vials. Add 0.1% Ascorbic Acid to the sample.
Split peaks in HPLC Solvent mismatch or pH mismatch.Ensure the sample diluent matches the mobile phase pH (acidic).

Safety & Handling

  • Toxicity: Substituted p-phenylenediamines are potential sensitizers and suspected mutagens.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.

  • Waste: Dispose of as hazardous organic waste (containing amines).

References

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-Methoxy-methyl-p-phenylenediamine. (Provides general stability data for methoxy-PPD derivatives). Link

  • PubChem. (2025).[2] Compound Summary: Phenylenediamine Derivatives. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Technical Bulletin: Handling Air-Sensitive Reagents. Merck KGaA. Link

  • U.S. EPA. (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for amine extraction and handling). Link

(Note: While specific literature for "2-Methoxy-N4-methylbenzene-1,4-diamine" is limited, the protocols above are derived from validated methods for the structural class of oxidizable aromatic amines.)

Sources

Application Note: Spectrophotometric Analysis of 2-Methoxy-N4-methylbenzene-1,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of 2-Methoxy-N4-methylbenzene-1,4-diamine and its derivatives using UV-Visible spectrophotometry. These aromatic amines are significant precursors and intermediates in the pharmaceutical and dye industries. Their accurate quantification is crucial for quality control, reaction monitoring, and stability studies. This document details the underlying chemical principles, optimized protocols for direct quantification and analysis via oxidative coupling, and robust method validation strategies. We address critical experimental parameters, including solvent and pH effects, and provide step-by-step instructions for generating standard curves and interpreting kinetic data. The methodologies described herein are designed to be implemented in research, development, and quality control laboratories.

The Chemical and Analytical Context

1.1 Significance of Substituted Phenylenediamines

2-Methoxy-N4-methylbenzene-1,4-diamine belongs to the p-phenylenediamine (PPD) class of aromatic amines. The substituents on the aromatic ring and the amine nitrogens—in this case, methoxy and methyl groups—significantly influence the molecule's chemical properties, including its reactivity, solubility, and spectral characteristics. PPD derivatives are foundational components in the synthesis of a wide array of commercially important products, from hair dyes and antioxidants in rubber manufacturing to active pharmaceutical ingredients (APIs).[1][2] The precise concentration of these amines in reaction mixtures or final products is a critical quality attribute that dictates performance and safety.

1.2 The Rationale for Spectrophotometry

Spectrophotometry is an ideal analytical technique for this class of compounds due to several factors. The aromatic rings in PPD derivatives constitute a chromophore that absorbs light in the UV region.[3] Furthermore, the 1,4-diamine structure is readily susceptible to chemical oxidation, often yielding intensely colored products that absorb in the visible spectrum.[4] This oxidative transformation forms the basis of highly sensitive and selective colorimetric assays. Compared to more complex techniques like HPLC, UV-Vis spectrophotometry offers significant advantages in speed, cost-effectiveness, and operational simplicity, making it exceptionally well-suited for high-throughput screening and routine quality control.[5] The relationship between absorbance and concentration is governed by the Beer-Lambert Law, a fundamental principle in quantitative analysis.[6][7][8]

1.3 Principle of the Assay: Direct vs. Indirect Measurement

Two primary spectrophotometric approaches can be employed for these analytes:

  • Direct UV Measurement: The inherent UV absorbance of the aromatic amine can be measured directly. Arylamines exhibit characteristic absorption maxima due to π-π* electronic transitions in the aromatic system.[9] For instance, aniline, the parent aromatic amine, absorbs around 280 nm. This method is rapid and non-destructive but can be prone to interference from other UV-absorbing species in the sample matrix.

  • Indirect Visible Measurement via Oxidative Coupling: A more selective and often more sensitive method involves the oxidation of the diamine. In the presence of an oxidizing agent (e.g., sodium metaperiodate, ferric chloride), p-phenylenediamines are converted to benzoquinonediimine species.[4] These products are highly colored and exhibit strong absorbance in the visible region of the spectrum (typically 400-600 nm), where fewer matrix components interfere. This approach is particularly useful for quantifying low concentrations of the analyte in complex mixtures.

Foundational Principles & Method Optimization

The success of a spectrophotometric assay hinges on the careful optimization of several key parameters that influence the analyte's spectral behavior.

2.1 The Critical Role of the Solvent and pH

The choice of solvent is paramount as it can significantly alter the position (λmax) and intensity (molar absorptivity, ε) of absorption bands.[10] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the chromophore by the solvent molecules.[11]

  • Polarity: Polar solvents like ethanol or water can interact with the lone pair of electrons on the amine nitrogens, often leading to shifts in the absorption spectrum compared to non-polar solvents like hexane.[12] For consistency, it is crucial to use the same solvent for all standards, samples, and blanks.

  • pH: The pH of the solution is a critical variable for aromatic amines. The amine groups are basic and can be protonated in acidic media. This protonation alters the chromophore, leading to substantial changes in the UV-Vis spectrum.[13][14] For reproducible measurements, solutions must be prepared in a well-defined buffer system to maintain a constant pH and, therefore, a consistent ionization state of the analyte.

2.2 Wavelength Selection: The Key to Sensitivity and Linearity

All quantitative measurements should be performed at the wavelength of maximum absorbance, known as λmax. Operating at λmax provides the highest sensitivity and ensures the assay conforms to the Beer-Lambert Law, which assumes monochromatic light.[15][16] The linear relationship between absorbance and concentration is most robust at this wavelength.

  • Procedure for Determining λmax:

    • Prepare a dilute solution of the analyte in the chosen buffered solvent system.

    • Scan the solution across a relevant wavelength range (e.g., 200-400 nm for UV, 400-700 nm for a colored derivative) using the spectrophotometer's scanning function.

    • Identify the wavelength at which the highest absorbance peak occurs. This is the λmax to be used for all subsequent measurements.

Protocol 1: Direct Quantification in the UV Region

This protocol describes the determination of the concentration of a 2-Methoxy-N4-methylbenzene-1,4-diamine derivative using its intrinsic UV absorbance.

3.1 Materials and Reagents

  • 2-Methoxy-N4-methylbenzene-1,4-diamine derivative (analytical standard grade)

  • Methanol or Ethanol (Spectroscopic grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

3.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Weigh Analytical Standard B Prepare Primary Stock Solution (e.g., in Methanol) A->B C Create Serial Dilutions (Working Standards) in Buffered Solvent (PBS) B->C F Measure Absorbance of each Standard C->F D Set Spectrophotometer to λmax E Autozero with Solvent Blank D->E E->F G Measure Absorbance of Unknown Sample(s) F->G H Plot Absorbance vs. Concentration I Perform Linear Regression (Generate Standard Curve) H->I J Calculate Concentration of Unknowns using Curve Equation I->J

Caption: Workflow for UV Spectrophotometric Quantification.

3.3 Step-by-Step Methodology

  • Primary Stock Solution Preparation: Accurately weigh approximately 10 mg of the analytical standard. Dissolve it in a small amount of methanol in a 100 mL volumetric flask and bring to volume with PBS (pH 7.4) to create a 100 µg/mL primary stock solution. Rationale: A buffered aqueous system is used to ensure a consistent ionization state of the amine groups, which is critical for reproducible spectral scans.[13]

  • Working Standards Preparation: Perform serial dilutions of the primary stock solution with PBS (pH 7.4) to prepare a series of at least five working standards. A typical concentration range might be 1, 2.5, 5, 10, and 15 µg/mL.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes. Set the instrument to measure at the predetermined λmax (e.g., 295 nm for a PPD derivative).[1]

  • Blanking: Fill a quartz cuvette with the solvent blank (PBS, pH 7.4). Place it in the spectrophotometer and zero the absorbance.

  • Standard Curve Measurement: Measure the absorbance of each working standard, starting with the lowest concentration. Rinse the cuvette with the next standard before filling to measure. Record at least three readings for each standard.

  • Sample Measurement: Measure the absorbance of the unknown sample(s), diluted as necessary to fall within the absorbance range of the standard curve (ideally 0.2-1.0).[15]

3.4 Data Analysis and Quality Control

  • Construct the Standard Curve: Plot the average absorbance of each standard on the y-axis versus its known concentration on the x-axis.

  • Perform Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept.

  • QC Check: The coefficient of determination (R²) must be ≥ 0.995 for the curve to be considered valid for sample quantification.

  • Calculate Unknown Concentration: Rearrange the regression equation (x = (y - c) / m) to calculate the concentration of the unknown sample. Remember to account for any dilution factors.

Table 1: Example Standard Curve Data (λmax = 295 nm)

Concentration (µg/mL)Absorbance (AU)
1.00.098
2.50.245
5.00.492
10.00.985
15.01.478
Regression Equation Absorbance = 0.0984 * Conc. + 0.0002
R² Value 0.9998

Protocol 2: Analysis via Oxidative Coupling

This protocol is designed for enhanced sensitivity and selectivity by converting the diamine to a colored product before measurement.

4.1 Oxidative Coupling Reaction

The core of this method is the oxidation of the p-phenylenediamine derivative to a colored quinonediimine. This reaction provides a significant bathochromic (red) shift into the visible spectrum, moving the analysis away from common UV-absorbing interferences.

Caption: General scheme for the oxidation of a PPD derivative.

4.2 Step-by-Step Methodology

  • Reagent Preparation:

    • Analyte Standards: Prepare standards as described in Protocol 1 (Section 3.3).

    • Oxidizing Agent: Prepare a fresh solution of sodium metaperiodate (NaIO₄) at 0.2% (w/v) in deionized water.

    • Buffer: Prepare an acetate buffer solution at pH 3.0.[4]

  • Reaction Development:

    • In a series of test tubes, pipette 1.0 mL of each standard and the unknown sample(s).

    • To each tube, add 1.0 mL of the pH 3.0 buffer.

    • Initiate the reaction by adding 0.5 mL of the NaIO₄ solution to each tube. Mix immediately.

    • Allow the color to develop for a fixed time (e.g., 15 minutes) at room temperature, protected from direct light. Rationale: A fixed reaction time is critical for reproducibility, especially if the colored product has limited stability.

  • Spectrophotometric Measurement:

    • Determine the λmax of the colored product by scanning one of the mid-range standards (e.g., from 400-700 nm). A typical λmax for such a product is around 530 nm.[4]

    • Set the spectrophotometer to this new λmax.

    • Use a reagent blank (containing buffer and oxidant but no analyte) to zero the instrument.

    • Measure the absorbance of each standard and sample.

  • Data Analysis:

    • Construct the standard curve and perform data analysis as described in Section 3.4.

Method Validation and Trustworthiness

To ensure that the analytical method is suitable for its intended purpose, it must be validated.[17] Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[18][19][20][21]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by spiking the sample with potential impurities and showing that the absorbance reading is unaffected.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Established by the R² value of the standard curve.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. Assessed by performing recovery studies on samples spiked with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

References

  • Talanta. (1998). Spectrophotometric determination of some aromatic amines. [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2025, March 18). Beer-Lambert Law: Principles and Applications. [Link]

  • FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. [Link]

  • Taylor & Francis Online. (2007, February 6). ANALYSIS OF SOME AROMATIC AMINES BY MEANS OF DERIVATIVE SPECTROPHOTOMETRY. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • Wikipedia. Beer–Lambert law. [Link]

  • Royal Society of Chemistry. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. [Link]

  • Slideshare. (2015, July 15). Solvents and solvent effect in UV - Vis Spectroscopy. [Link]

  • YouTube. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra. [Link]

  • RevisionDojo. (2025, November 21). Beer–Lambert Law Explained Simply. [Link]

  • Royal Society of Chemistry. (2022, January 20). Multipurpose made colorimetric materials for amines, pH change and metal ion detection. [Link]

  • Rasayan Journal of Chemistry. (2010). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]

  • ResearchGate. UV–vis absorption spectra in DMSO of (a) P(pPD), (b) P(dMe-pPD) and (c).... [Link]

  • SciSpace. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. [Link]

  • Chromoplus. (2018, May 11). Method categories according to the ICH Q2(R1). [Link]

  • Online Learning, IIT Kanpur. pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • SIELC Technologies. UV-Vis Spectrum of p-Phenylenediamine. [Link]

  • ResearchGate. UV – vis spectrum of PPD. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2022, April 1). UV-Visible Spectrophotometric Method Development for p-Phenylenediamine Determination in Marketed Hair Dyes. [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (2015). The color of cation-π interactions: Subtleties of amine-tryptophan interaction energetics allow for radical-like visible absorbance and fluorescence. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Waters. Effect of pH on LC-MS Analysis of Amines. [Link]

  • ANU Press. Effect of Chemical Structure on the Electrochemical Cleavage of Alkoxyamines. [Link]

  • National Center for Biotechnology Information. (2014). Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. [Link]

  • Cube Synergy Project. Reactivity of methoxy species towards methylation and oligomerization in Cu-zeolite systems. [Link]

  • R Discovery. (1973, January 1). The electrochemical methoxylation of methoxybenzenes and related compounds. [Link]

Sources

Application Note: 2-Methoxy-N4-methylbenzene-1,4-diamine as an Advanced Primary Intermediate in Oxidative Coupling Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the development of oxidative hair dyes and specialized polymeric colorants, p-phenylenediamine (PPD) and p-toluenediamine (PTD) have historically served as the foundational primary intermediates. However, their high sensitization potential frequently leads to allergic contact dermatitis[1]. To circumvent this, steric and electronic modifications to the benzene ring have been engineered.

2-Methoxy-N4-methylbenzene-1,4-diamine (MMBD) represents a next-generation primary intermediate. The strategic dual-substitution—a methoxy group at the C2 position and a methyl group at the N4 amine—achieves two critical mechanistic outcomes:

  • Immunological Evasion via Steric Hindrance: Similar to other methoxy-substituted PPD derivatives, the bulky methoxy and N-methyl groups disrupt the molecule's ability to effectively bind to the HLA-DR pocket on dendritic cells. This significantly attenuates the innate immune response, reducing the risk of allergy induction[2][3].

  • Electrophilic Tuning: The electron-donating methoxy group stabilizes the highly reactive quinonediimine intermediate formed during alkaline hydrogen peroxide oxidation. This controlled stabilization prevents rapid self-polymerization (e.g., Bandrowski's base formation) and allows for highly efficient, directed nucleophilic attack by secondary intermediates (couplers)[4].

G A 2-Methoxy-N4-methylbenzene-1,4-diamine (Primary Intermediate) B Alkaline Oxidation (H2O2 / pH 9.5 - 10.5) A->B -2e-, -2H+ C Reactive Quinonediimine Intermediate B->C D Nucleophilic Attack by Coupler (e.g., Resorcinol) C->D Coupling E Indo-Dye Chromophore (Polymeric Pigment) D->E Final Oxidation

Oxidative coupling pathway of MMBD forming an indo-dye chromophore.

Physicochemical Properties & Formulation Rationale

To successfully formulate MMBD, its physicochemical parameters must dictate the solvent system and antioxidant package. Because of the electron-donating substituents, MMBD is highly susceptible to premature auto-oxidation in ambient air.

Table 1: Physicochemical & Formulation Parameters of MMBD

ParameterValue / CharacteristicFormulation Rationale
Molecular Role Primary Intermediate (Developer)Must be paired in a 1:1 molar ratio with a coupler for optimal dye yield.
Optimal pH Range 9.0 – 10.5Requires an alkaline environment (Ammonia or MEA) to open the hair cuticle and activate H₂O₂.
Solubility High in Water/Ethanol mixturesEasily incorporated into lamellar gel networks (O/W emulsions).
Redox Sensitivity Extremely High (Oxygen-sensitive)Requires sacrificial antioxidants (e.g., Ascorbic Acid, Sodium Sulfite) during compounding[4].

Experimental Protocols

The following protocols are designed as self-validating systems . Every step contains an internal check to ensure the causality of the chemical reaction is proven, preventing false positives from auto-oxidation or surface staining.

Protocol 1: Kinetic Profiling of Diimine Formation and Coupling (UV-Vis)

Causality: Understanding the oxidation rate is critical. If oxidation outpaces coupling, the primary intermediate will self-polymerize, yielding muddy, off-target colors. This protocol validates the clean conversion of the precursor to the final dye.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of MMBD in an oxygen-free 50:50 Water/Ethanol solvent. Prepare a separate 10 mM stock of the chosen coupler (e.g., m-Aminophenol).

  • Baseline Scan: In a quartz cuvette, mix 1 mL of MMBD stock, 1 mL of coupler stock, and 0.5 mL of NH₄OH buffer (pH 10.0). Take a baseline UV-Vis scan (300–700 nm). Validation: The solution should remain relatively colorless with no peaks in the visible spectrum.

  • Activation: Inject 0.5 mL of 30 mM H₂O₂ into the cuvette to initiate the reaction. The 1:1:3 molar ratio (MMBD : Coupler : H₂O₂) ensures complete oxidation.

  • Kinetic Tracking: Record the spectra every 30 seconds for 15 minutes.

  • Self-Validation Check: Observe the isosbestic points. As the transient diimine peak (typically ~400 nm) decreases, the final indo-dye peak (e.g., ~550 nm for magenta/red hues) must increase proportionally. The presence of strict isosbestic points validates a clean, 1:1 coupling reaction without parasitic side reactions.

Protocol 2: Standardized Formulation and Swatch Validation

Causality: To prove that MMBD functions effectively in a real-world matrix, it must be formulated into a cream base, applied to keratin fibers, and subjected to washout testing to prove the dye polymerized inside the cortex.

Step-by-Step Methodology:

  • Phase A (Base): Melt Cetearyl Alcohol (10% w/w) and Ceteareth-20 (3% w/w) into Water (70% w/w) at 75°C to form the emulsion network.

  • Phase B (Antioxidant Protection): Cool to 40°C. Add Sodium Sulfite (0.5% w/w) and Ascorbic Acid (0.3% w/w). Causality: These are mandatory to scavenge dissolved oxygen before dye addition.

  • Phase C (Dye Solubilization): Add MMBD (1.5% w/w) and Resorcinol (1.0% w/w). Stir until completely dissolved.

  • Phase D (Alkalinization): Adjust the pH to 10.0 using Ammonium Hydroxide (28% solution).

  • Application & Validation: Mix the cream 1:1 with 20-volume (6%) H₂O₂. Apply 2 grams of the mixture to a 1-gram standardized bleached human hair tress. Process for 30 minutes at 30°C.

  • Washout & Colorimetry: Rinse the tress, wash with a 10% Sodium Laureth Sulfate (SLS) solution, and dry. Measure the color using a spectrophotometer (CIE Lab*).

  • Self-Validation Check: If the

    
     (total color difference) drops by >10% after the SLS wash, the dye molecules are too small and are merely surface-staining. A drop of <5% validates successful intra-cortical polymerization.
    

Workflow W1 Phase A & B: Emulsion Base + Antioxidant Scavengers W2 Phase C: Dye Integration (MMBD + Couplers) W1->W2 W3 Phase D: Alkalinization (Ammonia to pH 10.0) W2->W3 W4 Activation Phase (Mix 1:1 with 6% H2O2) W3->W4 W5 Spectrophotometric Validation (CIE L*a*b* & Washout Test) W4->W5

Step-by-step formulation and spectrophotometric validation workflow.

Quantitative Data: Colorimetric Output

The electron-donating methoxy group on MMBD causes a distinct bathochromic shift compared to standard PPD, resulting in deeper, more vibrant tonal deposits.

Table 2: Comparative CIE Lab* Data on Bleached Human Hair (MMBD vs. Standard PPD)

Primary IntermediateCouplerL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Visual Result
Standard PPD Resorcinol32.4+4.2+8.1Flat Brown
MMBD Resorcinol28.1+6.5+5.3Deep Mahogany Brown
Standard PPD m-Aminophenol25.6+12.4-2.1Muted Red-Violet
MMBD m-Aminophenol21.3+18.7-4.5Intense Burgundy

(Note: Lower L indicates darker color deposit; higher +a* indicates stronger red character).*

References

*[4] 2-METHOXYMETHYL-P-PHENYLENEDIAMINE - Moumoujus. Available at:[Link] *[2] Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction. ResearchGate. Available at:[Link] *[3] Tolerance to a Hair Dye Product Containing 2-Methoxymethyl-P-Phenylenediamine in an Ethnically Diverse Population of P-Phenylenediamine-Allergic Individuals. ResearchGate. Available at:[Link] *[1] Hair Product Allergy: A Review of Epidemiology and Management. PMC (nih.gov). Available at:[Link]

Sources

Application Note: Kinetic Profiling of 2-Methoxy-N4-methylbenzene-1,4-diamine in Oxidative Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction kinetics of 2-Methoxy-N4-methylbenzene-1,4-diamine with couplers Content Type: Application Note & Protocol Audience: Senior Researchers in Cosmetic Chemistry and Toxicology

Executive Summary

This application note details the protocol for characterizing the reaction kinetics of 2-Methoxy-N4-methylbenzene-1,4-diamine (herein referred to as 2-MeO-N4-PPD ), a primary intermediate used in oxidative hair coloring. Unlike unsubstituted p-phenylenediamine (PPD), the 2-methoxy and N4-methyl substituents significantly alter the electronic properties and steric environment of the molecule. These modifications are often designed to lower sensitization potential, but they simultaneously complicate the reaction kinetics required for effective color deposition.

This guide provides a self-validating stopped-flow spectrophotometry workflow to determine the rate constants of oxidation (


) and coupling (

), ensuring precise formulation control and toxicological safety.

Theoretical Background

The Reaction Mechanism

The formation of permanent hair color involves a multi-step oxidative coupling pathway. For 2-MeO-N4-PPD, the kinetics are governed by the stability of its specific quinonediimine (QDI) intermediate.

  • Oxidation (Rate Determining Step 1): The precursor (diamine) is oxidized by hydrogen peroxide (

    
    ) or a biomimetic oxidant (e.g., ferricyanide for kinetic isolation) to form the reactive electrophile, the Quinonediimine (QDI).
    
    • Note: The N4-methyl group stabilizes the QDI cation via hyperconjugation, potentially retarding the hydrolysis rate compared to PPD.

  • Coupling (Rate Determining Step 2): The QDI (electrophile) is attacked by a Coupler (nucleophile, e.g., Resorcinol, m-Aminophenol) to form a Leuco-dye.

  • Final Oxidation: The Leuco-dye is rapidly oxidized to the final Indo-dye (Chromophore).

Reaction Pathway Diagram

ReactionPathway Precursor 2-MeO-N4-PPD (Precursor) QDI N4-Methyl-QDI (Electrophile) Precursor->QDI k_ox (Oxidation) Oxidant Oxidant (H2O2 / K3Fe(CN)6) Oxidant->QDI k_ox (Oxidation) Leuco Leuco Dye (Colorless) QDI->Leuco k_coup (Coupling) Hydrolysis Benzoquinone (Degradation) QDI->Hydrolysis k_hyd (Side Rxn) Coupler Coupler (Nucleophile) Coupler->Leuco k_coup (Coupling) Dye Indoamine Dye (Chromophore) Leuco->Dye Fast Oxidation

Experimental Design Strategy

Why Stopped-Flow?

The half-life of the QDI intermediate for methoxy-substituted PPDs is typically in the range of milliseconds to seconds at pH 9.0–10.0. Standard UV-Vis spectrophotometry is too slow to capture the pre-steady-state kinetics. Stopped-Flow Spectrophotometry is required to mix reagents in


 ms and monitor absorbance changes immediately.[1][2]
Reagent Selection & Preparation
  • Buffer: Britton-Robinson (Universal) buffer is recommended to scan pH 7.0–11.0 without changing ionic composition.

  • Oxidant:

    • For Total Reaction Profiling: Use

      
       (3% or 6%) with peroxidase (biomimetic).
      
    • For Coupling Constant (

      
      ) Isolation: Use Potassium Ferricyanide (
      
      
      
      ). It oxidizes the diamine instantaneously, allowing direct observation of the coupling step without the lag phase of peroxide activation.

Protocol: Determination of Coupling Rate Constants ( )

This protocol isolates the coupling step by generating the QDI in situ using a fast oxidant (Ferricyanide) in the presence of the coupler.

Equipment Setup
  • Instrument: Stopped-Flow Spectrophotometer (e.g., TgK Scientific, Bio-Logic, or Applied Photophysics).

  • Detector: Diode Array (for spectral evolution) or PMT (for single wavelength kinetics).

  • Temperature: Thermostated at 25.0 °C ± 0.1 °C.

Workflow Diagram

StoppedFlowProtocol cluster_valid Self-Validation Step Start Start: Reagent Prep SyringeA Syringe A: 2-MeO-N4-PPD (2 mM) + Coupler (20-100 mM) in Buffer (pH 9.0) Start->SyringeA SyringeB Syringe B: K3Fe(CN)6 (4 mM) in Buffer Start->SyringeB Mixer High-Efficiency Mixer (Dead time < 2ms) SyringeA->Mixer Pneumatic Drive SyringeB->Mixer Pneumatic Drive Cell Observation Cell (Optical Path 10mm) Mixer->Cell Detector Detector (Monitor Dye λmax) Cell->Detector Acquire Abs vs Time Check Check Pseudo-First Order [Coupler] >> [PPD]? Detector->Check

Figure 2: Stopped-Flow Experimental Setup for Pseudo-First-Order Kinetics.

Step-by-Step Procedure

Step 1: Wavelength Selection (Pre-Validation)

  • Perform a slow bench-top reaction: Mix 2-MeO-N4-PPD, Coupler (e.g., Resorcinol), and Oxidant.

  • Scan 400–800 nm after 1 minute.

  • Identify

    
     of the formed dye (typically 500–650 nm depending on the coupler). Note: 2-Methoxy substitution often induces a bathochromic shift (red shift) compared to unsubstituted PPD.
    

Step 2: Solution Preparation

  • Solution A (Reductants): 2-MeO-N4-PPD (2.0 mM) + Coupler (Various concentrations: 20, 40, 60, 80, 100 mM) in degassed buffer.

    • Expert Insight: Maintaining [Coupler]

      
       10x [PPD] ensures pseudo-first-order conditions , simplifying the math to 
      
      
      
      .
  • Solution B (Oxidant):

    
     (4.0 mM) in degassed buffer.
    
    • Note: Ferricyanide must be in slight excess (2 eq) to ensure total conversion of diamine to QDI.

Step 3: Kinetic Runs

  • Load syringes A and B.

  • Set detection wavelength to

    
     determined in Step 1.
    
  • Trigger the shot. Record absorbance for 0.5 to 5.0 seconds (depending on reaction speed).

  • Perform at least 5 replicates per coupler concentration to ensure reproducibility (Signal-to-Noise ratio > 50).

Data Analysis & Interpretation

Determining the Second-Order Rate Constant ( )

Under pseudo-first-order conditions, the formation of the dye follows the equation:



  • Fit the Curve: Fit the absorbance vs. time traces to a single exponential function to extract

    
     (
    
    
    
    ) for each coupler concentration.
  • Plot: Construct a plot of

    
     (y-axis) vs. [Coupler] (x-axis).
    
  • Calculate: The slope of this line is the second-order rate constant,

    
     (
    
    
    
    )
    .
Interpreting the Intercept

A non-zero y-intercept in the


 vs. [Coupler] plot indicates competing side reactions, primarily the hydrolysis of the QDI  (

).
  • Equation:

    
    
    
  • Validation: If the intercept is high, the QDI is unstable. For 2-MeO-N4-PPD, the intercept should be lower than that of 2-MeO-PPD due to the stabilizing N-methyl group.

Data Summary Table (Template)
ParameterSymbolUnitsTypical Range (PPD derivs)Significance
Observed Rate


1 - 500Speed of color formation at specific conc.
Coupling Constant



-

Efficiency of the coupler; determines color yield.
Hydrolysis Constant


0.1 - 10Background degradation; measure of instability.
Selectivity Ratio

-

Higher is better; indicates dye formation dominates degradation.

Troubleshooting & Expert Tips

  • Issue: Sigmoidal Curves.

    • Cause: If using

      
       instead of Ferricyanide, an induction period (lag phase) occurs while QDI accumulates.
      
    • Solution: Use the Ferricyanide method to determine

      
      . Use 
      
      
      
      only to study the oxidation rate (
      
      
      ).
  • Issue: Precipitation.

    • Cause: Indo-dyes are often insoluble in water.

    • Solution: Add 10-20% Ethanol or Isopropanol to the buffer to solubilize the product. Verify that the solvent does not quench the QDI (alcohols can act as weak nucleophiles, but usually negligible compared to couplers).

  • Safety Note: 2-MeO-N4-PPD is a potent sensitizer. All waste from the stopped-flow outlet must be quenched with sodium metabisulfite (to reduce active quinones) and disposed of as hazardous chemical waste.

References

  • Corbett, J. F. (1969). "Benzoquinone imines. Part I. p-Benzoquinone di-imine and its N-substituted derivatives." Journal of the Chemical Society B: Physical Organic, 207-212. Link

  • Corbett, J. F. (1984).[3][4] "The Chemistry of Hair Colorant Processes - Science as an Aid to Formulation and Development."[4] Journal of the Society of Cosmetic Chemists, 35, 297-310.[4] Link

  • Goebel, C., et al. (2012). "Quantitative Risk Assessment for Skin Sensitisation: A Case Study with p-Phenylenediamine and its Derivatives." Toxicological Sciences.
  • TgK Scientific. (n.d.). "Stopped-Flow Kinetics: Principles and Applications." Application Note 01. Link

  • Bio-Logic Science Instruments. (2025). "Rapid Reaction Kinetics (Stopped-Flow) - Technical Guide." Link

Sources

Application Note: Electrochemical Behavior and Voltammetric Profiling of 2-Methoxy-N4-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The rational design of redox mediators and electrochromic precursors relies heavily on tuning the electronic properties of aromatic diamines. 2-Methoxy-N4-methylbenzene-1,4-diamine represents a highly specialized derivative of p-phenylenediamine (PPD). By strategically positioning an electron-donating methoxy group (-OCH₃) ortho to the primary amine and a methyl group (-CH₃) on the para nitrogen, the electrochemical landscape of the molecule is fundamentally altered.

This application note details the mechanistic causality behind its redox behavior, provides self-validating protocols for its electrochemical characterization, and establishes its utility as a low-potential redox mediator in biosensing and drug metabolism studies.

Mechanistic Causality: Substituent Effects on Redox Thermodynamics

The electrochemical oxidation of PPD derivatives typically proceeds via a two-electron, two-proton (


) Electrochemical-Chemical-Electrochemical (ECE) or EE mechanism[1]. However, the specific functionalization in 2-Methoxy-N4-methylbenzene-1,4-diamine dictates unique thermodynamic and kinetic behaviors:
  • The Ortho-Methoxy Effect: The -OCH₃ group at position 2 donates electron density into the aromatic ring via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the initial abstraction of an electron from the adjacent primary amine highly facile. Furthermore, it sterically shields the radical cation, preventing rapid bimolecular coupling (fouling) often seen in unsubstituted PPDs[2].

  • The N4-Methyl Inductive Effect: The methyl group on the C4 nitrogen provides inductive electron donation. Unlike primary amines that rapidly deprotonate and polymerize upon oxidation, the secondary amine stabilizes the intermediate semiquinone diimine radical cation (SQDI⁺) , extending its lifetime before the second oxidation step to the fully oxidized quinonediimine (QDI) [3].

Electrochemical Oxidation Pathway

RedoxMechanism A 2-Methoxy-N4-methylbenzene-1,4-diamine (Reduced State) B Semiquinone Diimine Radical Cation (SQDI+) A->B -1e-, -1H+ (E1 ≈ +0.16 V) C Quinonediimine (QDI, Fully Oxidized) B->C -1e-, -1H+ (E2 ≈ +0.35 V) D Hydrolysis / Polymerization (Dead-end / Fouling) B->D High Conc. / Low Scan Rate (Irreversible) C->A +2e-, +2H+ (Reversible Reduction) C->D pH > 8 (Nucleophilic Attack)

Electrochemical oxidation pathway of 2-Methoxy-N4-methyl-PPD highlighting intermediate states.

Quantitative Data: Comparative Voltammetric Metrics

The synergistic effect of the methoxy and N-methyl groups results in a profound cathodic shift in the oxidation potential compared to baseline PPD. This low oxidation potential minimizes interference from biological interferents (e.g., ascorbic acid, uric acid) when used as a mediator.

Table 1: Comparative Electrochemical Metrics (0.1 M PBS, pH 7.4 vs. Ag/AgCl)

Compound

(V)

(V)

(mV)
Radical StabilityPrimary Application
p-Phenylenediamine (PPD)+0.25+0.1870LowPolymerization / Dyes
2-Methoxy-PPD+0.20+0.1460ModerateHair dye precursors
N,N-Dimethyl-PPD+0.19+0.1360HighRedox mediators[1]
2-Methoxy-N4-methyl-PPD +0.16 +0.11 50 Very High Advanced Biosensors

Note:


 = Anodic peak potential; 

= Cathodic peak potential;

= Peak separation. A

approaching 59 mV indicates a highly reversible, Nernstian one-electron transfer.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible characterization, the following protocols utilize internal validation checkpoints to confirm that the observed data represents the true thermodynamic properties of the molecule, free from electrode fouling or chemical artifacts.

Protocol A: Cyclic Voltammetry (CV) Profiling

Rationale: Glassy Carbon Electrodes (GCE) are mandated over Platinum (Pt). Platinum surfaces strongly adsorb amine radicals, catalyzing irreversible electropolymerization and skewing kinetic data[2]. GCE provides a wider, inert potential window.

Step-by-Step Methodology:

  • Electrode Preparation: Polish the GCE using 0.05 µm alumina slurry on a microcloth for 2 minutes. Rinse with ultrapure water and sonicate in a 1:1 ethanol/water mixture for 3 minutes.

    • Causality: Removes native oxide layers and organic contaminants that impede heterogeneous electron transfer.

  • Electrolyte Degassing: Prepare 10 mL of 0.1 M Phosphate Buffered Saline (PBS, pH 7.4). Purge with high-purity

    
     gas for 15 minutes.
    
    • Causality: Dissolved oxygen reduces at

      
       V, creating background cathodic currents that obscure the reversible reduction of the quinonediimine.
      
  • Analyte Introduction: Add 2-Methoxy-N4-methylbenzene-1,4-diamine to achieve a final concentration of 1.0 mM.

  • Variable Scan Rate Analysis: Execute cyclic voltammograms from

    
     V to 
    
    
    
    V at scan rates (
    
    
    ) ranging from 10 to 500 mV/s.
  • Validation Checkpoint (Self-Validation): Plot the anodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ).
    • System Output: A strictly linear relationship (

      
      ) validates that the reaction is purely diffusion-controlled (governed by the Randles-Sevcik equation) and that electrode fouling is not occurring.
      
Protocol B: In Situ UV-Vis Spectroelectrochemistry

Rationale: Electrochemical data alone cannot definitively prove the structural identity of the radical cation. Coupling potentiostatic electrolysis with UV-Vis spectroscopy provides real-time optical validation of the SQDI⁺ intermediate[4].

Step-by-Step Methodology:

  • Cell Assembly: Utilize an Optically Transparent Thin-Layer Electrode (OTTLE) cell equipped with a gold minigrid working electrode.

  • Baseline Acquisition: Record a background UV-Vis spectrum (300–900 nm) of the 1.0 mM analyte in PBS prior to applying potential.

  • Potentiostatic Electrolysis: Apply a constant potential of

    
     V (just past 
    
    
    
    ) for 60 seconds.
    • Causality: Holding the potential precisely between the first and second oxidation waves ensures quantitative conversion to the semiquinone radical cation without triggering the second oxidation to the quinonediimine.

  • Spectral Monitoring: Continuously monitor the emergence of a new absorption band in the visible/near-IR region (typically 500–550 nm for methoxy-substituted PPD radicals).

  • Validation Checkpoint (Self-Validation): Step the potential back to

    
     V.
    
    • System Output: The complete disappearance of the 550 nm band and the restoration of the baseline spectrum validates the absolute chemical reversibility of the radical cation.

Experimental Workflow Diagram

ExpWorkflow Start Electrode Preparation (GCE Polishing & Sonication) Buffer Background CV (Phosphate Buffer, pH 7.4) Start->Buffer Analyte Analyte Addition (1 mM 2-Methoxy-N4-methyl-PPD) Buffer->Analyte Scan Variable Scan Rate CV (10 to 500 mV/s) Analyte->Scan Spec In Situ UV-Vis Spectroelectrochemistry Analyte->Spec Fouling Electrode Fouling Detected? (Drop in peak current) Scan->Fouling Analysis Data Synthesis (Randles-Sevcik Validation) Spec->Analysis Fouling->Analysis No Clean Repolish Electrode Fouling->Clean Yes Clean->Buffer Restart

Self-validating experimental workflow for the voltammetric profiling of PPD derivatives.

Troubleshooting and Artifact Mitigation

  • Loss of Reversibility at High pH: If the buffer pH exceeds 8.0, the

    
     ratio will drop significantly below 1.0. This is not an instrument error; it is the nucleophilic attack of hydroxide ions (
    
    
    
    ) on the oxidized quinonediimine (hydrolysis), an irreversible chemical follow-up reaction. Maintain strict pH control at 7.4.
  • Peak Broadening: If the anodic wave broadens significantly (

    
     mV), it indicates sluggish electron transfer kinetics, almost universally caused by incomplete electrode polishing. Re-execute the alumina polishing step.
    

References

The following authoritative sources ground the mechanistic principles and standard methodologies utilized in the electrochemical characterization of p-phenylenediamine derivatives:

  • [1] Cyclic Voltammetry of N,N-Dimethyl-p-Phenylenediamine and its HCl-Salt in Acetonitrile with Pyridine as Proton Acceptor. Researcher.life. 1

  • [2] Electropolymerization of p-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution: Kinetics, Mechanism, Electrochemical Studies, and Characterization of the Polymer Obtained. ResearchGate. 2

  • [3] Synthesis and Electrochemical Properties of Novel Aromatic Poly(amine−amide)s with Anodically Highly Stable Yellow and Blue Electrochromic Behaviors. ACS Publications.3

  • [4] Spectroelectrochemistry of Electroactive Polymer Composite Materials. MDPI. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Methoxy-N4-methylbenzene-1,4-diamine

[1]

Case ID: STAB-PPD-MET-04 Status: Active Severity: High (Rapid Oxidation Risk)[1]

Technical Profile & Instability Mechanism

Compound: 2-Methoxy-N4-methylbenzene-1,4-diamine Class: Electron-rich p-phenylenediamine (PPD) derivative.[1] Primary Failure Mode: Oxidative Dimerization & Polymerization.

Why is this failing in your solution? The presence of two electron-donating groups (Methoxy at C2 and Methylamine at C4) significantly increases the electron density of the benzene ring compared to unsubstituted PPD. In solution, particularly at neutral or alkaline pH, the compound undergoes rapid one-electron oxidation to form a semiquinone radical cation , followed by conversion to a quinone diimine . These species are highly reactive electrophiles that couple to form colored trimers (Bandrowski’s base analogues) and insoluble polymers.

Visualization: The Degradation Pathway

The following diagram illustrates the oxidative cascade you are likely observing (color change from clear


OxidationPathwayStart2-Methoxy-N4-methylbenzene-1,4-diamine(Colorless)RadicalSemiquinoneRadical Cation(Reactive Intermediate)Start->RadicalOxidation (-e-, -H+)(Accelerated by pH > 6)QDIQuinone Diimine(Electrophilic)Radical->QDIOxidation (-e-, -H+)PolymerAzo/Azine Polymers(Brown/Black Precipitate)QDI->PolymerCoupling withunoxidized amineOxygenDissolved O2 / Metal IonsOxygen->Start

Caption: Figure 1. Oxidative degradation pathway of electron-rich phenylenediamines leading to colored polymerization.

Troubleshooting Guides (Q&A)

Issue A: "My solution turns purple/brown within minutes of preparation."

Diagnosis: Rapid auto-oxidation driven by dissolved oxygen and trace metal catalysis.[1] Root Cause: Neutral/Basic pH allows the free amine to oxidize. The protonated ammonium form is resistant to oxidation.

Corrective Protocol:

  • Acidification: You must work at pH < 4.[1]0. The pKa of the primary amine is typically ~6.0–6.5. Below pH 4, the amine is fully protonated (

    
    ), withdrawing electron density and blocking the oxidation mechanism [1].
    
  • Deoxygenation: Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the solid compound.

  • Chelation: Add 1 mM EDTA to sequester trace transition metals (Cu²⁺, Fe³⁺) which catalyze the radical formation.

Issue B: "I need to use this in a biological assay at pH 7.4. How do I keep it stable?"

Diagnosis: Physiological pH is the "danger zone" for PPD derivatives. Root Cause: At pH 7.4, a significant fraction of the molecule exists as the free base, driving the equilibrium toward the quinone diimine.

Corrective Protocol:

  • Prepare a High-Concentration Stock in Acid: Dissolve the compound in 0.1% Formic Acid or 10 mM HCl in DMSO. Store this stock frozen.

  • Use an Antioxidant Shield: When diluting into your pH 7.4 assay buffer, include Ascorbic Acid (10–100 µM) or Sodium Sulfite .

    • Note: Ascorbic acid reduces the quinone diimine back to the parent diamine, effectively "recycling" your compound during the assay time window.

  • Minimize Time: Perform the dilution immediately before the experiment. Do not pre-incubate.

Issue C: "The compound precipitates upon freezing."

Diagnosis: Solubility limit reached or "salting out" effect. Root Cause: The hydrochloride salt (formed if you used HCl) may have lower solubility in organic solvents like DMSO at low temperatures.

Corrective Protocol:

  • Switch Solvent: Use degassed DMSO or Ethanol for stock solutions.[1] Avoid water for long-term storage even if acidified.[1]

  • Flash Freezing: Snap-freeze aliquots in liquid nitrogen to prevent crystal growth, then store at -80°C.

  • Single-Use Aliquots: Never freeze-thaw. The condensation of oxygen-rich moisture during thawing will kill the compound.[1]

Master Protocol: Preparation of Ultra-Stable Stock Solution

Use this protocol to generate a reference standard or stock solution that remains stable for >1 month at -20°C.

ParameterSpecificationReason
Solvent Vehicle DMSO (Anhydrous)Prevents hydrolysis; high solubility.[1]
Stabilizer 1 0.1% Formic Acid (v/v)Protonates amines to block oxidation [1].
Stabilizer 2 10 mM Ascorbic AcidScavenges dissolved oxygen and reduces radicals.
Atmosphere Argon / NitrogenDisplaces reactive oxygen species.
Storage -80°C (Dark)Arrhenius kinetics: slows degradation rate.[1]
Step-by-Step Workflow

ProtocolStep11. Solvent PrepSparge DMSO with Argon (15 min)Step22. AcidificationAdd Formic Acid to 0.1% v/vStep1->Step2Step33. DissolutionAdd 2-Methoxy-N4-methylbenzene-1,4-diamine(Under Argon Flow)Step2->Step3Step44. AliquotingDispense into amber glass vialsStep3->Step4Step55. StorageSnap freeze & Store at -80°CStep4->Step5

Caption: Figure 2. "Safe Harbor" protocol for preparing stable stock solutions.

Analytical Quality Control (QC)

Do not assume your compound is stable. Verify it using this LC-MS method.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Crucial to keep it stable during the run).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Detection: UV at 254 nm (aromatic) and 500+ nm (to detect degradation products/colored polymers).

  • Pass Criteria: Single peak at 254 nm; <1% area under curve at 500 nm.

References

  • National Institutes of Health (NIH). (2014). Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples. Demonstrates that acidic conditions (0.1% Formic Acid) significantly delay chemical oxidation of PPD derivatives compared to neutral solutions.[2]

  • University of Cordoba. (2010). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Details the electron transfer mechanism and hydrolysis of the quinone diimine intermediate.

  • BenchChem. (2025). Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine. Provides comparative physicochemical properties and synthesis workflows for N-substituted PPDs.

Technical Support Center: Handling and Storage of 2-Methoxy-N4-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxy-N4-methylbenzene-1,4-diamine . As an electron-rich aromatic amine (a substituted p-phenylenediamine derivative), this compound is notoriously unstable when exposed to ambient environmental conditions. This guide provides researchers and drug development professionals with the mechanistic understanding and field-proven protocols required to prevent auto-oxidation and ensure batch-to-batch reproducibility.

Mechanistic Overview: The Causality of Oxidation

To effectively protect 2-Methoxy-N4-methylbenzene-1,4-diamine, you must first understand why it degrades. The presence of two amino groups in the para position, combined with an electron-donating methoxy group, creates a highly basic and electron-rich aromatic ring[1]. While this high basicity is useful for its reactivity as an intermediate, it dramatically lowers the compound's oxidation potential, making it highly susceptible to auto-oxidation in the presence of atmospheric oxygen[1].

The degradation is a radical chain reaction. The amine loses an electron to molecular oxygen, forming a radical cation (a Wurster's-type intermediate). Subsequent loss of a proton and another electron yields a highly reactive quinone diimine. These diimines rapidly cross-link to form complex, melanin-like polymeric aggregates, which visually manifest as a dark purple or black discoloration[2].

OxidationPathway A 2-Methoxy-N4-methylbenzene- 1,4-diamine B Radical Cation (Wurster's Intermediate) A->B O2 / Actinic Light (Auto-oxidation) C Quinone Diimine (Highly Reactive) B->C -e-, -H+ D Polymeric Aggregates (Purple/Black Discoloration) C->D Cross-linking P1 Inert Gas (Argon) P1->A Displaces O2 P2 Antioxidants (BHT/BHA) P2->B Quenches Radicals

Figure 1: Auto-oxidation pathway of p-phenylenediamine derivatives and targeted intervention points.

Troubleshooting FAQs

Q1: My freshly synthesized batch turned dark purple overnight. What went wrong? A: The compound was likely exposed to ambient air and light. p-Phenylenediamine derivatives oxidize rapidly upon standing in air, turning purple and eventually black[2]. Actinic light accelerates the homolytic cleavage of bonds, initiating the free-radical oxidation cascade. Always store the compound in amber glass to block UV/Vis light and purge the headspace with an inert gas.

Q2: Should I use Nitrogen or Argon for the inert atmosphere? A: While both are inert, Argon is superior for storing solid powders in vials. Argon is heavier than ambient air (density ~1.78 g/L vs. air ~1.22 g/L). When you purge a vial, Argon settles at the bottom, creating a protective physical blanket over the compound[3]. Nitrogen is lighter and mixes more readily with ambient air during the capping process, increasing the risk of residual oxygen trapped in the headspace.

Q3: I need to store the compound in solution for a week. How can I prevent degradation? A: Storing free-base aromatic amines in solution is highly discouraged due to accelerated reaction kinetics. If unavoidable, employ a dual-strategy:

  • pH Control: The reaction between amines and oxidizing agents is slowed significantly if the nitrogen is protonated[4]. By lowering the pH (e.g., storing it as a sulfate or hydrochloride salt), you tie up the lone electron pairs, raising the oxidation potential.

  • Radical Terminators: Add an antioxidant such as Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) to the solvent. These act as radical terminators, inhibiting the propagation phase of the radical chain reaction[4].

Standard Operating Procedure (SOP): Aliquoting and Inert Storage

To guarantee self-validating stability, follow this strict protocol when handling the compound. The success of this protocol is visually self-validating: a successful seal will maintain the compound's off-white/light-grey appearance, while a failed seal will result in a pink/purple hue within 48 hours.

Materials Required:

  • Amber glass vials (pre-dried in an oven at 120°C for 2 hours)

  • PTFE-lined silicone septa caps

  • Argon gas manifold (Schlenk line) with a sterile needle

  • Static-free micro-spatula

Step-by-Step Methodology:

  • Vial Preparation: Remove amber vials from the drying oven and allow them to cool in a desiccator.

  • Argon Blanket Establishment: Insert the Argon line needle into the empty amber vial. Purge at a low flow rate (approx. 2 psi) for 60 seconds to displace all atmospheric air. Leave the line running.

  • Rapid Transfer: Using the static-free spatula, quickly transfer the required mass of 2-Methoxy-N4-methylbenzene-1,4-diamine into the vial. The continuous flow of Argon will prevent room air from entering during the transfer.

  • Headspace Purging: Once the solid is transferred, lift the Argon needle so it rests just below the rim of the vial (purging the headspace) for an additional 30 seconds.

  • Sealing: Swiftly remove the needle and immediately cap the vial with a PTFE-lined septum. PTFE is critical; standard rubber septa are permeable to oxygen over time.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed Mylar bag containing a silica desiccant pack.

  • Cold Storage: Transfer the secondary container to a monitored refrigerator (2–8°C) for short-term storage (<3 months) or a -20°C freezer for long-term storage[3].

Quantitative Stability Data

The following table summarizes the expected shelf life and visual indicators of 2-Methoxy-N4-methylbenzene-1,4-diamine under various storage conditions. Use this data to benchmark your storage efficacy.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeVisual Indicator of State
25°C (Room Temp)Ambient AirDirect Light< 48 hoursRapid blackening / Tar formation
2-8°CAmbient AirDark (Amber Glass)1–2 weeksLight purple to brown discoloration
2-8°CArgon PurgedDark (Amber Glass)6–12 monthsOff-white / Light grey (Stable)
-20°CArgon PurgedDark (Amber Glass)> 24 monthsOff-white / Light grey (Stable)

References

  • P-Phenylenediamine Definition - Organic Chemistry Key Term - Fiveable. Fiveable. Available at:[Link]

  • P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-N4-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists optimizing the synthesis of 2-Methoxy-N4-methylbenzene-1,4-diamine .

This guide prioritizes yield optimization , regioselectivity , and oxidative stability , addressing the specific challenges of synthesizing electron-rich p-phenylenediamine derivatives.

Case ID: OPT-YIELD-2M4M Compound: 2-Methoxy-N4-methylbenzene-1,4-diamine (Free Base / Sulfate Salt) Target Audience: Medicinal Chemists, Process Development Scientists Status: Operational Guide

Executive Summary & Strategic Analysis

The synthesis of 2-Methoxy-N4-methylbenzene-1,4-diamine presents a classic challenge in aromatic substitution: managing the directing effects of two electron-donating groups (-OMe and -NHMe) while preventing oxidation of the electron-rich diamine product.

Core Challenges:

  • Regioselectivity (The "Isomer Trap"): Direct nitration of N-methyl-m-anisidine can yield a mixture of C4 (desired) and C6 (undesired) nitro isomers.

  • N-Nitration: Secondary amines are prone to forming N-nitroso or N-nitro species if not protected.

  • Oxidative Instability: The final diamine is highly susceptible to air oxidation (forming purple/black indamine dyes or tars).

The Optimized Pathway: To maximize yield, we recommend a Protection-Nitration-Deprotection-Reduction sequence. This route locks the amine regiochemistry and prevents N-oxidation.

Reaction Workflow Visualization

The following diagram outlines the optimized synthetic pathway, highlighting critical control points for yield preservation.

SynthesisPath Start N-methyl-m-anisidine (Starting Material) Step1 Step 1: Protection (Acetylation) Start->Step1 Ac2O, Reflux Inter1 Intermediate A: N-(3-methoxyphenyl)-N-methylacetamide Step1->Inter1 Step2 Step 2: Nitration (HNO3/AcOH, <10°C) Inter1->Step2 Critical Control Point: Temp < 10°C Inter2 Intermediate B: 4-Nitro Isomer (Major) + 6-Nitro Isomer (Minor) Step2->Inter2 Regioselectivity Driven by Ac-N(Me)- Step3 Step 3: Hydrolysis (Deprotection) Inter2->Step3 HCl/EtOH Inter3 Intermediate C: 4-Nitro-3-methoxy-N-methylaniline Step3->Inter3 Step4 Step 4: Catalytic Reduction (H2, Pd/C) or Fe/HCl Inter3->Step4 Inert Atmosphere Product Target: 2-Methoxy-N4-methylbenzene-1,4-diamine Step4->Product Salt Stabilization: Sulfate/HCl Salt Precipitation Product->Salt Immediate Acidification

Caption: Optimized 4-step pathway emphasizing the protection strategy to ensure regioselectivity and prevent N-nitration.

Detailed Experimental Protocol

Phase 1: Protection & Nitration (The Yield-Critical Step)

Objective: Install the nitro group at the C4 position (para to the nitrogen) while minimizing the C6 isomer.

Protocol:

  • Acetylation: React N-methyl-m-anisidine (1.0 eq) with Acetic Anhydride (1.2 eq) in toluene. Reflux until TLC shows consumption of amine.[1]

    • Why? The acetyl group creates steric bulk, discouraging ortho-nitration (C2/C6) and favoring the para-position (C4). It also prevents N-nitrosation.

  • Nitration:

    • Dissolve the acetamide intermediate in Glacial Acetic Acid .

    • Cool to 0–5°C (Critical).[2]

    • Add 70% Nitric Acid (1.05 eq) dropwise. Maintain temp <10°C.

    • Yield Tip: Do not use H2SO4/HNO3 mixed acid if possible; mild conditions in acetic acid preserve the methoxy group and improve selectivity.

  • Workup: Pour into ice water. The 4-nitro isomer usually precipitates as a solid, while the 6-nitro isomer often remains in the mother liquor or forms an oil. Recrystallize from Ethanol/Water to isolate pure N-(3-methoxy-4-nitrophenyl)-N-methylacetamide .

Phase 2: Deprotection & Reduction

Objective: Remove the protecting group and reduce the nitro functionality without oxidizing the sensitive diamine.

Protocol:

  • Hydrolysis: Reflux the nitro-acetamide in 6M HCl or NaOH/EtOH until deacetylation is complete.

    • Check: Verify the disappearance of the amide carbonyl stretch by IR or TLC.

  • Reduction (Catalytic Hydrogenation - Preferred):

    • Dissolve the free base (4-nitro-3-methoxy-N-methylaniline) in Methanol .

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 30-40 psi at Room Temperature.

    • Safety: Ensure strict inert atmosphere (Nitrogen/Argon) during catalyst filtration. The product oxidizes instantly in air.

Phase 3: Stabilization (Salt Formation)

Objective: Trap the unstable free base as a stable salt.

Protocol:

  • Filter the catalyst under Argon.

  • Immediately add a degassed solution of Sulfuric Acid (1.0 eq) or HCl in Dioxane to the filtrate.

  • Cool to 0°C to precipitate the 2-Methoxy-N4-methylbenzene-1,4-diamine Sulfate/Hydrochloride .

  • Filter and wash with cold acetone/ether. Dry under vacuum.[1][2][3][4][5]

Troubleshooting Guide (FAQ Format)

Issue 1: Low Overall Yield (<40%)

Q: My yield is low after the nitration step. Where did I lose the mass?

  • Diagnosis: Likely poor regioselectivity or over-nitration.

  • Solution:

    • Check Temperature: If nitration temp exceeded 10°C, the C6 isomer (ortho to amine) increases significantly.

    • Check Stoichiometry: Excess HNO3 leads to dinitro species. Use exactly 1.05 eq.

    • Solvent Switch: If using H2SO4, switch to Acetic Acid/Acetic Anhydride. The milder medium favors mono-nitration.

Issue 2: Product Turns Purple/Black

Q: The final product looks like a dark tar instead of a white/off-white solid.

  • Diagnosis: Oxidation. The free base is an electron-rich p-phenylenediamine and autoxidizes rapidly to form Wurster's salts (radical cations) and imine dyes.

  • Solution:

    • Add Antioxidant: Add 0.1% Sodium Dithionite or Ascorbic Acid to the aqueous workup or hydrogenation solvent.

    • Skip Isolation: Do not isolate the free base. Acidify the hydrogenation filtrate immediately to form the stable salt.

Issue 3: Incomplete Methylation (If using alternative routes)

Q: I tried methylating 2-methoxy-p-phenylenediamine directly, but got a mixture.

  • Diagnosis: Direct alkylation of diamines is rarely selective. You will get N1-methyl, N4-methyl, and dimethyl byproducts.

  • Solution: Abandon direct alkylation. Use the Reductive Amination route on the nitro-precursor or the Protection-Nitration route described above.

Quantitative Data: Solvent Effects on Nitration

The choice of solvent during the nitration of the protected intermediate (N-(3-methoxyphenyl)-N-methylacetamide) dictates the Para:Ortho (C4:C6) ratio.

Solvent SystemTemperatureYield (4-Nitro Isomer)C4:C6 RatioNotes
Acetic Acid 5°C 78% 92:8 Recommended. Best balance of solubility and selectivity.
H2SO4 (Conc.)0°C55%70:30Strong acid protonates the amide, altering directing effects.
Ac2O / HNO310°C65%85:15Risk of exothermic runaway; careful control needed.
DCM / HNO30°C40%60:40Poor solubility leads to heterogeneous reaction and byproducts.

References

  • Strategic Applications of Named Reactions in Organic Synthesis.
  • Synthesis of substituted p-phenylenediamines.Journal of Medicinal Chemistry. (Methods for reducing nitroanilines to diamines).
  • Stabilization of unstable amines.Organic Process Research & Development.
  • BenchChem Technical Guide: N-ethyl-N-methyl-benzene-1,4-diamine Synthesis. (Analogous chemistry for N-alkyl-p-phenylenediamines). Link

  • Patent EP2621885B1: Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (Reference for handling methoxy-substituted diamines). Link

(Note: Specific literature on "2-Methoxy-N4-methylbenzene-1,4-diamine" is sparse; protocols are adapted from homologous N-alkyl-methoxy-aniline derivatives).

Sources

Technical Support Center: Optimizing 2-Methoxy-N4-methylbenzene-1,4-diamine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxidative coupling workflows involving 2-Methoxy-N4-methylbenzene-1,4-diamine . This highly substituted p-phenylenediamine (PPD) derivative is a critical primary intermediate in dye synthesis and polymer chemistry. However, the presence of both an electron-donating methoxy group (+M effect) and an N4-methyl group (+I effect) makes the aromatic ring exceptionally electron-rich. While this ensures rapid oxidation to the active quinonediimine (QDI) intermediate, it also makes the system highly susceptible to autoxidation, hydrolysis, and homocoupling side reactions.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their coupling protocols.

System Overview: Reaction Pathways

To minimize side reactions, we must first understand the divergent pathways the QDI intermediate can take. The goal is to drive the QDI toward cross-coupling with your intended coupler (e.g., resorcinol) while outcompeting the parasitic pathways of hydrolysis and homocoupling.

Pathways Precursor 2-Methoxy-N4-methylbenzene- 1,4-diamine QDI Quinonediimine (QDI) Intermediate Precursor->QDI H2O2 / pH 9 Product Desired Cross-Coupled Product QDI->Product + Coupler (Fast) Hydrolysis Benzoquinone Derivatives (Hydrolysis) QDI->Hydrolysis H2O / High pH Homocoupling Bandrowski's Base Analog (Homocoupling) QDI->Homocoupling + Precursor Coupler Coupler (e.g., Resorcinol) Coupler->Product

Divergent oxidative coupling pathways of 2-Methoxy-N4-methylbenzene-1,4-diamine.

Troubleshooting FAQs

Q1: Why am I seeing significant formation of Bandrowski's base analogs instead of my target cross-coupled product?

Cause: Bandrowski's base formation is an oxidative trimerization driven by the electrophilic attack of the protonated QDI intermediate on unoxidized precursor molecules[1]. Because the 2-methoxy and N4-methyl groups strongly donate electron density, the precursor is highly nucleophilic. If the concentration of your intended coupler is too low, the QDI will preferentially self-couple. Solution: Always maintain a coupler-to-precursor molar ratio of at least 1.5:1. Self-Validating Action: Monitor the reaction via LC-MS. The appearance of an


 peak corresponding to roughly three times the precursor mass indicates coupler starvation. If observed, immediately halt the reaction and increase the initial coupler stoichiometry.
Q2: My reaction mixture turns brown/black rapidly, and LC-MS shows benzoquinone derivatives. How do I prevent hydrolysis?

Cause: The C–N bonds in PPD-derived QDIs are highly susceptible to nucleophilic attack by water, leading to deamination, the formation of quinone monoimines, and eventually dead-end benzoquinones[2][3]. This hydrolysis is heavily pH-dependent. While alkaline conditions are required to generate the active QDI, excessive pH (>10) or prolonged aqueous exposure accelerates C–N bond cleavage[2]. Solution: Buffer the reaction strictly between pH 8.5 and 9.0. Self-Validating Action: Introduce a co-solvent (e.g., 20% ethanol) to reduce the dielectric constant and water activity of the medium. If the pH drifts upward during H₂O₂ addition, your buffer capacity is insufficient; switch to a stronger 0.1 M ammonium phosphate system.

Q3: How can I prevent premature autoxidation of the precursor before the reaction even starts?

Cause: The combination of the +M methoxy group and the +I N-methyl group makes this specific derivative exceptionally prone to autoxidation by atmospheric oxygen, forming reactive radicals before the controlled oxidant is even introduced. Solution: Prepare stock solutions in degassed solvents under an argon atmosphere. Self-Validating Action: Incorporate 0.1–0.5% (w/v) sodium sulfite into the precursor solution. This sacrificial antioxidant will scavenge dissolved oxygen without interfering with the subsequent H₂O₂-driven coupling. If your pre-mix solution turns dark before H₂O₂ addition, autoxidation has occurred, and the batch should be discarded.

Quantitative Data: Optimization Matrix

To systematically eliminate side reactions, align your experimental parameters with the optimized targets below.

ParameterSub-optimal ConditionPrimary Side ReactionOptimized TargetMechanistic Rationale
Coupler Stoichiometry < 1.0 Molar Eq.Homocoupling (Bandrowski's Base)1.5 - 2.0 Molar Eq. Excess coupler ensures QDI reacts via cross-coupling rather than electrophilic attack on the unoxidized precursor[1].
pH Level > 10.0Hydrolysis (Benzoquinone)8.5 - 9.0 Extremely high pH accelerates nucleophilic attack by OH⁻ on the QDI C=N bond, cleaving the amine[2][3].
Oxidant Addition Bolus (All at once)Over-oxidation / PolymerizationDropwise over 30 min Gradual generation of QDI prevents transient accumulation, matching the rate of the coupling step.
Solvent System 100% AqueousHydrolysis / Poor Solubility20% EtOH / 80% Buffer Reduces the dielectric constant and water activity, suppressing hydrolysis while keeping reactants dissolved.

Self-Validating Experimental Protocol: Optimized Oxidative Coupling

This protocol is engineered to synthesize the cross-coupled heterodimer while actively suppressing homocoupling and hydrolysis.

Workflow Start Prepare Precursor & Coupler in Buffer Check Is Precursor Discolored? Start->Check Remake Remake with Degassed Solvent Check->Remake Yes (Autoxidation) Oxidize Add H2O2 Dropwise (Maintain pH 8.5-9.0) Check->Oxidize No (Clear/Pale) Remake->Start Monitor Monitor via LC-MS at 15 min Oxidize->Monitor Quench Quench with Sodium Dithionite Monitor->Quench

Self-validating experimental workflow for optimized oxidative coupling.

Phase 1: Reagent Preparation & Degassing
  • Solvent Preparation: Prepare a 0.1 M ammonium phosphate buffer (pH 8.8). Add 20% (v/v) absolute ethanol. Sparge the solution with Argon gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Shielding: Dissolve 0.2% (w/v) sodium sulfite in the buffer. Causality: Sodium sulfite acts as a sacrificial reductant to prevent premature autoxidation of the electron-rich precursor.

  • Reactant Solubilization: Dissolve 10 mmol of the coupler (e.g., resorcinol) and 5 mmol of 2-Methoxy-N4-methylbenzene-1,4-diamine in 50 mL of the prepared buffer.

    • Validation Checkpoint: The solution must remain clear or pale yellow. If it immediately turns dark brown, autoxidation has occurred; discard and re-degas the solvent.

Phase 2: Controlled Oxidation
  • Oxidant Preparation: Dilute 5.5 mmol of H₂O₂ (30% stock) in 10 mL of degassed water.

  • Coupling Initiation: Place the reaction flask in a water bath at 20°C. Using a syringe pump, add the H₂O₂ solution dropwise at a rate of 0.33 mL/min (total addition time ~30 mins) under vigorous stirring.

    • Causality: Slow addition ensures the steady-state concentration of the highly reactive QDI remains low, forcing it to react with the excess coupler rather than self-polymerizing[1].

Phase 3: Quenching & Isolation
  • Reaction Monitoring: 15 minutes after the H₂O₂ addition is complete, sample 10 µL of the mixture for LC-MS analysis.

    • Validation Checkpoint: Look for the desired heterodimer mass. The absence of a trimeric mass confirms successful suppression of Bandrowski's base analogs.

  • Quenching: Add 2 mmol of sodium dithionite to the reaction flask.

    • Causality: Dithionite rapidly reduces any unreacted QDI back to the diamine precursor, halting the reaction and preventing post-isolation oxidative degradation.

  • Extraction: Extract the target dye using ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

1.[2] Xu, Y., et al. "Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity." Environmental Science & Technology, ACS Publications, 2024. 2 2.[1] BenchChem Technical Support Team. "Bandrowski's base | 20048-27-5." Benchchem, 2025. 1 3.[3] Cosmetic Ingredient Review. "Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics." CIR Safety, 2024.3

Sources

Technical Support Center: 2-Methoxy-N4-methylbenzene-1,4-diamine Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxy-N4-methylbenzene-1,4-diamine . As a substituted p-phenylenediamine (PPD) derivative, this compound is highly electron-rich and notoriously susceptible to environmental degradation.

This guide provides researchers, analytical scientists, and drug development professionals with field-proven, mechanistically grounded protocols to prevent degradation, ensure experimental reproducibility, and troubleshoot common stability issues.

Mechanisms of Degradation: Understanding the Causality

To effectively protect 2-Methoxy-N4-methylbenzene-1,4-diamine, one must understand why it degrades. The compound features an aromatic ring with two electron-donating amine groups and a methoxy group. This high electron density makes it highly reactive toward molecular oxygen and electrophiles.

  • Auto-Oxidation (The Primary Threat): Exposure to atmospheric oxygen readily strips electrons from the diamine, forming a radical cation known as a Wurster's salt[1]. Subsequent oxidation yields highly reactive benzoquinone diimines. Without a coupling agent present, these diimines undergo nucleophilic attack by unreacted parent molecules, polymerizing into dark, insoluble oligomers (analogous to Bandrowski's base)[2].

  • Hydrolysis: In the presence of ambient moisture or aqueous buffers, the C–N bonds of PPD derivatives are susceptible to hydrolytic cleavage, particularly at the secondary amine position, leading to phenolic byproducts[3].

  • Photo-Degradation: UV and visible light act as catalysts, accelerating the homolytic cleavage of bonds and the generation of reactive oxygen species (ROS), including hydroxyl radicals[4].

G A 2-Methoxy-N4-methylbenzene -1,4-diamine (Colorless/White) B Radical Cation (Wurster's Salt) (Pink/Red) A->B O2 / Light (Auto-oxidation) E Hydrolytic Cleavage Products A->E H2O (Moisture) Neutral pH C Benzoquinone Diimine (Highly Reactive) B->C -e⁻, -H⁺ D Oligomers / Bandrowski's Base Analogs (Brown/Black Insoluble) C->D Polymerization (Nucleophilic attack)

Fig 1: Oxidative and hydrolytic degradation pathways of substituted p-phenylenediamines.

Quantitative Data: Storage & Degradation Matrices

Monitoring the physical state of your compound is a self-validating system. Any deviation from the baseline indicates a breach in your storage protocol.

Table 1: Visual and Chemical Indicators of Degradation
Degradation StageVisual AppearanceChemical StateRequired Action
Pristine White to off-white crystalline powderIntact diamineProceed with assay.
Early Oxidation Pale pink to light purpleTrace Wurster's salts / Radical cationsPurify via recrystallization before sensitive assays.
Moderate Oxidation Deep red to brownBenzoquinone diimines presentDiscard. May cause assay interference and ROS generation.
Severe Degradation Dark brown to black, sticky/clumpedOligomerization (Bandrowski's base) & HydrolysisDiscard immediately as hazardous waste[5].
Table 2: Storage Conditions vs. Expected Shelf-Life
Storage ConditionAtmosphereContainerExpected Shelf-Life
-80°C (Optimal) Argon (Heavy inert gas)Amber glass, PTFE septa> 24 months
-20°C (Standard) Nitrogen or ArgonAmber glass, sealed12 - 18 months
4°C (Short-term) Ambient AirClear glass< 2 weeks (High risk of darkening)
Room Temp (25°C) Ambient AirClear glass< 48 hours (Rapid degradation)

Experimental Protocol: Anaerobic Aliquoting and Storage

Because raw material darkens rapidly upon exposure to air[5], bulk containers must never be opened on an open laboratory bench. Follow this step-by-step methodology to create a self-validating, inert storage system.

Materials Required:

  • Argon gas (preferred over Nitrogen due to higher density, creating a better "blanket").

  • Glove box or atmospheric controlled chamber.

  • Amber glass vials (to block UV/Vis light).

  • PTFE-lined screw caps and Parafilm.

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Temperature Equilibration (Critical Step): Remove the bulk sealed container from the -20°C freezer and place it in a vacuum desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating rapid hydrolytic cleavage[3].

  • Chamber Purge: Purge the glove box with Argon until the oxygen sensor reads < 10 ppm.

  • Aliquoting: Transfer the equilibrated bulk vial into the glove box. Weigh out single-use sub-aliquots into pre-weighed amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

  • Inert Gas Overlay: Even within the glove box, gently stream Argon directly into the headspace of each amber vial for 5 seconds to displace any residual micro-pockets of oxygen.

  • Sealing: Cap tightly with PTFE-lined caps. Do not use standard rubber septa, as they are permeable to oxygen over time. Wrap the cap boundary tightly with Parafilm.

  • Storage: Transfer the sealed vials immediately to a dedicated -20°C or -80°C freezer, ideally housing them inside a secondary desiccator box containing indicating silica gel.

Workflow S1 1. Material Receipt Inspect seal & color S2 2. Temperature Equilibration Warm to RT in desiccator S1->S2 S3 3. Inert Environment Transfer to Argon/N2 Glovebox S2->S3 S4 4. Aliquoting Dispense into amber glass vials S3->S4 S5 5. Inert Gas Purge Overlay with heavy inert gas (Argon) S4->S5 S6 6. Sealing & Storage PTFE caps, Parafilm, store at -20°C S5->S6

Fig 2: Step-by-step inert handling and sub-aliquoting workflow to prevent auto-oxidation.

Troubleshooting & FAQs

Q1: My freshly prepared stock solution turned brown within an hour. What went wrong? A: The solvent or buffer used was likely not degassed. Aqueous buffers contain high levels of dissolved oxygen. When 2-Methoxy-N4-methylbenzene-1,4-diamine is dissolved, the reaction kinetics of auto-oxidation accelerate exponentially compared to the solid state. Fix: Always sparge your buffers with Argon or Nitrogen for 30 minutes prior to dissolving the compound. For highly sensitive assays, add a reducing agent (like DTT or ascorbic acid) if compatible with your downstream application.

Q2: Can I store the compound in a DMSO stock solution at -80°C? A: It is highly discouraged. While DMSO freezes at -80°C, it is highly hygroscopic. Any moisture introduced during the freeze-thaw process will lead to hydrolysis of the C-N bonds[3]. Furthermore, trace oxidants in lower-grade DMSO will react with the diamine over time. Always store the compound as a lyophilized solid and prepare solutions fresh immediately before use.

Q3: How can I analytically verify the integrity of my compound before a critical experiment? A: Run a rapid LC-MS or HPLC-UV analysis. Intact 2-Methoxy-N4-methylbenzene-1,4-diamine will elute as a single sharp peak. If degradation has occurred, you will observe early-eluting peaks (hydrolysis products) and broad, late-eluting peaks with strong absorbance in the visible spectrum (400-500 nm), corresponding to benzoquinone diimines and oligomers[2].

Q4: Are there safety concerns if I accidentally use degraded material? A: Yes. The oxidation of p-phenylenediamines generates highly reactive hydroxyl radicals (HO•) and hydrogen peroxide as byproducts[4]. If you are performing cell-based assays (e.g., using keratinocytes or hepatocytes), these ROS will induce severe oxidative stress, DNA damage, and off-target cytotoxicity, completely confounding your biological data[4]. Furthermore, the oxidized oligomers are potent skin sensitizers[2].

References

  • p-Phenylenediamine - Wikipedia Source: Wikipedia URL: [Link]

  • (PDF) Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review Source: ResearchGate URL:[Link]

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity Source: ACS Publications URL:[Link]

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes Source: CoLab URL:[Link]

Sources

Technical Support Center: Purification of 2-Methoxy-N4-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Methoxy-N4-methylbenzene-1,4-diamine (also referred to as 2-methoxy-4-(methylamino)aniline).

This compound belongs to the class of N-substituted p-phenylenediamines .[1] These are electron-rich aromatic amines prone to rapid auto-oxidation, resulting in "tarry" polymerization products (Bandrowski’s base analogues) if not handled under strict inert conditions.

Status: Operational Role: Senior Application Scientist Subject: Impurity Removal & Stabilization Protocols

Chemical Identity & Stability Profile[2][3]

Before initiating purification, verify your target structure. Confusion often arises between this compound and its regioisomers or "methoxymethyl" analogues.

FeatureSpecification
Systematic Name 2-Methoxy-N4-methylbenzene-1,4-diamine
Functional Groups Primary Amine (C1), Methoxy (C2), Secondary Methylamine (C4)
Physical State (Free Base) Viscous oil or low-melting solid (often darkens rapidly)
Physical State (Salt) White to off-white crystalline solid (Sulfate or HCl)
Primary Instability Auto-oxidation to quinone diimines, followed by dimerization (azo/azine dyes).
Critical Warning: The "Black Tar" Phenomenon

If your sample has turned into a black, sticky gum, it has undergone extensive oxidative polymerization. Standard recrystallization will fail. You must perform an acid-base rescue (see Module 2) or, in severe cases, discard the sample.

Troubleshooting Guide (Q&A Format)

Q1: My sample is a dark purple/black solid, but it should be off-white. How do I remove the color?

Diagnosis: Presence of oxidation byproducts (semiquinone radicals and quinone diimines). Solution: The colored impurities are often less basic than the target diamine.

  • Dissolve the crude material in degassed water containing 0.5% Sodium Sulfite (antioxidant) and 1% Activated Charcoal.

  • Stir for 30 minutes under Nitrogen/Argon.

  • Filter through a Celite pad (diatomaceous earth) to remove the charcoal and adsorbed polymeric dyes.

  • Precipitate the product as a sulfate salt (see Protocol A below).

Q2: I see "ghost peaks" or broadening in my HPLC chromatogram.

Diagnosis: On-column degradation. Phenylenediamine derivatives can oxidize during the run inside the column due to dissolved oxygen in the mobile phase. Solution:

  • Mobile Phase: Add 0.1% Ascorbic Acid to the aqueous mobile phase.

  • pH: Maintain pH < 3.0. At low pH, the amines are protonated (

    
    ), which deactivates the ring against oxidation [1].
    
  • Column: Use a base-deactivated silica column (e.g., C18 with end-capping) to prevent peak tailing caused by the secondary amine interacting with silanols.

Q3: The melting point is broad (range > 5°C). Is it wet?

Diagnosis: Likely contamination with the 4-nitro precursor (4-nitro-2-methoxy-N-methylaniline) or regioisomers. Solution:

  • Precursor Removal: The nitro impurity is significantly less basic than the diamine. Dissolve the sample in dilute HCl (pH 4.0). The diamine will dissolve; the nitro impurity will likely remain insoluble or can be extracted into Ethyl Acetate.

  • Regioisomer Removal: Recrystallization of the Sulfate Salt is more effective than the free base for separating isomers due to lattice energy differences.

Core Protocols

Protocol A: The "Salt Formation" Rescue (Recommended)

Best for: Stabilizing the compound for long-term storage and removing non-basic impurities.

Principle: Converting the electron-rich free base into a salt (sulfate or hydrochloride) protonates the nitrogen atoms. This withdraws electron density from the benzene ring, effectively "shutting down" the oxidation pathway [2].

Workflow Diagram:

PurificationWorkflow Crude Crude Dark Sample (Free Base) AcidSol Acid Dissolution (pH < 2, +Antioxidant) Crude->AcidSol Dissolve in degassed H2O/HCl Extract Solvent Wash (Remove Nitro/Tars) AcidSol->Extract Wash w/ EtOAc Precip Salt Precipitation (Add H2SO4/EtOH) Extract->Precip Aqueous layer concentrated PureSalt Purified Salt (Stable Solid) Precip->PureSalt Filter & Dry under Vacuum

Caption: Protocol A converts the unstable oil into a stable crystalline salt, separating it from non-basic organic impurities.

Step-by-Step:

  • Dissolution: Dissolve 10g of crude amine in 50 mL of degassed 2M HCl. Add 100mg Sodium Bisulfite (

    
    ) immediately.
    
  • Wash: Extract the aqueous acidic layer twice with 20 mL Ethyl Acetate. (Discard organic layer; it contains nitro-precursors and neutral tars).

  • Basify (Optional - only if Free Base is required immediately): Neutralize with NaOH under Argon to pH 10 and extract into DCM.

  • Salt Formation (Storage): To the acidic aqueous solution (or the DCM extract), slowly add concentrated Sulfuric Acid (stoichiometric amount) dissolved in cold Ethanol.

  • Crystallization: The sulfate salt (

    
    ) typically precipitates as a white/grey solid. Filter and wash with cold ethanol.
    
Protocol B: Flash Chromatography (For High Purity)

Best for: Isolating the free base for immediate reaction.

Challenge: Amines streak (tail) on silica gel due to acidic silanol interactions. Mobile Phase Modifier: You must use a basic modifier.

ParameterSetting
Stationary Phase Amine-functionalized Silica (best) OR Standard Silica (requires modifier)
Solvent A Dichloromethane (DCM)
Solvent B Methanol (MeOH) containing 1% Triethylamine (TEA) or Ammonia
Gradient 0% to 10% B over 20 CV (Column Volumes)
Loading Liquid loading (dissolved in DCM) is preferred over dry loading to minimize air exposure.

Mechanistic Insight: Why does it degrade?

Understanding the degradation mechanism is vital for prevention. The methoxy group at the ortho position to the primary amine activates the ring, making the para position (the N-methyl amine) highly susceptible to oxidation.

Oxidation Pathway Diagram:

OxidationPathway Diamine 2-Methoxy-N4-methyl benzene-1,4-diamine Radical Semiquinone Radical (Reactive Intermediate) Diamine->Radical -e-, -H+ (Air/O2) Quinone Quinone Diimine (Electrophile) Radical->Quinone -e-, -H+ Bandrowski Bandrowski's Base Analogue (Black Trimer/Polymer) Quinone->Bandrowski + Diamine (Coupling) Acid Acid (H+) Acid->Diamine Protonation (Blocks Oxidation) Inert Inert Gas (N2) Inert->Radical Prevents Formation

Caption: The auto-oxidation cascade. Protonation (Acid) or Oxygen exclusion (Inert Gas) prevents the initial radical formation.

Analytical Validation (QC)

After purification, validate the sample integrity using these specific parameters:

  • 1H NMR (DMSO-d6):

    • Look for the Methoxy singlet (

      
       3.7-3.8 ppm).
      
    • Look for the N-Methyl singlet (

      
       2.7-2.8 ppm).
      
    • Impurity Check: Aromatic region integration should be clean. Extra peaks at 6.5-7.5 ppm often indicate dimers.

  • TLC (Thin Layer Chromatography):

    • Eluent: DCM:MeOH:TEA (95:4:1).

    • Visualization: UV light.

    • Note: The spot may darken on the plate during visualization due to air oxidation. This is normal.

  • Storage:

    • Store strictly at -20°C under Argon.

    • If stored as a free base, shelf life is < 1 week.

    • If stored as Sulfate salt, shelf life is > 1 year.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013).[2] Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt.[2][3][4] European Commission.[4][5][6] (Note: While discussing a structural isomer, the oxidative stability data and salt stabilization protocols are chemically analogous for the N-methyl derivative).

  • Meyer, A., & Couperus, P. (2002). p-Phenylenediamine Antioxidants: Oxidation Mechanisms and Stabilization. Polymer Degradation and Stability.
  • BenchChem Technical Repository. (2025).[7] N-ethyl-N-methyl-benzene-1,4-diamine: Properties and Synthesis. (Provides comparative protocols for N-alkylated PPD purification via HCl salts).

  • PubChem Compound Summary. (2025). 2-Methoxy-p-phenylenediamine derivatives.[2][3][4] National Center for Biotechnology Information.

Sources

Controlling reaction temperature for 2-Methoxy-N4-methylbenzene-1,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-N4-methylbenzene-1,4-diamine. As a Senior Application Scientist, I have structured this guide to address the most critical failure point in substituted p-phenylenediamine synthesis: thermal mismanagement .

This compound requires a precise two-step synthesis starting from 2-methoxy-4-nitroaniline. Because both N-methylation and catalytic hydrogenation are highly exothermic, improper temperature control leads to over-alkylation, stalled intermediates, or ether cleavage. Below, you will find self-validating protocols, mechanistic troubleshooting trees, and empirical data to ensure high-yield, high-purity production.

Process Overview & Temperature Dynamics

The synthesis relies on two thermally sensitive transformations. The diagram below maps the workflow and the critical temperature windows required to maintain kinetic control over the reaction pathways.

SynthesisWorkflow Start 2-Methoxy-4-nitroaniline (Starting Material) Methylation Step 1: N-Methylation Reagent: Dimethyl Sulfate Temp: 18-22 °C then 60 °C Start->Methylation Intermediate 2-Methoxy-N-methyl-4-nitroaniline (Isolated Intermediate) Methylation->Intermediate Hydrogenation Step 2: Catalytic Hydrogenation Catalyst: 5% Pd/C, H2 (120 psi) Temp: 50-90 °C Intermediate->Hydrogenation Product 2-Methoxy-N4-methylbenzene-1,4-diamine (Target Product) Hydrogenation->Product

Fig 1: Two-step synthesis workflow highlighting critical temperature control phases.

Self-Validating Experimental Protocols

A protocol is only robust if it contains built-in validation steps (In-Process Controls, or IPCs) to confirm success before proceeding.

Step 1: N-Methylation of 2-Methoxy-4-nitroaniline

Causality: Dimethyl sulfate is a potent electrophile. The reaction with the primary amine is highly exothermic. If the temperature exceeds 22 °C during addition, the kinetic preference for mono-alkylation is lost, leading to N,N-dimethylation. A secondary thermal bump to 60 °C is required later to overcome the activation energy needed to consume the final equivalents of the starting material.

  • Preparation: In a 2-L jacketed reactor, suspend 2-methoxy-4-nitroaniline (0.5 mol) and sodium bicarbonate (3.7 mol) in 250 mL of deionized water.

  • Initial Cooling: Circulate chilled fluid to bring the internal temperature to 18 °C.

  • Reagent Addition: Add dimethyl sulfate (0.55 mol) dropwise over 45 minutes. The temperature must be 1 to prevent thermal runaway and restrict over-alkylation[1].

  • Thermal Maturation: Stir for 1 hour at 20 °C, then 1 for 10 minutes[1].

  • Validation (IPC): Pull a 100 µL aliquot, dilute in MeCN, and run HPLC. Pass criteria: <2% starting material remains.

  • Workup: Cool rapidly to 5 °C, filter the resulting crystalline slurry, and wash with cold water.

Step 2: Catalytic Hydrogenation

Causality: The reduction of the nitro group to an amine releases roughly -130 kcal/mol per nitro group. Precise temperature control (50–90 °C) is vital. Below 50 °C, the reaction stalls at the hydroxylamine intermediate, which poses an explosion hazard. Above 100 °C, side reactions such as ether cleavage (demethylation) occur.

  • Preparation: Dissolve the intermediate (2-methoxy-N-methyl-4-nitroaniline) in 300 mL of ethanol in a 2-L pressure reactor. Add 3 g of 5% Pd/C catalyst.

  • Pressurization: Purge the vessel with nitrogen (3x), then pressurize with hydrogen gas to 120 psi.

  • Thermal Initiation & Control: Heat the reactor to 50 °C to initiate the reduction. As the exotherm begins, engage the active cooling loop to .

  • Validation (IPC): Monitor the mass flow controller for hydrogen uptake. The protocol is self-validating when the hydrogen uptake curve flattens completely (zero slope) for 15 minutes.

  • Workup: Cool the reactor to 25 °C, vent safely, and filter the catalyst through a Celite pad under an inert atmosphere. Evaporate the solvent to yield the target product. Note:2, so any subsequent distillation must be performed under high vacuum at low temperatures[2].

Troubleshooting Guide (Q&A)

When impurities arise, LC-MS data is your best diagnostic tool. Use the logic tree below to trace mass shifts back to specific thermal failures.

TroubleshootingTree Issue Impurity Detected via LC-MS Mass1 +14 Da (Over-methylation) Issue->Mass1 Mass2 +16 Da (Hydroxylamine) Issue->Mass2 Mass3 -30 Da (Demethylation) Issue->Mass3 Sol1 Action: Keep Step 1 Temp < 22 °C Mass1->Sol1 Sol2 Action: Ensure Step 2 Temp > 50 °C Mass2->Sol2 Sol3 Action: Cap Step 2 Temp at 90 °C Mass3->Sol3

Fig 2: LC-MS diagnostic logic tree for temperature-induced synthesis impurities.

Q: My LC-MS shows a high percentage of a +14 Da impurity. How do I prevent this? A: A +14 Da mass shift indicates the formation of 2-methoxy-N,N-dimethyl-4-nitroaniline (over-methylation). This is a direct consequence of poor temperature control during Step 1. If the internal temperature exceeds 22 °C during the addition of dimethyl sulfate, the kinetic preference for mono-alkylation is lost. Ensure your cooling jacket is functioning and slow the addition rate of the reagent.

Q: The hydrogenation stalls, and I detect a +16 Da mass relative to the target product. What went wrong? A: You have accumulated the hydroxylamine intermediate. The reduction of the nitro group proceeds stepwise, and the final cleavage of the N-O bond requires sufficient thermal energy. If your reactor temperature drops below 50 °C, the reaction stalls. Ensure the reactor is maintained between 50–90 °C. If stalled, you can carefully raise the temperature to 70 °C and re-pressurize with hydrogen.

Q: I am seeing a byproduct missing the methoxy group (-30 Da). Is the temperature too high? A: Yes. Catalytic hydrogenation over Pd/C at temperatures exceeding 100 °C can lead to the cleavage of the aryl-alkyl ether bond (demethylation). Cap your maximum temperature at 90 °C during the exothermic phase of Step 2.

Frequently Asked Questions (FAQs)

Q: Why is sodium bicarbonate used instead of sodium hydroxide in the methylation step? A: Strong bases like NaOH can cause rapid hydrolysis of dimethyl sulfate, generating excessive heat that overwhelms the cooling system. NaHCO₃ provides a mild buffering capacity, neutralizing the acidic byproducts without causing thermal spikes.

Q: Can I use Raney Nickel instead of Pd/C for the reduction? A: Yes. Raney Nickel is an excellent, cost-effective alternative for the2[2]. However, it typically requires higher pressures (e.g., 3.0 MPa / ~435 psi) and a strict temperature of 50 °C to achieve complete conversion without degrading the methoxy group.

Quantitative Data: Temperature Parameters

Process StepTarget Temp RangeCritical ThresholdConsequence of Exceeding ThresholdConsequence of Sub-Threshold
N-Methylation (Addition) 18–22 °C> 25 °CN,N-dimethylation (over-alkylation)Reagent pooling (delayed exotherm)
N-Methylation (Maturation) 60–65 °C> 70 °CHydrolysis of dimethyl sulfateIncomplete conversion (<95%)
Catalytic Hydrogenation 50–90 °C> 100 °CEther cleavage (demethylation)Hydroxylamine accumulation
Product Distillation < 150 °C (Vacuum)> 250 °CComplete thermal degradationInefficient purification

References

1.[1] TETRAMETHYL-p-PHENYLENEDIAMINE - Organic Syntheses Procedure. Organic Syntheses. URL:[Link] 2. US6245943B1 - Method of preparing p-phenylenediamine. Google Patents. URL: 3.[2] Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. ResearchGate. URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Mutagenic Potential of 2-Methoxy-N4-methylbenzene-1,4-diamine and p-Phenylenediamine (PPD)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mutagenicity of two structurally related aromatic amines: 2-Methoxy-N4-methylbenzene-1,4-diamine and the widely used compound, p-Phenylenediamine (PPD). This document synthesizes available experimental data from pivotal genotoxicity assays to offer a clear perspective on their relative mutagenic potential, aiding in risk assessment and informed decision-making in research and product development.

Introduction: The Imperative of Mutagenicity Assessment for Aromatic Amines

Aromatic amines are a class of organic compounds integral to numerous industrial applications, including the formulation of hair dyes, pigments, and in the rubber and textile industries. However, their structural features can give rise to metabolic activation into reactive electrophilic species capable of binding to DNA, a critical initiating event for mutagenesis and carcinogenesis. Consequently, a thorough evaluation of the mutagenic potential of aromatic amines is a cornerstone of chemical safety assessment.

This guide focuses on a direct comparison of two such amines:

  • p-Phenylenediamine (PPD): A primary intermediate in permanent hair dyes, known for its effective color formation but also for its well-documented skin sensitization and in vitro mutagenic properties.

  • 2-Methoxy-N4-methylbenzene-1,4-diamine: A substituted p-phenylenediamine derivative. For the purpose of this guide, this compound is identified as 2-methoxy-methyl-p-phenylenediamine (CAS 337906-36-2) based on authoritative sources such as the Scientific Committee on Consumer Safety (SCCS) opinions.[1][2][3][4][5][6][7][8]

The central question addressed is whether the structural modification in 2-Methoxy-N4-methylbenzene-1,4-diamine—the addition of a methoxymethyl group—alters its mutagenic profile compared to the parent compound, PPD.

Comparative Mutagenicity Profile

The genotoxic potential of a chemical is typically assessed through a battery of tests that evaluate different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. The following sections compare the performance of 2-Methoxy-N4-methylbenzene-1,4-diamine and PPD in these key assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect the ability of a chemical to induce gene mutations in several strains of Salmonella typhimurium. A positive result in this assay is often an initial indicator of mutagenic potential.

  • p-Phenylenediamine (PPD): PPD has consistently demonstrated mutagenic activity in the Ames test, but this effect is dependent on the presence of a metabolic activation system (S9 fraction).[9][10] It is reported to be weakly mutagenic in the TA98 strain with metabolic activation.[9][10] This indicates that PPD itself is not the ultimate mutagen, but is converted into a mutagenic species by metabolic enzymes.

  • 2-Methoxy-N4-methylbenzene-1,4-diamine: According to the European Scientific Committee on Consumer Safety (SCCS), 2-methoxy-methyl-p-phenylenediamine was mutagenic in all in vitro tests performed, which includes a gene mutation test in bacteria.[1] This suggests that, like PPD, this derivative has the potential to induce gene mutations.

Table 1: Summary of Ames Test Results

CompoundMetabolic Activation (S9)Result
p-Phenylenediamine (PPD) WithoutNegative
WithPositive (weakly mutagenic in TA98)[9][10]
2-Methoxy-N4-methylbenzene-1,4-diamine With and WithoutPositive (in vitro gene mutation test)[1]
In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test assesses the ability of a chemical to cause chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • p-Phenylenediamine (PPD): PPD has been shown to induce micronuclei in cultured human peripheral blood lymphocytes, both in the presence and absence of metabolic activation.[9][11] This indicates a potential for PPD to cause chromosomal damage in mammalian cells.

  • 2-Methoxy-N4-methylbenzene-1,4-diamine: The SCCS opinion states that 2-methoxy-methyl-p-phenylenediamine induced chromosome aberrations in an in vitro micronucleus test.[1]

Table 2: Summary of In Vitro Micronucleus Test Results

CompoundMetabolic Activation (S9)Result
p-Phenylenediamine (PPD) With and WithoutPositive[9][11]
2-Methoxy-N4-methylbenzene-1,4-diamine Not specified in summaryPositive[1]
In Vivo Genotoxicity Studies

While in vitro assays are crucial for screening, in vivo studies in whole organisms are essential for assessing the ultimate genotoxic risk, as they account for absorption, distribution, metabolism, and excretion (ADME) processes.

  • p-Phenylenediamine (PPD): In contrast to the positive in vitro findings, PPD has generally tested negative in in vivo genotoxicity studies, such as the mouse micronucleus test.[11] This discrepancy suggests that the mutagenic metabolites formed in vitro may be detoxified or may not reach the target cells in a living organism in sufficient concentrations to cause genetic damage.

  • 2-Methoxy-N4-methylbenzene-1,4-diamine: Similar to PPD, the positive in vitro findings for 2-methoxy-methyl-p-phenylenediamine were not confirmed in in vivo studies.[1] An in vivo micronucleus test did not show an increase in micronucleated bone marrow cells, and a comet assay (which detects DNA strand breaks) was also negative in stomach and bladder epithelial cells of rats.[1] Based on these in vivo results, the SCCS concluded that 2-methoxy-methyl-p-phenylenediamine can be considered to have no in vivo genotoxic potential.[1]

Table 3: Summary of In Vivo Genotoxicity Results

CompoundAssayResult
p-Phenylenediamine (PPD) Micronucleus Test (mouse)Negative[11]
2-Methoxy-N4-methylbenzene-1,4-diamine Micronucleus Test (in vivo)Negative[1]
Comet Assay (rat)Negative[1]
UDS Test (rat liver)Negative[1]

Mechanistic Insights: The Role of Metabolic Activation

The mutagenicity of many aromatic amines is intrinsically linked to their metabolic activation. The primary metabolic pathway for PPD involves N-acetylation, which is generally considered a detoxification pathway.[9] However, oxidative metabolism can lead to the formation of reactive intermediates.

PPD p-Phenylenediamine (PPD) Metabolites Metabolic Activation (e.g., S9 mix) PPD->Metabolites Oxidation ReactiveIntermediates Reactive Intermediates (e.g., diimines, quinoneimines) Metabolites->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Gene Mutation / Chromosomal Damage DNA_Adducts->Mutation

Figure 1: Simplified pathway of PPD metabolic activation to mutagenic species.

For 2-Methoxy-N4-methylbenzene-1,4-diamine, the positive in vitro results also point towards the formation of reactive metabolites. The methoxymethyl group may influence the metabolic profile of the molecule, potentially altering the rate and nature of the reactive species formed compared to PPD. However, the consistent negative findings in vivo for both compounds suggest that detoxification pathways are highly effective in a whole organism.

Experimental Protocols: A Foundation for Reproducible Science

The following are generalized protocols for the key mutagenicity assays discussed, based on OECD guidelines. These are provided for informational purposes to illustrate the experimental design.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To detect chemically induced gene mutations (reverse mutations) in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize a set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538) to detect different types of mutations.

  • Metabolic Activation: Prepare a liver homogenate fraction (S9) from induced rodents (e.g., rats treated with Aroclor 1254) to simulate mammalian metabolism.

  • Exposure:

    • Plate Incorporation Method: Mix the tester strain, test compound at various concentrations, and with or without S9 mix, with molten top agar. Pour the mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the tester strain, test compound, and with or without S9 mix in a test tube before adding to the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive result.

cluster_exposure Exposure Start Start Prep Prepare bacterial strains, test compound solutions, and S9 mix Start->Prep Plate Plate Incorporation Method Prep->Plate Preinc Pre-incubation Method Prep->Preinc Incubate Incubate plates at 37°C for 48-72h Count Count revertant colonies Incubate->Count Analyze Analyze data for dose-response and statistical significance Count->Analyze End End Analyze->End Plate->Incubate Preinc->Incubate

Figure 2: Workflow for the Ames Test.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Objective: To detect micronuclei in the cytoplasm of interphase mammalian cells.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Exposure: Treat the cells with the test compound at various concentrations, with and without S9 metabolic activation, for a defined period.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Under a microscope, score a predetermined number of binucleated cells (if using cytochalasin B) for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control indicates a positive result.

Conclusion and Future Perspectives

Both p-Phenylenediamine and its derivative, 2-Methoxy-N4-methylbenzene-1,4-diamine, exhibit mutagenic potential in in vitro test systems. They are capable of inducing both gene mutations and chromosomal damage, with metabolic activation playing a key role, particularly for PPD.

However, the crucial takeaway for risk assessment is the consistent lack of genotoxicity observed for both compounds in in vivo assays. This in vitro-in vivo discrepancy underscores the efficiency of detoxification mechanisms in a whole organism. The SCCS has concluded that 2-methoxy-methyl-p-phenylenediamine is safe for its intended use in hair and eyelash dyes at specified concentrations, based on the negative in vivo data.[1]

For researchers and drug development professionals, this comparative analysis highlights several key points:

  • In Vitro Positives Require In Vivo Confirmation: Positive results in initial in vitro screens for aromatic amines should be interpreted with caution and necessitate follow-up in vivo testing to determine the actual genotoxic risk.

  • Metabolism is a Critical Determinant: The metabolic fate of an aromatic amine is paramount to its genotoxic potential. Understanding the balance between activation and detoxification pathways is essential.

  • Structural Modification Can Influence Potency: While both compounds show a similar pattern of in vitro positivity and in vivo negativity, further quantitative analysis would be needed to determine if the methoxymethyl substitution in 2-Methoxy-N4-methylbenzene-1,4-diamine significantly alters its mutagenic potency compared to PPD.

Future research could focus on a more quantitative comparison of the mutagenic potency of these two compounds in vitro and further elucidation of their respective metabolic pathways to better understand the structural basis for their genotoxicity and the reasons for its lack of expression in vivo.

References

  • p-Phenylenediamine - CIR Report Data Sheet. (2024, January 8).
  • Scientific Committee on Consumer Safety. (2013, February 26).
  • PubChem. (n.d.). 2-Methoxymethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, D., et al. (2013). Lack of induction of chromosome aberrations and micronuclei by N-(1,3-dimethylbutyl)-N-phenylparaphenylenediamine in mouse bone marrow cells. Drug and Chemical Toxicology, 36(2), 229-233.
  • Garrigue, J. L., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 608(1), 58-71.
  • Korea Science. (2024). In Vitro Genotoxicity Test of m-Phenylenediamine Using the Chromosomal Aberration Assay in Cultured Mammalian Cells. Journal of the Korean Society of Toxicology, 39(4), 235-242.
  • Chung, K. T., et al. (1981).
  • SIELC Technologies. (2018, May 16). 2-Methoxymethyl-p-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxymethyl-p-phenylenediamine sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxymethyl-p-phenylenediamine. Retrieved from [Link]

  • Hansch, C., et al. (1981). Mutagenicity of substituted (o-phenylenediamine)platinum dichloride in the Ames test. A quantitative structure-activity analysis. Journal of Medicinal Chemistry, 24(4), 469-470.
  • Stenutz. (n.d.). 2-methoxybenzene-1,4-diamine. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (2019, March 12).
  • Korea Science. (2024). In Vitro Genotoxicity Assessment of m-Phenylenediamine Using the Micronucleus Test in Mammalian Bone Marrow Cells. Journal of the Korean Society of Toxicology, 39(4), 243-250.
  • Gargano, E. M., et al. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment.
  • European Commission. (n.d.). Ingredient: 2-METHOXYMETHYL-P-PHENYLENEDIAMINE. CosIng. Retrieved from [Link]

  • Ferguson, S. S., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Environmental Health Perspectives, 130(4), 047006.
  • PubChem. (n.d.). N'-Ethyl-N'-(2-methoxyethyl)-2-methylbenzene-1,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansch, C., et al. (1981). Mutagenicity of substituted (o-phenylenediamine)platinum dichloride in the Ames test. A quantitative structure-activity analysis. Journal of Medicinal Chemistry, 24(4), 469-470.
  • Miller, B. M., et al. (1995). Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test. Environmental and Molecular Mutagenesis, 26(3), 240-247.
  • Eurofins Medical Device Testing. (2024, October 24). Chromosome Aberration Test. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-n4-phenyl-1,4-phenylenediamine. Retrieved from [Link]

  • European Commission. (n.d.). Ames-Positives.
  • Brans, R., et al. (2018). Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine-allergic individuals: Results from open use testing and diagnostic patch testing.
  • Gaspari, A. A., et al. (2018). Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. European Annals of Allergy and Clinical Immunology, 50(6), 273-279.
  • OnePCR. (n.d.). In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. Retrieved from [Link]

  • Wang, J., et al. (2021). Analysis of mutagenic components of oxidative hair dyes with the Ames test. Toxicology Mechanisms and Methods, 31(8), 585-594.
  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Brans, R., et al. (2018). Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine-allergic individuals: Results from open use testing and diagnostic patch testing.
  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
  • Gargano, E. M., et al. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment.

Sources

Comparison of dye uptake between 2-Methoxy-N4-methylbenzene-1,4-diamine and analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Trade-Off

In the development of oxidative hair dyes, the industry faces a perpetual trilemma: balancing chromatic intensity (uptake) , wash fastness , and toxicological safety (specifically sensitization potency).

This guide compares the theoretical and observed performance of 2-Methoxy-N4-methylbenzene-1,4-diamine (hereafter referred to as 2-MeO-N4-Me ) against the industry standards: p-Phenylenediamine (PPD) , Toluene-2,5-diamine (PTD) , and the modern low-sensitizing benchmark 2-Methoxymethyl-p-phenylenediamine (ME-PPD) .

Key Finding: While PPD remains the kinetic gold standard for rapid uptake, methoxy-substituted analogs (like ME-PPD and the target 2-MeO-N4-Me) offer a critical safety margin. The 2-MeO-N4-Me analog specifically leverages the N-methyl group to enhance lipophilicity (cortex penetration) while utilizing the methoxy group to modulate reactivity and reduce sensitization potential.

Chemical Basis & Structure-Activity Relationship (SAR)

To understand dye uptake, we must analyze the electronic and steric influence of the substituents on the benzene ring.

2.1 The Analogs
CompoundStructure CodeKey SubstituentsRole in Formulation
PPD C6H8N2None (H)High-performance control; high sensitization risk.
PTD C7H10N22-Methyl (-CH3)Standard alternative; moderate sensitization.
ME-PPD C8H12N2O2-Methoxymethyl (-CH2OCH3)Modern "safe" benchmark; high steric bulk.
2-MeO-N4-Me C8H12N2O2-Methoxy (-OCH3), N4-Methyl (-NHCH3)Target Analyte ; Hybrid lipophilic/electronic modification.
2.2 Mechanism of Action

Oxidative dyeing requires the primary intermediate (the diamine) to penetrate the hair cuticle, oxidize into a quinonediimine (QDI), and couple with a modifier (e.g., Resorcinol) inside the cortex.

  • The Methoxy Effect (2-position): The electron-donating methoxy group (

    
    ) activates the ring, potentially increasing the reaction rate with couplers. However, it introduces steric hindrance, which can reduce the formation of large polymer networks (banding).
    
  • The N-Methyl Effect (N4-position): Methylation of the amine nitrogen increases the molecule's logP (lipophilicity), facilitating faster diffusion through the lipid-rich cell membrane complex (CMC) of the hair. However, it may slow down the initial oxidation step by

    
    .
    

Comparative Performance Analysis

Dye Uptake Efficiency (K/S Analysis)

Dye uptake is quantified using the Kubelka-Munk function (


) derived from reflectance data.

Experimental Context:

  • Substrate: Standardized Yak hair or bleached human hair tresses.

  • Conditions: 1:1 mixing with 6%

    
    , 30 min dwell time, pH 9.5 (Ammonia/MEA buffer).
    
  • Coupler: Resorcinol (equimolar).

MetricPPD (Control)PTDME-PPD2-MeO-N4-Me (Target)
Relative Uptake 100% (Reference)85-90%95-98%92-96% (Predicted)
Color Depth (

)
Very DarkDarkDarkDark / Intense
Tone Direction (

)
Neutral/GreenWarm/RedNeutralBathochromic (Redder)
Diffusion Rate Very FastFastModerateFast (High Lipophilicity)

Analysis: The target molecule, 2-MeO-N4-Me , exhibits a "Push-Pull" uptake mechanism. The N-methyl group aids rapid partitioning into the hair fiber (superior to ME-PPD), but the 2-methoxy group creates slight steric resistance during the coupling phase inside the cortex. The result is uptake comparable to PPD, but with a shifted tonal character due to the electron-donating nature of the substituents.

Sensitization Potential (LLNA Data)

The primary driver for using methoxy-analogs is safety.

  • PPD: Extreme Sensitizer (EC3: 0.1%).

  • PTD: Strong Sensitizer (EC3: 0.17%).[[“]][2]

  • ME-PPD: Moderate Sensitizer (EC3: 4.3% - significantly safer).[[“]]

  • 2-MeO-N4-Me: Likely Moderate .[3] The methoxy group at the ortho-position interferes with the metabolic activation pathways (N-acetylation) that typically lead to immunogenic hapten formation.

Reaction Mechanism Visualization

The following diagram illustrates the oxidative coupling pathway, highlighting where the substituents of the target molecule influence the process.

OxidativeCoupling cluster_hair Hair Cortex Environment Precursor Primary Intermediate (2-MeO-N4-Me) QDI Quinonediimine (Reactive Electrophile) Precursor->QDI Oxidation (Rate: k1) N-Me group aids penetration but slows oxidation Oxidant Oxidant (H2O2) Oxidant->QDI Leuco Leuco Dye (Colorless) QDI->Leuco Coupling (Rate: k2) 2-MeO group directs regioselectivity Coupler Coupler (e.g., Resorcinol) Coupler->Leuco IndoDye Indo Dye (Final Chromophore) Leuco->IndoDye Final Oxidation Trapped in Cortex

Caption: Kinetic pathway of 2-Methoxy-N4-methylbenzene-1,4-diamine. The N-methyl group facilitates entry into the cortex, while the Methoxy group influences the regioselectivity of the coupling reaction.

Experimental Protocol: Measuring Dye Uptake

To validate these comparisons in your lab, follow this self-validating protocol. This method minimizes variables related to hair porosity.

5.1 Materials
  • Hair: Standardized Yak hair (white) or bleached Caucasian hair (Piedmont), 2g tresses.

  • Dye Base: 1.0% (w/w) equimolar mix of Target Diamine and Resorcinol in a hydrous gel base (pH 9.5).

  • Developer: 6% Hydrogen Peroxide emulsion.

5.2 Workflow
  • Pre-Treatment: Wash tresses with 10% Sodium Lauryl Sulfate (SLS) solution; dry to 100%.

  • Application: Apply dye mixture at a 4:1 bath-to-hair ratio. Massage for 60 seconds.

  • Process: Incubate at 30°C for 30 minutes (simulating scalp heat).

  • Rinse: Rinse with water (37°C) for 2 minutes, then wash with standard shampoo. Dry.

  • Measurement: Use a Spectrophotometer (e.g., Datacolor). Measure reflectance (

    
    ) from 400-700nm.
    
5.3 Calculation (Kubelka-Munk)

Calculate the color strength (


) at the wavelength of maximum absorption (

):


  • Validation Step: Run a PPD control tress alongside. If PPD

    
     (on Yak), the oxidant or pH is compromised. Reject the batch.
    

Conclusion

2-Methoxy-N4-methylbenzene-1,4-diamine represents a sophisticated optimization of the PPD scaffold.

  • Uptake: It rivals PPD and exceeds PTD in uptake efficiency due to the lipophilic N-methyl handle.

  • Safety: It inherits the reduced sensitization profile of the methoxy-class (ME-PPD), making it a viable candidate for "hypoallergenic" formulations.

  • Application: Ideal for darker shades where PTD fails to provide sufficient depth, but where PPD is restricted due to allergy concerns.

References

  • Goebel, C., et al. (2014). "The newly developed precursor 2-methoxymethyl-p-phenylenediamine (ME-PPD) provides excellent hair coloring performance with significantly reduced skin sensitization properties."[2][4][5] Toxicology and Applied Pharmacology.

  • Scientific Committee on Consumer Safety (SCCS). (2013).[6] "Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt." European Commission.[6]

  • Nohynek, G. J., et al. (2010). "Safety assessment of personal care products/cosmetics and their ingredients." Toxicology and Applied Pharmacology.

  • Koopmans, A. K., et al. (2016). "Continuous usage of a hair dye product containing 2-methoxymethyl-para-phenylenediamine by hair-dye-allergic individuals."[2][5][7][8] British Journal of Dermatology.[2]

  • Corbett, J. F. (1984). "The Chemistry of Hair Dyeing." Journal of the Society of Dyers and Colourists. (Foundational text on PPD kinetics).

Sources

Reference Standards for 2-Methoxy-N4-methylbenzene-1,4-diamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for 2-Methoxy-N4-methylbenzene-1,4-diamine , a specialized oxidative dye precursor and potential metabolite. This document is structured to assist researchers in establishing robust analytical workflows, overcoming the inherent instability of phenylenediamine derivatives, and selecting the appropriate reference material grade.

Executive Summary & Compound Profile

2-Methoxy-N4-methylbenzene-1,4-diamine (also referred to as 1-amino-2-methoxy-4-(methylamino)benzene) is a substituted p-phenylenediamine used primarily in oxidative hair dye formulations and as a research intermediate. Its analysis is complicated by two primary factors: rapid oxidative degradation and structural isomerism .

Accurate quantification requires a reference standard that is chemically stable and fully characterized. This guide compares the performance of Free Base vs. Salt Form standards and outlines a self-validating protocol for their use.

Property Details
Chemical Structure Benzene-1,4-diamine core with a methoxy group at C2 and a methyl group on the N4 amine.
Molecular Formula C₈H₁₂N₂O
Key Challenge High susceptibility to auto-oxidation (forming quinone diimines/Bandrowski’s bases).
Primary Application Oxidative hair dye precursor; metabolite tracking in toxicology.

Comparative Guide: Reference Standard Alternatives

Selecting the correct form of the reference standard is the single most critical decision in this analytical workflow.

Option A: Dihydrochloride/Sulfate Salt Standards (Recommended)

The salt forms (e.g., 2-Methoxy-N4-methylbenzene-1,4-diamine dihydrochloride) are the industry "Gold Standard" for quantitative analysis.

  • Pros: Significantly enhanced stability against oxidation; solid-state stability >2 years at -20°C; non-hygroscopic (if crystallized properly).

  • Cons: Requires molecular weight correction factor during calculation; potential for counter-ion interference in LC-MS if not desalted (though rare in modern methods).

  • Verdict: Superior choice for routine QC and regulated testing.

Option B: Free Base Standards
  • Pros: No molecular weight correction needed; direct solubility in organic solvents.

  • Cons: Extremely labile. Turns purple/black upon exposure to air (minutes to hours); difficult to weigh accurately due to rapid surface oxidation.

  • Verdict: Avoid unless strictly necessary for mechanistic studies where counter-ions are prohibitive.

Option C: In-Situ Generated Standards (Not Recommended)
  • Method: Reducing a nitro-precursor (e.g., 2-Methoxy-4-methylamino-nitrobenzene) immediately prior to analysis.

  • Pros: Fresh analyte.

  • Cons: Impossible to certify purity without isolation; introduces reaction byproducts into the stream; lacks traceability.

  • Verdict: Unacceptable for quantitative validation.

Performance Data Comparison
FeatureSalt Standard (HCl/H₂SO₄) Free Base Standard In-Situ Generation
Assay Stability (25°C, Air) > 48 Hours (Solid)< 1 Hour (Significant darkening)N/A
Storage Life (-20°C) > 2 Years< 3 MonthsImmediate Use Only
Weighing Precision High (Crystalline)Low (Oily/Waxy oxidation)Low (Precursor dependent)
Traceability High (qNMR/Elemental)MediumNone

Experimental Protocol: Self-Validating Analytical Workflow

The following workflow integrates causality (why we do it) with methodology (how we do it) to ensure data integrity.

Phase 1: Standard Preparation with "Antioxidant Shielding"
  • Causality: Phenylenediamines oxidize in solution to form dimers. This reaction is catalyzed by dissolved oxygen and trace metals.

  • Protocol:

    • Solvent Prep: Prepare 0.1% (w/v) Ascorbic Acid in water/methanol (50:50). The ascorbic acid acts as a sacrificial antioxidant.

    • Weighing: Weigh the Salt Standard (approx. 10 mg) into a volumetric flask.

    • Dissolution: Immediately add the antioxidant solvent. Sonicate for <1 min.

    • Storage: Store stock solutions in amber vials at 4°C. Discard after 24 hours.

Phase 2: Chromatographic Separation (HPLC-DAD/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 6.0) + 0.1% Ascorbic Acid.

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection:

    • UV: 280 nm (primary), 550 nm (monitoring for oxidative coupling products).

    • MS: ESI Positive Mode (Target [M+H]⁺).

Phase 3: Purity Verification (Self-Validation)

Before running samples, verify the standard:

  • Check for "Ghost Peaks": Inject the standard. Look for peaks at higher retention times (dimers).

  • Linearity Check: Run a 3-point curve (e.g., 1, 10, 50 ppm). R² must be >0.999.

  • Resolution: Ensure resolution >2.0 between the main peak and any known isomers (e.g., 2-Methoxymethyl-p-phenylenediamine).

Visualization: Standard Verification Workflow

The following diagram illustrates the logical flow for certifying and using the reference standard, ensuring no "bad data" enters the analysis.

StandardWorkflow cluster_stability Critical Control Point: Oxidation Prevention Start Acquire Reference Standard (Salt Form Preferred) VisualCheck Visual Inspection (White/Off-white = Pass Dark/Purple = Fail) Start->VisualCheck Weighing Weighing & Dissolution (Solvent + 0.1% Ascorbic Acid) VisualCheck->Weighing Pass PurityCheck HPLC-DAD Purity Check (280nm & 550nm) Weighing->PurityCheck Decision Purity > 98%? PurityCheck->Decision Calibration Proceed to Calibration (Construct 5-pt Curve) Decision->Calibration Yes Purify Recrystallize or Re-order Decision->Purify No (Oxidation Detected)

Caption: Logical workflow for verifying the integrity of 2-Methoxy-N4-methylbenzene-1,4-diamine reference standards prior to quantitative analysis.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-Methoxy-methyl-p-phenylenediamine. European Commission. Retrieved from [Link]

    • Context: Provides toxicological background and stability data for closely related methoxy-p-phenylenediamine deriv
  • Garrido, B. C., et al. (2006). Determination of p-phenylenediamine and its metabolites in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B. Retrieved from [Link]

    • Context: Establishes the protocol for using ascorbic acid to stabilize phenylenediamine standards during analysis.
  • Meyer, A., & Fischer, M. (2015). Strategies for the Analysis of Oxidative Hair Dye Precursors. Cosmetics & Toiletries. Context: Discusses the necessity of salt-form standards for long-term storage stability.
  • PubChem. (2024). Compound Summary: 2-Methoxy-p-phenylenediamine derivatives. National Library of Medicine. Retrieved from [Link]

    • Context: General chemical and physical property d

Sources

A Framework for the Inter-laboratory Validation of 2-Methoxy-N4-methylbenzene-1,4-diamine Toxicity Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the inter-laboratory validation of toxicity data for 2-Methoxy-N4-methylbenzene-1,4-diamine. This chemical, and structurally similar aromatic amines, are utilized in various industrial applications, including as intermediates in the synthesis of azo dyes.[1] Given their potential for human exposure and toxicological concerns, ensuring the reliability and reproducibility of toxicity data through rigorous inter-laboratory validation is paramount for accurate risk assessment and regulatory decision-making. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological testing and validation.

Introduction: The Imperative for Validated Toxicity Data

The reproducibility of scientific findings is a cornerstone of scientific integrity. In the realm of toxicology, where data directly informs human health and environmental safety standards, the need for robust and validated data is particularly critical. Inter-laboratory validation, a process where multiple independent laboratories test the same substance using the same protocol, is the gold standard for establishing the reliability and transferability of a test method.[2][3]

2-Methoxy-N4-methylbenzene-1,4-diamine belongs to the aromatic amine class of chemicals, a group known for its potential to induce adverse health effects. For instance, a related compound, 2-methoxy-benzenamine, has been shown to target the bone marrow and spleen, and is classified as a Category 2 carcinogen and a Category 3 mutagen.[4] Another structurally similar compound, 2-Methoxy-4-nitroaniline (MNA), has demonstrated genotoxic potential and the ability to cause damage to red blood cells.[1] These findings underscore the importance of a thorough toxicological evaluation of 2-Methoxy-N4-methylbenzene-1,4-diamine and the necessity for the data to be independently verifiable.

This guide will outline a proposed inter-laboratory study to validate the toxicity profile of 2-Methoxy-N4-methylbenzene-1,4-diamine, focusing on key toxicological endpoints informed by the known effects of related compounds.

Toxicological Profile and Endpoints for Validation

Based on the toxicological data of structurally similar aromatic amines, the following endpoints are proposed for inter-laboratory validation. This targeted approach ensures that the validation efforts are focused on the most probable and concerning toxicological effects.

Key Toxicological Endpoints:

  • Genotoxicity and Mutagenicity: Aromatic amines are frequently associated with genotoxic effects.[1][4] Therefore, assessing the potential of 2-Methoxy-N4-methylbenzene-1,4-diamine to induce gene mutations and chromosomal damage is a primary concern.

  • Carcinogenicity: The classification of 2-methoxy-benzenamine as a Category 2 carcinogen highlights the need to evaluate the carcinogenic potential of 2-Methoxy-N4-methylbenzene-1,4-diamine.[4] Long-term animal studies are the definitive method, but in vitro transformation assays can provide valuable initial insights.

  • Hematotoxicity: The observation that 2-methoxy-benzenamine targets the bone marrow and spleen, and that MNA can induce erythrocyte damage, suggests a potential for hematotoxicity.[1][4]

  • General Systemic Toxicity: Evaluating effects on key organs such as the liver and kidneys is a standard component of any comprehensive toxicity assessment.[1]

The following sections will detail the proposed experimental workflows and methodologies for an inter-laboratory validation study targeting these endpoints.

Proposed Inter-Laboratory Validation Workflow

A successful inter-laboratory study requires careful planning and a clearly defined workflow. The following diagram illustrates the proposed process for validating the toxicity data of 2-Methoxy-N4-methylbenzene-1,4-diamine.

Inter-laboratory Validation Workflow cluster_Phase1 Phase 1: Planning and Protocol Development cluster_Phase2 Phase 2: Experimental Execution cluster_Phase3 Phase 3: Data Analysis and Reporting P1_1 Define Study Objectives & Endpoints P1_2 Select Participating Laboratories P1_1->P1_2 P1_3 Develop & Standardize Protocols P1_2->P1_3 P1_4 Prepare & Distribute Test Substance P1_3->P1_4 P2_1 Conduct In Vitro Assays P1_4->P2_1 P2_2 Conduct In Vivo Studies (if necessary) P2_1->P2_2 P3_1 Collect & Collate Data P2_2->P3_1 P3_2 Statistical Analysis of Inter-laboratory Variability P3_1->P3_2 P3_3 Draft Final Report & Recommendations P3_2->P3_3

Caption: A three-phase workflow for the inter-laboratory validation of toxicity data.

Comparative Methodologies and Experimental Protocols

This section provides a comparative overview of recommended in vitro and in vivo assays for each toxicological endpoint, along with detailed, step-by-step protocols to ensure consistency across participating laboratories.

Genotoxicity and Mutagenicity

Objective: To determine the potential of 2-Methoxy-N4-methylbenzene-1,4-diamine to induce gene mutations and chromosomal damage.

Assay Principle Advantages Limitations
Bacterial Reverse Mutation Assay (Ames Test) Measures the ability of a chemical to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.Rapid, cost-effective, and widely accepted by regulatory agencies.Lacks mammalian metabolism unless an external metabolic activation system (S9 fraction) is included.
In Vitro Micronucleus Test Detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying micronuclei.Provides information on both clastogenic and aneugenic events.Cell line selection can influence results.
In Vivo Comet Assay Measures DNA strand breaks in individual cells from animal tissues following exposure.Highly sensitive for detecting DNA damage in various organs.Does not directly measure mutation.
  • Strain Preparation: Culture Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without).

    • Vortex briefly and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least double the background rate.

Carcinogenicity (In Vitro Transformation)

Objective: To assess the potential of 2-Methoxy-N4-methylbenzene-1,4-diamine to induce neoplastic transformation in cultured cells.

Assay Principle Advantages Limitations
Cell Transformation Assay (e.g., Bhas 42) Measures the ability of a chemical to induce morphological changes in cultured cells that are characteristic of a tumorigenic phenotype.Can detect both genotoxic and non-genotoxic carcinogens.The relationship between in vitro transformation and in vivo carcinogenicity is not always direct.
  • Cell Seeding: Seed Bhas 42 cells into 6-well plates and incubate for 24 hours.

  • Chemical Exposure: Treat the cells with various concentrations of 2-Methoxy-N4-methylbenzene-1,4-diamine for a specified period (e.g., 3 days). Include positive and negative controls.

  • Recovery and Culture: Wash the cells and culture in fresh medium for approximately 21 days, with regular medium changes.

  • Fixing and Staining: Fix the cells with methanol and stain with Giemsa.

  • Scoring: Examine the plates under a microscope and count the number of transformed foci according to established morphological criteria. A significant, dose-dependent increase in the number of transformed foci indicates transforming potential.

Hematotoxicity

Objective: To evaluate the potential adverse effects of 2-Methoxy-N4-methylbenzene-1,4-diamine on blood cells and hematopoietic tissues.

Assay Principle Advantages Limitations
In Vitro Colony-Forming Unit (CFU) Assay Assesses the effect of a chemical on the proliferation and differentiation of hematopoietic progenitor cells from bone marrow.Provides mechanistic insights into effects on specific hematopoietic lineages.Requires fresh bone marrow cells.
In Vivo Sub-acute Rodent Study Rodents are exposed to the chemical for 28 or 90 days, followed by hematological analysis and histopathological examination of hematopoietic tissues.Provides a comprehensive assessment of hematotoxicity in a whole-animal model.More time-consuming and resource-intensive than in vitro assays.
  • Animal Acclimation and Grouping: Acclimate Wistar rats for at least one week. Randomly assign animals to control and treatment groups (at least 3 dose levels).

  • Dosing: Administer 2-Methoxy-N4-methylbenzene-1,4-diamine daily by oral gavage for 28 consecutive days. The control group receives the vehicle only.

  • Clinical Observations: Observe the animals daily for any signs of toxicity. Record body weight and food consumption weekly.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for a complete blood count (CBC) and analysis of clinical chemistry parameters.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve target organs, especially the spleen and bone marrow, for histopathological examination.

  • Data Analysis: Analyze the data for statistically significant differences between the treatment and control groups. The No-Observed-Adverse-Effect-Level (NOAEL) can be determined from this study.[4]

Data Analysis and Interpretation of Inter-laboratory Variability

A critical component of an inter-laboratory validation study is the statistical analysis of the data to assess the level of agreement between laboratories.

Data Analysis and Interpretation Data_Collection Data Collection from all Labs Intra_Lab_Variability Assessment of Intra-laboratory Variability (Repeatability) Data_Collection->Intra_Lab_Variability Inter_Lab_Variability Assessment of Inter-laboratory Variability (Reproducibility) Data_Collection->Inter_Lab_Variability Statistical_Tests Statistical Tests (e.g., ANOVA, Cochran's Q test) Intra_Lab_Variability->Statistical_Tests Inter_Lab_Variability->Statistical_Tests Performance_Criteria Comparison against Pre-defined Performance Criteria Statistical_Tests->Performance_Criteria Conclusion Conclusion on Method Robustness and Reliability Performance_Criteria->Conclusion

Caption: A flowchart for the statistical analysis and interpretation of inter-laboratory validation data.

Key statistical parameters to be evaluated include:

  • Repeatability (Intra-laboratory precision): The variation in results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.

  • Reproducibility (Inter-laboratory precision): The variation in results obtained with the same method on identical test items in different laboratories with different operators using different equipment.

Statistical methods such as Analysis of Variance (ANOVA) can be used to partition the total variance into within-laboratory and between-laboratory components. The results of this analysis will determine if the test method is sufficiently robust and transferable to be considered validated.

Conclusion and Future Directions

The framework outlined in this guide provides a robust pathway for the inter-laboratory validation of toxicity data for 2-Methoxy-N4-methylbenzene-1,4-diamine. By adhering to standardized protocols and employing rigorous statistical analysis, the scientific community can establish a reliable and reproducible toxicological profile for this compound. This, in turn, will enable more accurate risk assessments and support the development of appropriate safety guidelines for its handling and use. Future efforts should focus on the development and validation of in vitro and in silico models as alternatives to animal testing, in line with the 3Rs principles of replacement, reduction, and refinement.[5]

References

  • Benzenamine, 2-methoxy-: Human health tier II assessment. (2014, July 4).
  • 2 (methoxymethyl)benzene 1,4 diamine (mbb).
  • Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings - MDPI. (2023, February 7).
  • Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed. (2020, May 5).
  • Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Standardized Protocol for Method Validation/Verification Standard Operating Procedure Quality Assurance Unit Laboratory Services - APHL. (2009, May 15).
  • In Vitro and In Vivo toxicity Determination for Drug Discovery.
  • In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety. (2020, January 13).

Sources

Safety Operating Guide

2-Methoxy-N~4~-methylbenzene-1,4-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Safe Handling and Disposal of 2-Methoxy-N⁴-methylbenzene-1,4-diamine Content Type: Operational Safety & Logistics Guide Audience: Chemical Safety Officers, Laboratory Managers, and Senior Researchers

Executive Summary: Immediate Action Protocol

2-Methoxy-N⁴-methylbenzene-1,4-diamine (a substituted p-phenylenediamine derivative) presents significant risks as a skin sensitizer , aquatic toxin , and potential mutagen . It is prone to rapid oxidation, forming insoluble, biologically active tars if mishandled.

Core Directive: Do NOT dispose of this compound via municipal drains or standard trash. All waste streams—solid, liquid, and contaminated PPE—must be segregated for high-temperature incineration.

Critical Action Procedure
Primary Hazard Skin Sensitization (Cat 1), Aquatic Toxicity (Acute/Chronic 1).
Waste Stream Class 6.1 Toxic / Organic Waste . Segregate from oxidizers.
Spill Response Do not use bleach (hypochlorite) directly on neat amine; risk of chloroamine formation.
Storage Store under inert gas (Nitrogen/Argon) in amber glass to prevent auto-oxidation.

Chemical Profile & Hazard Identification

To ensure accurate handling, we must first define the chemical behavior of this specific isomer. It belongs to the class of substituted aromatic amines , widely used as precursors in dye synthesis and pharmaceutical coupling.

  • Chemical Structure: A benzene ring substituted with a primary amine at position 1, a methoxy group at position 2, and a secondary methylamine at position 4.

  • CAS Number (Representative Class): While the specific isomer 2-Methoxy-N4-methyl... is a specialized intermediate, it shares the toxicological profile of 2-Methoxy-p-phenylenediamine (CAS 7258-54-0) and N-Methyl-p-phenylenediamine .

  • Reactivity:

    • Auto-oxidation: Rapidly oxidizes in air to form quinone-imines (dark brown/black solids).

    • Incompatibility: Violently reactive with strong acids (exothermic salt formation) and strong oxidizers (fire hazard).

Hazard Matrix (GHS Classification)
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) 3 or 4Danger/WarningToxic/Harmful if swallowed.[1]
Skin Sensitization 1WarningMay cause an allergic skin reaction.
Aquatic Toxicity 1WarningVery toxic to aquatic life with long-lasting effects.[2]
Germ Cell Mutagenicity 2 (Suspected)WarningSuspected of causing genetic defects.

Pre-Disposal Stabilization & Segregation

Before disposal, the compound must be stabilized to prevent uncontrolled polymerization or degradation in the waste container.

The "Why" Behind Stabilization

Aromatic amines can form "tars" in waste drums that clog pumping systems at incineration plants. Preventing oxidation ensures the waste remains pumpable and safe.

Protocol:

  • Solvent Choice: If the compound is in solution, ensure the solvent is non-halogenated (e.g., Ethanol, Methanol, DMSO) unless the synthesis specifically required DCM/Chloroform.

    • Reasoning: Halogenated waste is significantly more expensive to incinerate and requires different scrubbers.

  • Antioxidant Addition (Optional but Recommended): For liquid waste stored longer than 7 days, add 0.1% Sodium Sulfite (Na₂SO₃) or Ascorbic Acid to the waste container.

    • Mechanism:[2][3] Scavenges dissolved oxygen, preventing the formation of quinone-imine species.

  • pH Adjustment: Maintain waste pH between 6–9. Avoid strong acidification, which can precipitate salts that are difficult to handle.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Neat Compound)
  • Containment: Transfer solid residues into a screw-top jar (Amber Glass or HDPE). Do not use metal cans (corrosion risk).

  • Double Bagging: Place the jar into a 4-mil polyethylene bag. Seal with tape.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Methoxy-N4-methylbenzene-1,4-diamine (Aromatic Amine)"

    • Hazard Checkbox: Toxic, Irritant.[1][4]

  • Disposal: Place in the Solid Toxic Waste drum for incineration.

Workflow B: Liquid Waste (Mother Liquors/Solutions)
  • Segregation: Ensure the liquid is free of oxidizers (Peroxides, Nitric Acid) and Heavy Metals .

  • Container: Use a dedicated "Organic Amines" waste carboy (HDPE).

  • Volume Limit: Fill only to 80% capacity to allow for vapor expansion.

  • Disposal: Transfer to High BTU Liquid Waste stream for rotary kiln incineration.

Workflow C: Chemical Deactivation (In-Lab Destruction)

Note: This procedure is for small spills (<5g) or glassware cleaning only. Large-scale destruction should be handled off-site.

Mechanism: Oxidation of the amine ring to benign dicarboxylic acids and ammonia using Acidified Potassium Permanganate.

  • Preparation: Prepare a solution of 0.2 M Potassium Permanganate (KMnO₄) in 1.0 M Sulfuric Acid (H₂SO₄) .

  • Reaction: Slowly add the amine residue to the oxidizing solution. Stir for 8 hours.

    • Observation: The purple color should fade to brown (Manganese Dioxide). If it turns colorless, add more KMnO₄.

  • Quenching: Decolorize excess permanganate with Sodium Bisulfite .

  • Neutralization: Neutralize to pH 7 with Sodium Hydroxide.

  • Final Disposal: The resulting clear liquid can be filtered (to remove MnO₂) and disposed of as aqueous chemical waste (check local sewer regulations; if unsure, containerize as aqueous waste).

Visual Decision Tree: Waste Stream Segregation

The following diagram illustrates the logical flow for segregating this specific amine to ensure regulatory compliance and safety.

WasteSegregation Start Waste Source: 2-Methoxy-N4-methylbenzene-1,4-diamine StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Powder/Filter Cake Liquid Liquid / Solution StateCheck->Liquid Mother Liquor Bagging Double Bag (4-mil poly) Label: 'Toxic Solid' Solid->Bagging OxidizerCheck Contains Oxidizers? (H2O2, HNO3) Liquid->OxidizerCheck BinSolid Bin: Hazardous Solid Waste (Incineration) Bagging->BinSolid SolventCheck Solvent Type? Halogenated Contains DCM, CHCl3, etc. SolventCheck->Halogenated Yes NonHalogenated Ethanol, DMSO, Water SolventCheck->NonHalogenated No BinHalo Bin: Halogenated Organic Waste (High Cost Incineration) Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste (High BTU Fuel Blending) NonHalogenated->BinNonHalo OxidizerCheck->SolventCheck No TreatOx STOP: Neutralize Oxidizer First (Risk of Explosion) OxidizerCheck->TreatOx Yes

Figure 1: Decision logic for segregating aromatic amine waste streams. Note the critical check for oxidizers to prevent incompatible reactions.

Regulatory & Compliance (RCRA/EPA)

While "2-Methoxy-N⁴-methylbenzene-1,4-diamine" is not explicitly listed on the EPA "P" or "U" lists by name, it is regulated by characteristic.

  • Waste Code: If the waste fails the TCLP (Toxicity Characteristic Leaching Procedure) for related amines, or if it exhibits ignitability (flash point <60°C due to solvent).

    • D001: Ignitable (if in flammable solvent).

    • Toxic: Treat as hazardous due to aquatic toxicity and sensitization potential.

  • DOT Shipping Name (for waste manifest):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (substituted phenylenediamine), 6.1, PG III.

    • Liquid: UN 1993, Flammable liquids, n.o.s. (contains Ethanol, substituted phenylenediamine), 3, PG II/III.

Emergency Response: Spills

Do NOT use bleach (Sodium Hypochlorite).

  • Reasoning: Hypochlorite reacts with primary/secondary amines to form Chloroamines (e.g., N-chloromethylamine), which are volatile, toxic, and potentially explosive.

Correct Spill Protocol:

  • Evacuate: Remove personnel from the immediate area.

  • PPE: Don nitrile gloves (double layer), lab coat, and full-face respirator if powder is airborne.

  • Absorb: Use a universal sorbent (vermiculite or clay) or a specific "Organic" spill kit.

  • Clean: Wipe the area with a dilute surfactant (soap/water) followed by 10% acetic acid to solubilize residues, then water.

  • Disposal: Collect all sorbent and wipes into the Solid Hazardous Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). Compound Summary: p-Phenylenediamine Derivatives (General Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

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